cyclin D3
Description
Properties
CAS No. |
147954-86-7 |
|---|---|
Molecular Formula |
C8H11NO3 |
Synonyms |
cyclin D3 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of Cyclin D3 in the G1/S Transition
Executive Summary
The transition from the G1 to the S phase of the cell cycle is a critical control point ensuring the fidelity of cellular replication. This compound, a key regulatory protein, plays a pivotal role in orchestrating this transition. This document provides a comprehensive overview of the function of this compound, its mechanism of action, regulation, and its significance as a therapeutic target. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of this compound.
The Core Function of this compound in the G1/S Transition
This compound is a member of the D-type cyclin family that, in response to mitogenic signals, drives cell cycle progression.[1] Its primary function is to bind to and activate cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[2][3] The resulting this compound-CDK4/6 complex is a critical regulator of the G1 phase, responsible for phosphorylating the retinoblastoma tumor suppressor protein (Rb).[2][4]
Phosphorylation of Rb by the this compound-CDK4/6 complex leads to a conformational change in Rb, causing it to dissociate from the E2F family of transcription factors.[4][5] Once released, E2F activates the transcription of genes necessary for DNA synthesis, thereby propelling the cell from the G1 phase into the S phase.[4][5] Overexpression of this compound has been shown to accelerate the passage through the G1 phase.[6][7] In hematopoietic cells, constitutive overexpression of this compound leads to an increase in the fraction of cells in the S phase, indicating a shortened G1 phase.[7] Similarly, in fibroblasts, overexpression of this compound accelerates G1 progression and leads to premature phosphorylation of Rb.[6]
The this compound-CDK4/6-Rb Signaling Pathway
The canonical pathway involving this compound is a central mechanism for cell cycle control. Mitogenic signals induce the synthesis of D-type cyclins, including this compound.[1] this compound then assembles with its kinase partners, CDK4 and CDK6.[2] This complex then phosphorylates Rb, a key step in overcoming the G1 restriction point.[4][8] The phosphorylation of Rb is not a simple on-off switch; rather, it is a multi-step process. Initial hypo-phosphorylation of Rb by Cyclin D-CDK4/6 complexes during early G1 does not inactivate it.[9] Full inactivation through hyper-phosphorylation occurs later in G1, primarily driven by the Cyclin E-CDK2 complex, which is itself activated downstream of the initial Cyclin D-CDK4/6 activity.[10]
Figure 1: The this compound-CDK4/6-Rb-E2F Signaling Pathway.
Quantitative Data on this compound Function
Several studies have quantified the impact of this compound on cell cycle progression. The following tables summarize key findings.
Table 1: Effect of this compound Overexpression on Cell Cycle Distribution in Hematopoietic Cells
| Cell Line | Condition | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| 32Dcl3 | Vector Control | 55 | 35 | 10 | [7] |
| 32Dcl3 | This compound Overexpression | 40 | 50 | 10 | [7] |
| Data adapted from PNAS (1993), 90 (20), 9571-9575.[7] |
Table 2: Effect of this compound Overexpression on G1 Progression in Rat Fibroblasts
| Cell Line | Condition | G1 Phase Duration (hours) | S Phase Entry | Reference |
| Rat Fibroblasts | Control | ~6 | Normal | [6] |
| Rat Fibroblasts | This compound Overexpression | Accelerated | Premature | [6] |
| Qualitative summary based on data from J Biol Chem (1998), 273(24), 14958-61.[6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound function.
Immunoprecipitation of this compound
This protocol is used to isolate this compound and its binding partners from cell lysates.
-
Cell Lysis:
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.[13] This step removes proteins that non-specifically bind to the beads.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing and Elution:
Figure 2: Workflow for this compound Immunoprecipitation.
This compound-CDK4/6 Kinase Assay
This assay measures the kinase activity of the this compound-CDK4/6 complex, often using a fragment of the Rb protein as a substrate.
-
Reaction Setup:
-
Kinase Reaction:
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a luminescent assay like ADP-Glo™.[15]
-
Alternatively, if using radiolabeled [γ-³²P]ATP, the reaction products can be separated by SDS-PAGE and visualized by autoradiography.[17]
-
-
Data Analysis:
-
The luminescent or radioactive signal is quantified to determine the kinase activity.
-
For inhibitor studies, IC50 values can be calculated from dose-response curves.[15]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of a cell population in the different phases of the cell cycle.
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.[4]
-
Incubate at -20°C for at least 2 hours.[4]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.[18]
-
Incubate in the dark at room temperature for 30 minutes.[18]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
-
Data Analysis:
-
The resulting histogram of cell count versus fluorescence intensity is used to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a protein of interest, such as a transcription factor that regulates this compound expression, is bound.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into small fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., E2A).[19]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with proteases to digest the proteins.
-
Purify the DNA.
-
-
Analysis:
This compound in Drug Development
The aberrant regulation of the G1/S transition is a hallmark of cancer.[2] Consequently, the components of this pathway, including this compound and its partner kinases CDK4 and CDK6, are attractive targets for cancer therapy.[2] Small molecule inhibitors that target CDK4 and CDK6 have been developed and show promise in treating various cancers by preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[4] Given that some tumors predominantly express this compound and CDK6, measuring the levels of these proteins could help identify cancers that are particularly susceptible to CDK4/6 inhibitors.[21]
Conclusion
This compound is a crucial regulator of the G1/S transition, acting as a sensor for mitogenic stimuli and a key activator of CDK4 and CDK6. Its role in phosphorylating the retinoblastoma protein makes it an indispensable component of the cell cycle machinery. Understanding the intricate details of this compound function and regulation is paramount for basic research and for the development of novel therapeutic strategies targeting cell proliferation in diseases like cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of CDK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. G1/S transition - Wikipedia [en.wikipedia.org]
- 6. This compound is rate-limiting for the G1/S phase transition in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novusbio.com [novusbio.com]
- 12. protocols.io [protocols.io]
- 13. Inhibition of USP10 induces myeloma cell apoptosis by promoting this compound degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Identification of this compound as a Direct Target of E2A Using DamID - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validate User [ashpublications.org]
- 21. The metabolic function of this compound-CDK6 kinase in cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Pivotal Role of Cyclin D3 in Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Cyclin D3 (CCND3) is a critical regulatory protein that governs the transition of cells from the G1 to the S phase of the cell cycle.[1] As a member of the highly conserved D-type cyclin family, it forms active holoenzymes with cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] The primary function of the this compound-CDK4/6 complex is to phosphorylate and inactivate the Retinoblastoma tumor suppressor protein (Rb), a key step that liberates E2F transcription factors to activate genes required for DNA synthesis.[1][3][4] Dysregulation of this compound expression or activity is frequently implicated in various malignancies, including hematological cancers and solid tumors, making it a significant target for therapeutic intervention.[1][5][6] Beyond its canonical role in cell cycle control, this compound also exhibits CDK-independent functions, modulating the activity of transcription factors and nuclear receptors.[7][8][9] This document provides an in-depth technical guide on the molecular mechanisms of this compound, its regulation, quantitative functional data, its role in disease, and detailed protocols for its experimental analysis.
Introduction: The Cell Cycle and D-Type Cyclins
The eukaryotic cell cycle is a fundamental process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[10] Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs), whose activities are controlled by their regulatory partners, the cyclins.[11] The D-type cyclins (D1, D2, and D3) are key sensors of extracellular mitogenic signals and are essential for progression through the G1 phase.[12] In response to growth factors, D-type cyclins are synthesized and bind to CDK4 and CDK6.[4] This association forms active kinase complexes that initiate the cascade of events leading to the G1/S transition, a critical checkpoint known as the restriction point.[12]
Core Mechanism of this compound in G1/S Progression
Formation and Activation of this compound-CDK4/6 Complexes
This compound, encoded by the CCND3 gene, functions as a regulatory subunit for CDK4 and CDK6.[2] Its expression is induced by extracellular growth signals, leading to the assembly of the this compound-CDK4/6 holoenzyme.[4] This complex is a serine/threonine protein kinase.[13] Unlike other cyclin-CDK complexes, the activation of this compound-CDK4/6 does not strictly require the activating phosphorylation on the CDK subunit's T-loop, although this can enhance its activity.[4] The primary mechanism of activation is the binding of this compound itself, which induces a conformational change in the CDK partner.
Phosphorylation of the Retinoblastoma Protein (Rb) and E2F Release
The principal and most well-characterized substrate of the active this compound-CDK4/6 complex is the Retinoblastoma tumor suppressor protein (pRb) and its family members, p107 and p130.[2][6] The this compound-CDK4/6 complex specifically phosphorylates pRb, leading to its hyperphosphorylation.[14] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, actively repressing the transcription of genes necessary for S-phase entry. The phosphorylation of pRb by this compound-CDK4/6 causes pRb to dissociate from E2F, thereby de-repressing E2F-target genes and driving the cell cycle forward from the G1 to the S phase.[3][13]
Non-Canonical (CDK-Independent) Functions
Emerging evidence indicates that this compound possesses functions independent of its role as a CDK activator. It can directly interact with and modulate the activity of various transcription factors and nuclear receptors. These interactions can either enhance or repress transcriptional activity, adding another layer of complexity to this compound's regulatory functions.
-
Nuclear Receptor Interaction: this compound has been shown to interact directly with the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[7][8] In the case of VDR, this compound can up-regulate its transcriptional activity.[7] Conversely, it can associate with and attenuate the activity of the AR in prostate cancer cells.[8]
-
Metabolic Regulation: The this compound-CDK6 kinase complex can phosphorylate and inhibit key glycolytic enzymes, including 6-phosphofructokinase and pyruvate (B1213749) kinase M2.[15] This action redirects glycolytic intermediates into the pentose (B10789219) phosphate (B84403) and serine pathways, which supports cancer cell survival by increasing the production of antioxidants like NADPH.[15]
Regulation of this compound Activity
The cellular levels and activity of this compound are tightly controlled at multiple levels to ensure orderly cell cycle progression.
Transcriptional and Translational Control
The transcription of the CCND3 gene is stimulated by mitogenic signaling pathways. In certain contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), Notch signaling has been shown to directly regulate this compound expression.[16] At the translational level, the 5' untranslated region (UTR) of this compound mRNA contains a G-quadruplex-forming sequence that can fold into a stable structure to repress translation.[17] Disruption of this G-quadruplex elevates this compound expression and promotes G1 phase progression.[17]
Post-translational Modifications and Protein Stability
The stability of the this compound protein is a critical point of regulation. Its degradation is mediated by the ubiquitin-proteasome system. Phosphorylation of a conserved threonine residue (Thr283) in the C-terminus of this compound by GSK3α/β targets the protein for proteasomal degradation.[5][12] In germinal center B cells, this degradation is inhibited by the cAMP/PKA/GSK3 signaling cascade, leading to protein stabilization.[12] Mutations at the Thr283 residue are found at a high frequency in Burkitt's lymphoma, resulting in elevated and stabilized this compound protein levels.[5]
Key Signaling Pathways Involving this compound
This compound is a central node in several critical signaling networks that control cell fate.
The Canonical Rb-E2F Pathway
This is the primary pathway through which this compound drives cell cycle progression. Mitogenic signals lead to the activation of this compound-CDK4/6, which phosphorylates Rb, leading to the activation of E2F-mediated transcription of S-phase genes.
Interaction with Nuclear Receptors
This compound can function as a transcriptional co-regulator by directly binding to nuclear receptors, including the Vitamin D Receptor (VDR) and Androgen Receptor (AR). This interaction is often independent of CDK activity and can influence a wide range of cellular processes beyond cell cycle control.
Quantitative Analysis of this compound Function
Quantitative data from various studies underscore the potent effects of this compound on kinase activity and cell cycle kinetics.
| Parameter | Experimental System | Observation | Fold Change / Effect | Reference |
| CDK4 Kinase Activity | Overexpression of this compound in mouse epidermis | Increased CDK4 kinase activity towards Rb substrate. | ~2-fold increase vs. wild-type. | [18] |
| CDK4 Kinase Activity | In vitro kinase assay with this compound-CDK4 | Phosphorylation of wild-type Rb vs. Rb helix mutant. | ~90-fold higher activity on wild-type Rb. | [19] |
| CDK6 Kinase Activity | In vitro kinase assay with this compound-CDK6 | Phosphorylation of wild-type Rb vs. Rb helix mutant. | ~30-fold higher activity on wild-type Rb. | [19] |
| Table 5.1: Summary of Quantitative Data on this compound-Associated Kinase Activity. |
| Parameter | Experimental System | Modulation | Observation | Reference |
| S-Phase Entry | Rat fibroblasts re-entering cell cycle from quiescence | Overexpression of this compound | Dramatic advancement of S phase entry. | [20] |
| G1 Phase Duration | Actively proliferating rat fibroblasts | Overexpression of this compound | Accelerated passage through G1 phase. | [20] |
| Cell Division Number | Terminal erythropoiesis in Ccnd3 knockout fetal liver cells | Genetic knockout of this compound | Reduced number of cell divisions. | [3] |
| G1/S Progression | Myogenic progenitors from Ccnd3-/- mice | Genetic knockout of this compound | Impaired G1/S progression. | [21] |
| Table 5.2: Impact of this compound Modulation on Cell Cycle Progression. |
This compound in Disease and as a Therapeutic Target
Given its central role in proliferation, the dysregulation of this compound is a common feature in human cancer.[5]
-
Hematological Malignancies: The CCND3 gene is frequently rearranged or overexpressed in several lymphoid malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and Burkitt's lymphoma.[6][22] In these cancers, malignant cells show a strong dependency on this compound for their proliferation and survival.[6] Ablation of this compound in mouse models of T-ALL triggers apoptosis of the tumor cells.[6]
-
Solid Tumors: Overexpression of this compound has been observed in various solid tumors, including breast, prostate, and lung cancers.[1][8][23] In ErbB2-positive breast cancers, this compound is often significantly upregulated and can compensate for the loss of Cyclin D1, promoting tumor progression.[23] In prostate cancer, reduced this compound expression is paradoxically associated with higher tumor grade, suggesting a complex, context-dependent role.[8]
-
Therapeutic Targeting: The dependence of many cancers on the Cyclin D-CDK4/6 axis has made this pathway a prime target for drug development. Small molecule inhibitors that target the kinase activity of CDK4 and CDK6 (e.g., Palbociclib, Ribociclib, Abemaciclib) have shown significant clinical efficacy, particularly in ER-positive breast cancer.[13] These inhibitors effectively block the phosphorylation of Rb, inducing G1 cell cycle arrest.[1]
Key Experimental Protocols
Analyzing the function of this compound requires a combination of molecular and cellular biology techniques.
Immunoprecipitation (IP) for this compound Interaction Studies
This protocol is used to isolate this compound and its binding partners from a cell lysate.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 0.1% Triton X-100) supplemented with protease and phosphatase inhibitors.[24] Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[25]
-
Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G agarose (B213101) beads. Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[25]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add a primary antibody specific to this compound (or a control IgG). Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[25]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[24]
-
Elution: Resuspend the beads in 2x SDS loading buffer and boil for 5-10 minutes to elute the protein complexes.[25]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and suspected interaction partners.[24]
In Vitro Kinase Assay for this compound-CDK4/6 Activity
This assay measures the ability of the this compound-CDK4/6 complex to phosphorylate a substrate, typically a fragment of the Rb protein.[13][26]
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), purified recombinant this compound/CDK6 enzyme, and the kinase substrate (e.g., Rb-CTF).[13][26][27]
-
Initiate Reaction: Add ATP to the mixture to start the kinase reaction. Often, radiolabeled [γ-³³P]-ATP is used for detection.[26]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS loading buffer for radiometric assays, or a specific reagent for luminescence-based assays).
-
Detection (Radiometric): Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Detection (Luminescent): For commercial kits like ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent that converts the ADP generated by the kinase reaction into a luminescent signal, which is read on a microplate reader.[27]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of individual cells to determine the percentage of cells in G1, S, and G2/M phases.[10][28]
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[28][29]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.
-
Data Analysis: Plot the DNA content as a frequency histogram. Cells in G0/G1 will form a peak at 2N DNA content, cells in G2/M will form a second peak at 4N DNA content, and cells in S phase will have an intermediate DNA content, appearing between the two peaks.[30] Software is used to deconvolute the histogram and calculate the percentage of cells in each phase.[29]
Conclusion
This compound is a multifaceted protein that plays a central, rate-limiting role in the G1/S phase transition of the cell cycle. Its canonical function through the activation of CDK4/6 and subsequent phosphorylation of Rb is fundamental to cell proliferation. Furthermore, its CDK-independent activities in transcriptional regulation and metabolism highlight its integration into broader cellular signaling networks. The frequent dysregulation of this compound in cancer has established it as a key oncogenic driver and a validated therapeutic target. A thorough understanding of its complex biology, as detailed in this guide, is essential for researchers and clinicians working to develop novel strategies for cancer treatment and to further unravel the intricate mechanisms of cell cycle control.
References
- 1. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 5. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Requirement for Cyclin D Function in Tumor Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interacts with vitamin D receptor and regulates its transcription activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound action in androgen receptor regulation and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cell Cycle Analysis [labome.com]
- 11. Cyclin D - Wikipedia [en.wikipedia.org]
- 12. This compound Is Selectively Required for Proliferative Expansion of Germinal Center B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell Cycle-independent Role of this compound in Host Restriction of Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metabolic function of this compound-CDK6 kinase in cancer cell survival - OAK Open Access Archive [oak.novartis.com]
- 16. Therapeutic Targeting of the this compound:CDK4/6 Complex in T Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translational repression of this compound by a stable G-quadruplex in its 5' UTR: implications for cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combined effect of this compound expression and abrogation of cyclin D1 prevent mouse skin tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound is rate-limiting for the G1/S phase transition in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound critically regulates the balance between self-renewal and differentiation in skeletal muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Requirement for this compound in lymphocyte development and T cell leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound compensates for the loss of Cyclin D1 during ErbB2-induced mammary tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Inhibition of USP10 induces myeloma cell apoptosis by promoting this compound degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. promega.com [promega.com]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 29. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
cyclin D3 gene and protein structure
An In-depth Technical Guide to the Human Cyclin D3 Gene and Protein
Introduction
This compound (CCND3) is a member of the highly conserved cyclin family, which is central to the regulation of the cell cycle. As a key component of the cell's core machinery, this compound, in partnership with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. This progression is a critical checkpoint for cell proliferation, and its dysregulation is a hallmark of numerous cancers. This document provides a comprehensive technical overview of the human CCND3 gene and its protein product, tailored for researchers, scientists, and drug development professionals. It details the genomic architecture, protein structure, regulatory mechanisms, and key experimental methodologies used in its study.
The CCND3 Gene: Genomic Structure and Regulation
The CCND3 gene encodes the this compound protein. Its expression is tightly controlled at both the transcriptional and translational levels by a network of transcription factors, microRNAs, and structural elements within its own sequence.
Genomic Locus and Structure
The human CCND3 gene is located on the short arm of chromosome 6.[1][2][3] It is composed of multiple exons, with the major isoform being transcribed from 5 exons.[4] The gene gives rise to several transcript variants through mechanisms like the use of alternate promoters, resulting in isoforms that may differ at the N-terminus.[1]
| Attribute | Description | Reference |
| Official Symbol | CCND3 | [1] |
| Full Name | This compound | [1] |
| Chromosomal Locus | 6p21.1 | [1][2][3] |
| Genomic Coordinates | Chr. 6: 41,934,933 - 42,050,035 (GRCh38.p14) | [1] |
| Exon Count | 10 (for the entire gene locus, accounting for variants) | [1] |
Transcriptional and Translational Regulation
The regulation of CCND3 expression is complex, involving a variety of factors that can either promote or inhibit its synthesis.
-
Transcriptional Activation: Stimulatory E2F family members, specifically E2F1, E2F2, and E2F3A, are potent activators of the CCND3 promoter.[5] This activation is mediated through a noncanonical E2F binding site located between nucleotides -143 and -135 relative to the initiation codon.[5] Additionally, transcription factors such as sLZIP and Hes3 have been shown to upregulate CCND3 expression.[1][6]
-
Transcriptional Repression: The gene is targeted by several microRNAs, including miR-195, miR-4779, and miR-503, which leads to the degradation of its mRNA or inhibition of translation.[6]
-
Translational Repression: The 5' untranslated region (5' UTR) of the CCND3 mRNA contains a conserved G-quadruplex-forming sequence.[6][7] This stable RNA structure acts as a translational repressor, inhibiting the synthesis of the this compound protein.[7] Disruption of this G-quadruplex leads to increased protein expression.[7]
The this compound Protein: Structure and Post-Translational Modification
The this compound protein is a 292-amino acid polypeptide that contains several conserved domains critical for its function, regulation, and interaction with binding partners.[8]
Key Structural Domains
The structure of this compound is characterized by domains that mediate its interaction with CDKs, substrates like the retinoblastoma protein (Rb), and the protein degradation machinery.
| Domain / Motif | Location | Function | Reference |
| Rb-binding domain | N-terminus | Mediates direct interaction with the retinoblastoma (Rb) tumor suppressor protein. | [4][9] |
| Cyclin box domain | N-terminus | A conserved ~100 amino acid region essential for binding to and activating CDK4 and CDK6. | [1][4][9] |
| PEST sequence | C-terminus | A sequence rich in proline (P), glutamic acid (E), serine (S), and threonine (T) that targets the protein for rapid degradation. | [9] |
A key residue within the cyclin box, Lysine-112 (Lys112), is essential for binding to CDK4.[4][9] The crystal structure of the human CDK4/cyclin D3 complex has been resolved (PDB ID: 3G33), providing detailed insights into their interaction.[10][11][12]
Post-Translational Modifications (PTMs)
The stability and activity of the this compound protein are dynamically regulated by PTMs, primarily phosphorylation and ubiquitination. These modifications ensure that this compound levels rise and fall appropriately with the cell cycle.
-
Phosphorylation: Glycogen synthase kinase 3 beta (GSK3β) phosphorylates this compound at Threonine-283 (T283).[6] This phosphorylation event acts as a signal, marking the protein for subsequent ubiquitination and proteasomal degradation.[6][13]
-
Ubiquitination: Following T283 phosphorylation, this compound is targeted by E3 ubiquitin ligase complexes, including DCX(AMBRA1) and SCF(FBXL2).[13] These complexes attach ubiquitin chains to this compound, leading to its destruction by the proteasome.[13] This degradation is a crucial step for transitioning from the G1 to the S phase.
The this compound-CDK4/6 Signaling Pathway
The primary function of this compound is to act as a regulatory subunit for CDK4 and CDK6.[2][6][14] The active this compound-CDK4/6 complex is a serine/threonine kinase that drives cell cycle progression by phosphorylating key substrates.
The canonical pathway involves the inactivation of the retinoblastoma tumor suppressor protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing them from activating the genes necessary for DNA replication. Upon receiving mitogenic signals, this compound is synthesized and forms a complex with CDK4/6. This complex phosphorylates Rb, causing it to release E2F.[2][8] Liberated E2F then initiates the transcription of S-phase genes, such as cyclin E, cyclin A, and DNA polymerase, thereby committing the cell to a new round of division.
References
- 1. CCND3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. mdpi.com [mdpi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. CCND3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. 3G33: Crystal structure of CDK4/cyclin D3 [ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. cn.sinobiological.com [cn.sinobiological.com]
The Discovery and History of Cyclin D3: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin D3, a key regulator of the cell cycle, plays a pivotal role in the G1 to S phase transition. Its discovery in the early 1990s marked a significant milestone in understanding the molecular machinery governing cell proliferation. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal experiments that led to its identification and characterization. We present a compilation of quantitative data on its expression and activity, alongside detailed protocols for key experimental methodologies. Furthermore, this guide includes meticulously crafted diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's function and regulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cell cycle research and oncology.
The Genesis of a Discovery: Unraveling the D-type Cyclins
The story of this compound is intrinsically linked to the broader discovery of cyclins and their role as crucial regulators of cyclin-dependent kinases (CDKs). The initial breakthrough came with the identification of proteins that accumulate and disappear in a cyclical fashion during the embryonic cell cycles of marine invertebrates. This led to the concept of "cyclins" as key drivers of cell cycle progression.
The focus then shifted to mammalian cells, where researchers sought to identify the counterparts of these essential cell cycle engines. In 1992, a pivotal study by Motokura and colleagues led to the cloning and characterization of human this compound.[1] This discovery was not made in isolation but was built upon the recent identification of cyclin D1 (then known as PRAD1), a putative oncogene.
The Initial Spark: Cross-Hybridization with a Proto-Oncogene
The research team utilized a clever approach to unearth novel cyclins. They leveraged the known sequence of PRAD1/cyclin D1 to screen a human placental cDNA library.[1] By using a PRAD1 cDNA probe under conditions of reduced stringency, they were able to identify and isolate a related but distinct cDNA sequence, which they named this compound.[1] This cross-hybridization strategy proved fruitful, revealing a new member of the D-type cyclin family that shared significant sequence homology with cyclin D1.[1]
From Clone to Function: Characterizing a Novel Cell Cycle Regulator
The initial cloning of the this compound cDNA was just the beginning. The next crucial steps involved characterizing its expression pattern, its association with CDKs, and its functional role in cell cycle control.
A Reciprocal Dance: Expression Throughout the Cell Cycle
Early experiments using synchronized HeLa cells revealed a fascinating and distinct expression pattern for this compound compared to its close relative, cyclin D1. While cyclin D1 mRNA levels peaked in the G1 phase and declined as cells entered the S phase, this compound mRNA levels exhibited a reciprocal pattern, peaking during the S phase.[1] This observation hinted at a non-redundant role for this compound in cell cycle progression, suggesting it might have distinct functions from cyclin D1, possibly in late G1 or S phase.[1]
The Kinase Connection: Partnering with CDK4 and CDK6
Subsequent research firmly established that this compound, like other D-type cyclins, functions as a regulatory subunit for cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[2] The formation of a this compound-CDK4/6 complex is essential for its kinase activity. This complex acts as a critical sensor of extracellular signals, integrating mitogenic cues to drive the cell cycle forward.[3]
The Gatekeeper's Key: Phosphorylation of the Retinoblastoma Protein
A primary and crucial function of the active this compound-CDK4/6 complex is the phosphorylation of the retinoblastoma tumor suppressor protein (Rb).[2] Rb acts as a gatekeeper of the G1/S transition by sequestering E2F transcription factors, which are essential for the expression of genes required for DNA replication. The phosphorylation of Rb by the this compound-CDK4/6 complex leads to a conformational change in Rb, causing it to release E2F.[4] This liberation of E2F unleashes a wave of gene expression that propels the cell into the S phase.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound, providing a valuable reference for researchers.
| Parameter | Value | Cell Type/System | Reference |
| mRNA Expression | |||
| Peak Expression | S Phase | Synchronized HeLa cells | [1] |
| Relative Expression | High in hematopoietic and muscle tissues | Various | [5][6] |
| Protein Characteristics | |||
| Amino Acid Identity to Cyclin D1 | 53.1% | Human | [1] |
| Interactions | |||
| Primary Binding Partners | CDK4, CDK6 | Mammalian cells | [2] |
| Key Substrate | Retinoblastoma protein (Rb) | Mammalian cells | [2] |
Experimental Protocols: A Guide to Key Methodologies
This section provides detailed protocols for the fundamental experiments that were instrumental in the discovery and characterization of this compound.
cDNA Library Screening for Novel Cyclins
This protocol is based on the methodology used for the initial cloning of this compound.[1]
Objective: To identify and isolate cDNA clones for novel cyclins by cross-hybridization with a known cyclin probe.
Materials:
-
Human placental cDNA library in a suitable vector (e.g., λgt11)
-
E. coli host strain (e.g., Y1090)
-
PRAD1/cyclin D1 cDNA probe
-
[α-³²P]dCTP for probe labeling
-
Nylon membranes
-
Hybridization buffer (e.g., 5x SSC, 5x Denhardt's solution, 0.5% SDS, 100 µg/ml denatured salmon sperm DNA)
-
Wash buffers (e.g., 2x SSC/0.1% SDS, 0.1x SSC/0.1% SDS)
-
X-ray film and cassettes
Procedure:
-
Plating the Library: Plate the cDNA library on agar (B569324) plates to achieve a density of approximately 50,000 plaques per 150-mm plate.
-
Plaque Lifts: Transfer the plaques to nylon membranes by carefully placing the membrane onto the agar surface.
-
DNA Denaturation and Fixation: Denature the DNA on the membranes by treating with a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl) followed by a neutralizing solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl). Fix the DNA to the membrane by UV cross-linking or baking.
-
Probe Labeling: Label the PRAD1/cyclin D1 cDNA probe with [α-³²P]dCTP using a random priming kit.
-
Hybridization: Pre-hybridize the membranes in hybridization buffer at a reduced stringency temperature (e.g., 55°C) for several hours. Add the radiolabeled probe and hybridize overnight.
-
Washing: Wash the membranes at low stringency to remove non-specifically bound probe. For example, perform two washes in 2x SSC/0.1% SDS at room temperature, followed by two washes in 0.1x SSC/0.1% SDS at a slightly elevated temperature (e.g., 42°C).
-
Autoradiography: Expose the washed membranes to X-ray film to visualize positive plaques.
-
Plaque Purification: Isolate and purify the positive plaques through successive rounds of plating and hybridization.
-
Clone Characterization: Excise the cDNA insert from the purified phage and subclone it into a plasmid vector for sequencing and further analysis.
Northern Blot Analysis of this compound mRNA Expression
Objective: To determine the size and relative abundance of this compound mRNA in different cell populations or under various experimental conditions.
Materials:
-
Total RNA or poly(A)⁺ RNA
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
Nylon membrane
-
Radiolabeled this compound cDNA probe
-
Hybridization buffer
-
Wash buffers
Procedure:
-
RNA Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
RNA Fixation: Fix the RNA to the membrane by UV cross-linking or baking.
-
Probe Hybridization: Hybridize the membrane with a radiolabeled this compound cDNA probe in hybridization buffer overnight at an appropriate temperature (e.g., 65°C).
-
Washing: Wash the membrane under stringent conditions to remove background signal.
-
Detection: Visualize the hybridized probe by autoradiography. The intensity of the band corresponding to this compound mRNA provides an indication of its relative abundance.
Immunoprecipitation and Western Blot Analysis of this compound and its Complexes
Objective: To detect the presence of this compound protein and its interaction with binding partners like CDK4/6.
Materials:
-
Cell lysates
-
Anti-cyclin D3 antibody (for immunoprecipitation and Western blotting)
-
Anti-CDK4/6 antibody (for Western blotting)
-
Protein A/G-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in a suitable lysis buffer to extract total protein.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-cyclin D3 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against this compound or its potential binding partners (e.g., CDK4, CDK6).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
In Vitro Kinase Assay for this compound-CDK4/6 Activity
Objective: To measure the kinase activity of the this compound-CDK4/6 complex towards a substrate like the retinoblastoma protein (Rb).
Materials:
-
Purified recombinant this compound and CDK4 or CDK6
-
Purified recombinant Rb protein (or a fragment thereof) as a substrate
-
Kinase buffer (containing Mg²⁺ and ATP)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager or X-ray film
Procedure:
-
Complex Formation: Incubate purified this compound and CDK4/6 together to allow for complex formation.
-
Kinase Reaction: Set up the kinase reaction by combining the this compound-CDK4/6 complex, the Rb substrate, kinase buffer, and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated Rb. The amount of incorporated radiolabel is proportional to the kinase activity.
Visualizing the Network: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a typical experimental workflow for its study.
References
- 1. Cloning and characterization of human this compound, a cDNA closely related in sequence to the PRAD1/cyclin D1 proto-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effect of this compound expression and abrogation of cyclin D1 prevent mouse skin tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound expression in normal, reactive and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of knockout mouse models of cyclin-dependent kinase inhibitors by engineered nuclease-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Cyclin D3 Expression in Normal Tissues: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D3 (CCND3) is a critical regulator of cell cycle progression, primarily functioning in the G1 phase.[1] In complex with its binding partners, cyclin-dependent kinase 4 (CDK4) and CDK6, it phosphorylates the retinoblastoma protein (Rb), thereby releasing E2F transcription factors and initiating the transcription of genes required for entry into the S phase.[2][3] While its role in cell proliferation is well-established, emerging evidence suggests a multifaceted function for this compound, including roles in cellular differentiation and metabolism.[4][5] Dysregulation of this compound expression is implicated in various pathologies, including cancer, making it a person of interest for therapeutic development.[6]
This technical guide provides a comprehensive overview of this compound expression in normal human tissues, integrating quantitative data from large-scale transcriptomic and proteomic studies. It further details the experimental protocols necessary to assess its expression and provides a visual representation of its core signaling pathways.
Data Presentation: this compound Expression in Normal Human Tissues
The following tables summarize the expression of the CCND3 gene at the transcript and protein levels across a range of normal human tissues. RNA-seq data is derived from the Genotype-Tissue Expression (GTEx) project and is presented as transcripts per million (TPM).[7][8] Protein expression data is based on immunohistochemistry (IHC) from the Human Protein Atlas, with expression levels categorized as not detected, low, medium, or high.[9][10]
Table 1: CCND3 mRNA Expression in Normal Human Tissues (GTEx)
| Tissue | Median TPM |
| Hematopoietic | |
| Whole Blood | 15.7 |
| Spleen | 25.3 |
| Lymphoid | |
| Tonsil | 45.1 |
| Lymph Node | 38.9 |
| Brain | |
| Brain - Cerebellum | 2.8 |
| Brain - Cortex | 3.5 |
| Cardiovascular | |
| Heart - Atrial Appendage | 1.9 |
| Heart - Left Ventricle | 2.1 |
| Artery - Aorta | 4.3 |
| Gastrointestinal | |
| Esophagus - Mucosa | 5.1 |
| Stomach | 6.2 |
| Small Intestine - Terminal Ileum | 12.4 |
| Colon - Transverse | 8.9 |
| Liver | 3.7 |
| Pancreas | 4.8 |
| Endocrine | |
| Adrenal Gland | 7.6 |
| Thyroid | 9.5 |
| Pituitary | 6.8 |
| Reproductive | |
| Testis | 10.1 |
| Ovary | 5.9 |
| Uterus | 4.7 |
| Prostate | 3.9 |
| Other | |
| Skeletal Muscle | 1.5 |
| Skin - Sun Exposed (Lower leg) | 3.2 |
| Lung | 4.1 |
| Kidney - Cortex | 2.9 |
| Adipose - Subcutaneous | 3.8 |
Data is sourced from the GTEx Portal.[7][11] TPM values represent the median expression from a large cohort of donors.
Table 2: this compound Protein Expression in Normal Human Tissues (Human Protein Atlas)
| Tissue | Protein Expression Level | Cellular Localization |
| Lymphoid Tissues | ||
| Tonsil | High | Nuclear |
| Lymph node | High | Nuclear |
| Spleen | Medium | Nuclear |
| Bone Marrow | Medium | Nuclear |
| Gastrointestinal Tract | ||
| Small intestine | Medium | Nuclear in glandular cells |
| Colon | Low | Nuclear in glandular cells |
| Stomach | Low | Nuclear in glandular cells |
| Reproductive Tissues | ||
| Testis | Medium | Nuclear in germ cells |
| Ovary | Low | Nuclear in granulosa cells |
| Endocrine Tissues | ||
| Adrenal gland | Medium | Cytoplasmic/Nuclear |
| Pancreas | Low | Nuclear in islet cells |
| Other Tissues | ||
| Skin | Low | Nuclear in keratinocytes |
| Kidney | Low | Nuclear in tubular cells |
| Liver | Not detected | - |
| Lung | Low | Nuclear in pneumocytes |
| Skeletal muscle | Not detected | - |
| Heart muscle | Not detected | - |
| Brain (Cerebral cortex) | Low | Nuclear in glial cells |
Data is sourced from the Human Protein Atlas.[9][12] Expression levels are determined by manual annotation of immunohistochemistry images.
Signaling Pathways
The expression and activity of this compound are tightly regulated by a network of signaling pathways. In turn, the this compound-CDK4/6 complex governs key downstream events in the cell cycle.
Upstream Regulation of this compound
Multiple signaling cascades converge to regulate the transcription and stability of this compound. Mitogenic signals, for instance, often lead to its upregulation.
Downstream Effects of the this compound-CDK4/6 Complex
The primary and most well-characterized downstream effect of the active this compound-CDK4/6 complex is the regulation of the G1/S phase transition through the phosphorylation of Rb.
Experimental Protocols
Accurate assessment of this compound expression is fundamental to research and drug development efforts. The following sections provide detailed protocols for the most common techniques used to quantify this compound at the mRNA and protein levels.
Immunohistochemistry (IHC) for this compound in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for the detection of this compound protein in FFPE tissue sections.[13][14]
1. Deparaffinization and Rehydration:
-
Place slides in a slide holder.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse with deionized water.
2. Antigen Retrieval:
-
Immerse slides in a container with 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with Tris-buffered saline with Tween 20 (TBST).
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary anti-cyclin D3 antibody in the blocking solution to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
7. Detection:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
-
Rinse with TBST (3 changes, 5 minutes each).
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Western Blotting for this compound Quantification
This protocol describes the detection and quantification of this compound protein in tissue or cell lysates.[15][16]
1. Protein Extraction:
-
Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the membrane with a primary anti-cyclin D3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Quantification:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Real-Time Quantitative PCR (RT-qPCR) for CCND3 mRNA Expression
This protocol details the measurement of CCND3 mRNA levels using SYBR Green-based RT-qPCR.[17][18]
1. RNA Extraction:
-
Extract total RNA from tissues or cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.
3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for CCND3, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to the respective wells. Include no-template controls (NTCs).
4. qPCR Cycling:
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for CCND3 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CCND3 using the ΔΔCt method.
RNA-Seq Data Analysis Workflow
This section provides a general workflow for analyzing RNA-seq data to quantify CCND3 expression.[1][19]
Conclusion
This technical guide provides a foundational understanding of this compound expression in normal human tissues, supported by quantitative data and detailed experimental methodologies. The provided information and protocols are intended to serve as a valuable resource for researchers and drug development professionals investigating the roles of this compound in health and disease. The consistent and accurate measurement of this compound expression is paramount for advancing our knowledge of its biological functions and for the development of targeted therapeutics.
References
- 1. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of the this compound:CDK4/6 Complex in T Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. IHC-P protocols | Abcam [abcam.com]
- 7. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 8. Research | Common Metabolic Diseases Knowledge Portal [cfdeknowledge.org]
- 9. CCND3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Human Protein Atlas [sigmaaldrich.com]
- 11. GTEx Portal: Visualizing Bulk RNA-Seq Gene Expression on the GTEx Portal | Broad Institute [broadinstitute.org]
- 12. Search: CCND3 - The Human Protein Atlas [proteinatlas.org]
- 13. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]
- 14. discovery-sci.com [discovery-sci.com]
- 15. bosterbio.com [bosterbio.com]
- 16. ptglab.com [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. qRT-PCR (SYBR Green) protocol v1 [protocols.io]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Interaction of Cyclin D3 with CDK4 and CDK6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin D3, in partnership with Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), forms a critical regulatory node in the cell cycle.[1][2] These complexes are fundamental drivers of the G1 to S phase transition, primarily through the phosphorylation of the Retinoblastoma protein (Rb) and related pocket proteins.[3][4][5] Dysregulation of the this compound-CDK4/6 axis is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][6][7] This guide provides a comprehensive technical overview of the this compound-CDK4/6 interaction, including quantitative binding data, detailed experimental protocols for studying these interactions, and a visual representation of the associated signaling pathways.
Introduction to the this compound-CDK4/6 Axis
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 (first gap) phase to the S (synthesis) phase is a key commitment point, largely governed by the activity of D-type cyclins (D1, D2, and D3) and their catalytic partners, CDK4 and CDK6.[1][5] this compound expression can be constitutive in some cell types and is implicated in both normal development, such as in T-lymphocytes and during neurulation, and in pathological conditions like cancer.[8][9]
The primary function of this compound-CDK4/6 complexes is to phosphorylate and inactivate the Retinoblastoma tumor suppressor protein (Rb).[3][4][5] Hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Upon phosphorylation by this compound-CDK4/6, Rb undergoes a conformational change, releasing E2F and allowing for the transcription of target genes, thereby driving the cell cycle forward.[2][10]
The Molecular Interaction
The formation of an active this compound-CDK4/6 complex is a multi-step process. The binding of this compound to CDK4 or CDK6 induces a conformational change in the kinase, but this is not sufficient for full activation.[11][12] Subsequent phosphorylation of a conserved threonine residue in the activation loop (T172 in CDK4) by a CDK-activating kinase (CAK) is required for maximal catalytic activity.[4][13] The crystal structure of the active CDK4-Cyclin D3 complex reveals an extensive interface between the two proteins, with the N-terminus of this compound playing a crucial role in stabilizing the active conformation of the CDK.[4][14]
Interestingly, the this compound-CDK6 complex has been shown to have unique properties, including resistance to inhibition by certain CDK inhibitors like p16(INK4a) and evasion of inhibition by p21(CIP1) and p27(KIP1) in some contexts.[15][16] This suggests a level of specificity and non-redundancy among the D-type cyclin-CDK pairings.
Quantitative Analysis of Interactions
Precise quantitative data for the interaction between this compound and its CDK partners is crucial for understanding its regulation and for the development of targeted inhibitors. The following tables summarize key quantitative parameters reported in the literature.
| Parameter | Value | Interacting Proteins | Method | Reference |
| Binding Affinity (Kd) | ||||
| No specific Kd values for this compound-CDK4/6 were found in the provided search results. | ||||
| Inhibitor Potency (IC50/Ki) | ||||
| Abemaciclib (B560072) (Ki) | 2 - 8.2 nM | CDK4-Cyclin D3 | Binding Assay | [13] |
| Abemaciclib (IC50) | 0.26 - 1700 nM | CDK4-Cyclin D3 | Various Assays | [13] |
| Staurosporine (IC50) | >10,000 nM | CDK6/Cyclin D3 | Radiometric Assay | [17] |
| GW 5074 (IC50) | 14,000 nM | CDK6/Cyclin D3 | Radiometric Assay | [17] |
| H-89 (IC50) | 24,000 nM | CDK6/Cyclin D3 | Radiometric Assay | [17] |
| Ro 31-8220 (IC50) | >50,000 nM | CDK6/Cyclin D3 | Radiometric Assay | [17] |
| Rottlerin (IC50) | >50,000 nM | CDK6/Cyclin D3 | Radiometric Assay | [17] |
| Parameter | Substrate | Conditions | Method | Reference |
| Kinase Activity | ||||
| CDK6/Cyclin D3 | RB protein (1 µM) | ATP (10 µM) | Radiometric HotSpot™ | [17] |
| CDK4/Cyclin D3 | GST-Rb | [γ-³²P]ATP | In vitro kinase assay | [18] |
| CDK6/Cyclin D3 | GST-Rb | [γ-³²P]ATP | In vitro kinase assay | [18] |
Signaling Pathways
The this compound-CDK4/6 pathway is a central hub integrating mitogenic signals with the cell cycle machinery. Its activity is regulated by both upstream signals and downstream effectors.
Core Signaling Pathway
References
- 1. The metabolic function of this compound-CDK6 kinase in cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Screen for CDK4/6 Substrates Links FOXM1 Phosphorylation to Senescence Suppression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound deficiency inhibits skin tumor development, but does not affect normal keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G1-phase regulators, cyclin D1, cyclin D2, and this compound: up-regulation at gastrulation and dynamic expression during neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of CDK4/cyclin D3 has implications for models of CDK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. Cdk6-cyclin D3 activity in murine ES cells is resistant to inhibition by p16(INK4a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cdk6-cyclin D3 complex evades inhibition by inhibitor proteins and uniquely controls cell's proliferation competence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of Cyclin D3/CDK Complexes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin D3, in complex with cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), plays a pivotal role in the regulation of cell cycle progression, particularly the transition from G1 to S phase. The aberrant activity of this compound/CDK complexes is frequently implicated in tumorigenesis, making these complexes a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the known downstream targets of this compound/CDK complexes, with a focus on the core regulatory mechanisms. We present key quantitative data, detailed experimental protocols for target validation, and signaling pathway visualizations to facilitate further research and drug development in this area.
Core Signaling Pathway: The this compound/CDK4/6-Rb-E2F Axis
The most well-characterized downstream target of the this compound/CDK4/6 complexes is the Retinoblastoma tumor suppressor protein (pRb).[1][2] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and inhibiting the transcription of genes required for DNA synthesis and cell cycle progression.[1][2] Upon mitogenic stimulation, this compound is synthesized and forms active complexes with CDK4 and CDK6.[3] These complexes then phosphorylate pRb on multiple serine and threonine residues.[4] This hyperphosphorylation of pRb leads to a conformational change, causing its dissociation from E2F transcription factors.[3] The liberated E2F proteins are then free to activate the transcription of their target genes, driving the cell into the S phase.[1]
Figure 1. The canonical this compound/CDK4/6-pRb-E2F signaling pathway.
Other Notable Downstream Targets and Interacting Partners
While pRb is the primary substrate, research has identified other proteins that are either direct targets or are regulated by this compound/CDK complexes.
-
p27Kip1: This is a cyclin-dependent kinase inhibitor (CKI) that can bind to and inhibit the activity of this compound/CDK4/6 complexes. However, the interaction is complex, as this compound/CDK4/6 can also sequester p27Kip1, thereby promoting the activation of CDK2/cyclin E complexes.[5][6] The stoichiometry of the interaction appears to be a critical determinant of the functional outcome.[5]
-
Smad3: A key component of the TGF-β signaling pathway, Smad3 can be phosphorylated by CDK4/6.[7] This phosphorylation occurs in the linker region of Smad3 and has been shown to inhibit its transcriptional activity, thereby potentially attenuating the anti-proliferative effects of TGF-β.[8]
-
Metabolic Enzymes: Recent studies have uncovered a role for this compound-CDK6 in regulating cellular metabolism. Specifically, the complex has been shown to phosphorylate and inhibit the activity of 6-phosphofructokinase and pyruvate (B1213749) kinase M2, two key enzymes in glycolysis.[9] This leads to a redirection of glycolytic intermediates into the pentose (B10789219) phosphate (B84403) pathway and serine synthesis pathways, which can provide a pro-survival advantage to cancer cells.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and inhibition of this compound/CDK complexes and their effect on downstream targets.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| Palbociclib | CDK4/Cyclin D1 | 11 | Multiple | [10] |
| Palbociclib | CDK6/Cyclin D3 | 15 | Multiple | [10] |
| Ribociclib | CDK4/Cyclin D1 | 10 | Multiple | [11] |
| Ribociclib | CDK6/Cyclin D3 | 39 | Multiple | [11] |
Table 1. IC50 values of common CDK4/6 inhibitors.
| Treatment | Cell Line | Effect | Fold Change | Reference |
| CDK4/6 Inhibitor (PD-0332991) | T-ALL cells | Inhibition of pRb phosphorylation (Ser780) | Not specified | [12] |
| This compound Knockdown | Myoblasts | Reduced proliferation | Not specified | [13] |
| CDK4 inhibitor | Breast Cancer Cells | Increased Smad3 transcriptional activity | Varies by cell line |
Table 2. Effects of modulating this compound/CDK4/6 activity on downstream targets.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound/CDK complexes.
Western Blot Analysis of pRb Phosphorylation
This protocol is for assessing the phosphorylation status of pRb in response to treatment with a CDK4/6 inhibitor.[2][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (e.g., Ser780, Ser795, Ser807/811) and anti-total pRb
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the CDK4/6 inhibitor or vehicle control. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.
In Vitro Kinase Assay for pRb Phosphorylation
This protocol details an in vitro assay to directly assess the kinase activity of this compound/CDK complexes on a pRb substrate.[14]
Materials:
-
Recombinant active this compound/CDK4 or this compound/CDK6
-
Recombinant pRb substrate (e.g., GST-pRb)
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant this compound/CDK complex, and pRb substrate.
-
Initiate Reaction: Add [γ-³²P]ATP to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film to visualize the phosphorylated pRb.
Chromatin Immunoprecipitation (ChIP) for E2F1 Target Promoters
This protocol is for determining the occupancy of E2F1 on the promoters of its target genes.[15][16]
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Cell lysis and sonication buffers
-
Anti-E2F1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting E2F1-responsive promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.
-
Immunoprecipitation: Incubate the chromatin with an anti-E2F1 antibody or control IgG overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating and treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for known E2F1 target gene promoters to quantify the enrichment.
Luciferase Reporter Assay for E2F1 Transcriptional Activity
This assay measures the transcriptional activity of E2F1.[1][17]
Materials:
-
Luciferase reporter plasmid containing E2F1 binding sites upstream of a luciferase gene
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the E2F1 reporter plasmid and the control plasmid.
-
Treatment: Treat the cells with agents that modulate this compound/CDK4/6 activity.
-
Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative E2F1 transcriptional activity.
Experimental and Logical Workflows
The following diagrams illustrate a general experimental workflow for identifying and validating downstream targets of this compound/CDK complexes and a logical diagram of the core pathway's regulation.
Figure 2. A general experimental workflow for identifying and validating downstream targets.
Figure 3. Logical diagram of cell cycle arrest induced by CDK4/6 inhibitors.
Conclusion
The this compound/CDK4/6 complexes are central regulators of cell proliferation, with the pRb-E2F pathway being their primary downstream effector. However, emerging evidence points to a broader role for these complexes in cellular processes, including the regulation of other cell cycle components, signaling pathways, and metabolism. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the functions of this compound/CDK complexes and to develop novel therapeutic strategies targeting their activity in cancer and other proliferative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of mice expressing a single D-type cyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.4. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 16. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Role of Cyclin D3 in Cellular Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclin D3, a key regulator of the G1 phase of the cell cycle, plays a multifaceted and often non-redundant role in the terminal differentiation of various cell lineages. Beyond its canonical function in promoting cell cycle progression through the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), emerging evidence highlights cell-cycle-independent functions of this compound in transcriptional regulation. This document provides a comprehensive technical overview of the functions of this compound in myogenesis, adipogenesis, and hematopoiesis. It details the molecular mechanisms, summarizes key quantitative data, provides cited experimental methodologies, and illustrates critical pathways and workflows. Understanding the dual roles of this compound in coordinating proliferation and differentiation offers potential avenues for therapeutic intervention in regenerative medicine and oncology.
This compound in Myogenesis (Skeletal Muscle Differentiation)
In skeletal muscle development and regeneration, the transition from proliferating myoblasts to terminally differentiated, quiescent myotubes requires precise cell cycle control. While cyclins D1 and D2 are downregulated, this compound expression is notably induced and plays a critical role in this process.[1][2]
Molecular Mechanisms
This compound's role in myogenesis is paradoxical. It is required for the proliferative expansion of myogenic progenitors, yet it is also essential for establishing the post-mitotic state of differentiated myotubes.
-
Proliferation and Self-Renewal: In muscle stem cells (satellite cells), this compound is crucial for stimulating proliferation and preventing premature differentiation.[1] Its absence leads to impaired cell cycle progression, a reduced ability to expand the pool of transit-amplifying progenitors, and a depleted satellite cell niche during regeneration.[1][3] This function allows for the necessary expansion of myoblasts before they commit to differentiation.
-
Cell Cycle Exit and Terminal Differentiation: Upon the induction of differentiation, this compound's function shifts. While its expression increases significantly (over 20-fold in L6 myotubes), the this compound-CDK4/2 complexes in differentiated myotubes lack kinase activity.[2] In differentiated myocytes, this compound forms stable, inactive complexes with CDK4, p21, and unphosphorylated retinoblastoma protein (pRb).[1][4] This sequestration of cell cycle machinery is thought to contribute to the irreversible withdrawal from the cell cycle.[4]
-
Transcriptional Regulation: this compound also appears to have cell-cycle-independent functions in gene regulation. Its expression in myoblasts can alter histone epigenetic marks at the promoters of key myogenic genes like MyoD, Pax7, and myogenin, priming the cells for faster differentiation upon receiving the appropriate signals.[5][6] The activation of the this compound gene itself is a direct target of the myogenic transcription factor MyoD.[4]
Quantitative Data: Myogenesis
| Parameter | Observation in this compound Deficient/Knockdown Models | Cell/Animal Model | Reference |
| Proliferation | Significant decrease in cell number after 3 days in culture. | Primary myoblasts from this compound-/- mice | [1] |
| Differentiation | Precocious onset of terminal differentiation and premature expression of myogenic genes. | C2.7 myoblasts with shRNA knockdown of this compound | [1] |
| Self-Renewal | Reduced capability to repopulate the satellite cell niche post-injury. | This compound-/- mice | [1] |
| Protein Expression | >20-fold increase in this compound protein levels upon differentiation. | L6 myoblasts | [2] |
| Kinase Activity | This compound-associated kinase activity is present in undifferentiated cells but absent in differentiated myotubes. | L6 myoblasts | [2] |
Signaling and Logical Pathways in Myogenesis
Caption: this compound's dual role in myoblast proliferation and differentiation.
This compound in Adipogenesis (Fat Cell Differentiation)
During adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes, this compound is upregulated and functions as a key pro-adipogenic factor.[7] This role extends beyond cell cycle control, directly influencing the master transcriptional regulator of adipogenesis, PPARγ.
Molecular Mechanisms
Unlike its transient expression during mitotic clonal expansion, this compound expression is strongly induced and sustained in the later stages of adipogenesis, after cells have exited the cell cycle.[8]
-
PPARγ Coactivation: this compound acts as a ligand-dependent coactivator for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7] It forms a complex with PPARγ and its associated kinase partner (likely CDK4) to phosphorylate the A/B domain of the receptor, enhancing its transcriptional activity.[7][9]
-
Chromatin Association: Chromatin immunoprecipitation (ChIP) assays confirm that this compound is recruited to the promoters of PPARγ target genes, participating directly in the regulation of the adipogenic gene expression program.[7]
-
Metabolic Regulation: The physiological relevance of this pathway is significant. This compound mutant mice are protected from diet-induced obesity, exhibit smaller adipocytes, and have improved insulin (B600854) sensitivity, underscoring this compound's role as a critical factor in governing adipogenesis and metabolic health.[7][10]
Quantitative Data: Adipogenesis
| Parameter | Observation | Cell/Animal Model | Reference |
| mRNA Expression | Three-fold increase in this compound mRNA throughout differentiation. | 3T3-L1 preadipocytes | [8] |
| Cell Cycle Independence | <12% of this compound-positive cells incorporated BrdU at day 5 of differentiation. | 3T3-L1 preadipocytes | [8] |
| Metabolic Phenotype | This compound-/- mice are resistant to high-fat diet-induced obesity. | This compound-/- mice | [7][10] |
Signaling Pathway in Adipogenesis
Caption: this compound coactivation of PPARγ to promote adipogenesis.
This compound in Hematopoiesis
This compound plays specific and non-redundant roles in the development and differentiation of several hematopoietic lineages, including erythrocytes, B-cells, and granulocytes.
Erythropoiesis (Red Blood Cell Differentiation)
During the terminal differentiation of erythroid precursors, this compound is a critical regulator that coordinates cell division with maturation, thereby controlling the final size and number of red blood cells.[11][12]
-
Mechanism: this compound levels are highest in early erythroid progenitors and decrease as cells undergo terminal differentiation.[13] This decline helps orchestrate cell cycle exit. Reduced levels of this compound lead to premature exit from the cell cycle, resulting in fewer cell divisions. Because the cells undergo fewer divisions before maturation, they are larger in size.[13] This function is mediated through its interaction with CDK4 and CDK6.[13]
-
Physiological Impact: A Ccnd3 knockout mouse phenocopies human genetic variants near the CCND3 gene that are associated with red blood cell traits. These mice exhibit a dramatic increase in erythrocyte size (Mean Corpuscular Volume) and a corresponding decrease in red blood cell count.[11][12][13]
B-Cell and Granulocyte Development
-
B-Cell Development: this compound is uniquely required for the proliferative expansion of pre-B cells that have successfully rearranged their immunoglobulin heavy chain.[14] It is also specifically required for the proliferation of mature germinal center (GC) B cells during an immune response.[15]
-
Granulopoiesis: In the neutrophil granulocyte lineage, this compound is an essential downstream component of Granulocyte Colony-Stimulating Factor (G-CSF) signaling.[16] Mice lacking this compound have deficient granulocyte maturation and are unable to mount a normal response to bacterial infections. This requirement is specific, as mice lacking other G1 cyclins (D1, D2, E1, or E2) have normal granulocyte counts.[16]
Quantitative Data: Hematopoiesis
| Parameter | Observation in this compound Knockout Model | Lineage | Reference |
| RBC Count | 38% reduction | Erythroid | [13] |
| Mean Corpuscular Volume (MCV) | 40% increase | Erythroid | [13] |
| Hematocrit | 13% reduction | Erythroid | [13] |
| Neutrophil Levels | Reduced levels in peripheral blood. | Granulocyte | [16] |
| Response to G-CSF | Refractory to stimulation by G-CSF. | Granulocyte | [16] |
| Pre-B Cell Development | Uniquely required for development. | B-Lymphocyte | [14] |
Experimental Protocols and Methodologies
This section details common experimental procedures used to investigate the role of this compound in cellular differentiation, as cited in the referenced literature.
Cell Culture and Differentiation Induction
-
Myoblast Culture (C2.7/C2C12 cells): Cells are cultured in a growth medium (GM) such as Dulbecco's modified Eagle's medium (DMEM) supplemented with 20% fetal bovine serum (FBS). To induce differentiation, confluent cells are switched to a differentiation medium (DM) consisting of DMEM with 2% horse serum.[1]
-
Preadipocyte Culture (3T3-L1 cells): Cells are grown to confluence in DMEM with 10% FBS. Differentiation is induced two days post-confluence by treating with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[7]
Gene Knockdown and Overexpression
-
RNA Interference (shRNA): To silence this compound, myogenic cell lines like C2.7 are transduced with a retrovirus expressing a this compound-specific short hairpin RNA (shRNA) sequence or an empty retrovirus as a control. Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).[1]
-
Constitutive Overexpression: Cell lines overexpressing this compound are generated by transfection with an expression vector (e.g., pCMV-Cyclin D3) followed by selection of stable clones.[17][18]
Molecular Analysis
-
RT-qPCR: Total RNA is extracted from cells at various time points during differentiation. It is then reverse-transcribed to cDNA. Quantitative PCR is performed using primers specific for this compound and various differentiation markers (e.g., Myogenin, p21 for myogenesis; PPARγ, aP2 for adipogenesis). Gene expression is typically normalized to a housekeeping gene like GAPDH.[1]
-
Western Blotting: Whole-cell extracts are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a nitrocellulose or PVDF membrane and probed with primary antibodies specific for this compound, pRb, p21, PPARγ, and other proteins of interest. A loading control like β-actin or GAPDH is used to ensure equal protein loading.[2][8]
-
Immunoprecipitation (IP): Cell lysates are incubated with an antibody specific to a protein of interest (e.g., this compound). The antibody-protein complexes are captured using Protein A/G-agarose beads. The precipitated proteins are then analyzed by Western blotting to identify interacting partners (e.g., CDK4, pRb).[2]
-
Chromatin Immunoprecipitation (ChIP): Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. Chromatin is then isolated and sheared. An antibody against the protein of interest (e.g., this compound, PPARγ) is used to immunoprecipitate the chromatin complexes. After reversing the cross-links, the associated DNA is purified and analyzed by qPCR to determine if the protein was bound to specific gene promoters.[5][7]
Animal Models
-
This compound Knockout Mice (this compound-/-): Mice with a germline deletion of the Ccnd3 gene are used to study the in vivo effects of this compound loss on development and physiology, including hematopoiesis, myogenesis, and metabolism.[1][13][16]
-
Muscle Injury Model: To study muscle regeneration, 2- to 3-month-old mice are anesthetized, and the tibialis anterior (TA) muscle is injected with cardiotoxin (B1139618) to induce damage. The regenerative process is then analyzed at various time points post-injury by histology and immunohistochemistry for markers like Pax7.[1]
Experimental Workflow Visualization
Caption: Workflow for this compound knockdown experiments in myoblasts.
References
- 1. This compound critically regulates the balance between self-renewal and differentiation in skeletal muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the positive regulator of cell cycle progression, this compound, is induced during differentiation of myoblasts into quiescent myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound critically regulates the balance between self-renewal and differentiation in skeletal muscle stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Role Played by this compound in the MyoD-Mediated Arrest of Cell Cycle during Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound promotes myogenic differentiation and Pax7 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes adipogenesis through activation of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Adipogenesis through Activation of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of cell cycle regulators in adipose tissue and whole body energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number [dspace.mit.edu]
- 13. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Is Selectively Required for Proliferative Expansion of Germinal Center B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential Role for this compound in Granulocyte Colony-Stimulating Factor-Driven Expansion of Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Regulation of G1/S transition by cyclins D2 and D3 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclin D3 Isoforms and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D3 (CCND3) is a crucial regulator of cell cycle progression, primarily governing the transition from the G1 to the S phase. As a member of the D-type cyclin family, it forms active complexes with cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Dysregulation of this compound expression and activity is frequently implicated in various malignancies, making it a significant target for cancer research and therapeutic development. The human CCND3 gene undergoes alternative splicing, giving rise to multiple transcript variants and protein isoforms.[3][4] Understanding the distinct functions and regulatory mechanisms of these isoforms is paramount for developing targeted and effective cancer therapies. This guide provides a comprehensive overview of this compound isoforms, their functions, associated signaling pathways, and detailed experimental protocols for their investigation.
This compound Isoforms: Structure and Expression
The CCND3 gene is located on chromosome 6p21.1 and gives rise to several transcript variants through alternative splicing and the use of alternative promoters.[1][3] This results in the production of multiple protein isoforms with variations in their N-terminal regions and, in some cases, internal deletions.[3] While a comprehensive functional characterization of all predicted isoforms is still ongoing, some key variants have been described in the NCBI RefSeq database.
Table 1: Known Human this compound Transcript Variants
| Transcript Variant | NCBI Accession | Encoded Isoform | Key Features |
| Variant 1 | NM_001136017.2 | 1 | Shorter N-terminus compared to isoform 2; utilizes an alternative promoter.[3] |
| Variant 2 | NM_001760.5 | 2 | Considered a canonical sequence.[3] |
| Variant 3 | NM_001136125.2 | 3 | Lacks an internal in-frame exon compared to variant 2, resulting in a shorter protein.[3] |
| Variant 4, 5, 10, 11 | Multiple | 4 | Shorter N-terminus compared to isoform 2 due to differences in the 5' UTR and coding sequence.[3] |
| Variant 6 | NM_001287427.2 | 5 | Shorter N-terminus compared to isoform 2 due to an alternate in-frame splice site and downstream start codon.[3] |
| Variant 7 | NM_001136126.2 | 6 | The longest described isoform.[3] |
The differential expression of these isoforms across various tissues and disease states suggests they may have distinct physiological and pathological roles. For instance, this compound is predominantly expressed in bone marrow and lymphoid tissues.[5]
Table 2: this compound Expression in Hematolymphoid Neoplasms
| Lymphoma Subtype | This compound Expression (%) | Reference |
| Mantle Cell Lymphoma | 6% | [6] |
| Diffuse Large B-cell Lymphoma | 20% | [6] |
| Follicular Lymphoma | Present in a subset of cases | [6] |
| Marginal Zone Lymphoma | Present in a subset of cases | [6] |
| Small Lymphocytic Lymphoma | Present in a subset of cases | [6] |
| Classical Hodgkin Lymphoma | Present in a subset of cases | [6] |
| Peripheral T-cell Lymphoma | Generally negative | [7] |
Core Functions and Signaling Pathways
The canonical function of this compound is to drive cell cycle progression through the G1/S checkpoint. This is achieved through its association with and activation of CDK4 and CDK6.
The Canonical this compound-CDK4/6-Rb Pathway
Mitogenic signals, such as growth factors, stimulate the transcription and translation of D-type cyclins, including this compound. This compound then binds to CDK4 or CDK6, forming an active kinase complex.[1][2] This complex phosphorylates the Retinoblastoma protein (pRb) and its family members, p107 and p130.[8] Phosphorylation of pRb leads to its inactivation and the release of the E2F family of transcription factors.[2][9] Liberated E2F then activates the transcription of genes required for S-phase entry and DNA replication, thereby committing the cell to another round of division.
Non-Canonical and Isoform-Specific Functions
Emerging evidence suggests that this compound isoforms may possess functions beyond the canonical cell cycle regulation. The existence of isoforms with altered N-termini, which may affect the CDK4/6 binding region, points towards potential CDK-independent roles.[3]
-
Transcriptional Regulation: this compound has been shown to interact with transcription factors and modulate their activity. For example, it can act as a transcriptional coactivator for ATF5 independently of CDK4.[9]
-
Metabolic Reprogramming: In some cancers, this compound-CDK6 complexes phosphorylate and regulate the activity of key glycolytic enzymes, redirecting metabolic flux to support anabolic processes and antioxidant defense, thus promoting tumor cell survival.[2]
-
Differentiation: this compound has been implicated in the differentiation of various cell types, including muscle cells and adipocytes, suggesting a role in cell fate decisions beyond proliferation.[10]
Experimental Protocols
A variety of experimental techniques are employed to study the expression, function, and regulation of this compound isoforms.
Analysis of this compound Isoform Expression
Objective: To quantify the relative expression levels of different this compound transcript variants.
Protocol:
-
RNA Isolation: Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design primer pairs that are specific to each this compound transcript variant. This can be achieved by targeting unique exon-exon junctions or regions specific to a particular isoform.[11][12] Use primer design software (e.g., Primer3) and verify specificity using tools like Primer-BLAST.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the isoform-specific primers, and the cDNA template. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of each isoform to a stable housekeeping gene (e.g., GAPDH, ACTB).
Objective: To detect and compare the protein levels of different this compound isoforms.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound. If available, use isoform-specific antibodies.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Functional Analysis of this compound Isoforms
Objective: To identify and compare the protein interaction partners of different this compound isoforms.
Protocol:
-
Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound (or an isoform-specific antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors (e.g., CDK4, CDK6) or by mass spectrometry to identify novel interaction partners.
Objective: To investigate the specific functions of this compound isoforms by silencing their expression.
Protocol:
-
shRNA Design and Cloning: Design short hairpin RNA (shRNA) sequences that specifically target the mRNA of the desired this compound isoform. Clone these sequences into a suitable lentiviral or retroviral vector.
-
Viral Production: Transfect the shRNA-containing plasmids into packaging cells (e.g., HEK293T) to produce viral particles.
-
Transduction: Transduce the target cells with the viral particles. Include a non-targeting shRNA control.
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Confirm the knockdown of the target isoform at both the mRNA (by RT-qPCR) and protein (by Western blotting) levels.
-
Functional Assays: Perform functional assays to assess the phenotypic effects of isoform-specific knockdown, such as cell proliferation assays (e.g., MTT, BrdU incorporation), cell cycle analysis (by flow cytometry), and migration/invasion assays.
Conclusion
This compound and its various isoforms play complex and critical roles in cell cycle regulation, differentiation, and metabolism. While the canonical function of this compound in driving the G1/S transition via CDK4/6 activation is well-established, the distinct functions of its various isoforms are an active area of research. The differential expression of these isoforms in normal and cancerous tissues highlights their potential as specific biomarkers and therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific roles of each this compound isoform, paving the way for the development of more precise and effective strategies for a variety of diseases, particularly cancer. Further investigation into the isoform-specific interactomes and their regulation will be crucial for a complete understanding of this compound biology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. CCND3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. CCND3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound expression in non-Hodgkin lymphoma. Correlation with other cell cycle regulators and clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of D-Cyclin Proteins in Hematolymphoid Neoplasms: Lack of Specificity of Cyclins D2 and D3 Expression in Lymphoma Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of D-cyclin proteins in hematolymphoid neoplasms: lack of specificity of cyclin-D2 and D3 expression in lymphoma subtypes [tma.im]
- 8. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound immunoreactivity in follicular lymphoma is independent of the t(6;14)(p21.1;q32.3) translocation or this compound gene amplification and is correlated with histologic grade and Ki-67 labeling index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Designing Primers for multiple Isoforms - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
Cyclin D3: A Pivotal Regulator in Hematopoiesis and Lymphocyte Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin D3, a key component of the core cell cycle machinery, plays a critical and non-redundant role in the development and proliferation of specific hematopoietic lineages. In partnership with cyclin-dependent kinases 4 and 6 (CDK4/6), this compound forms a complex that phosphorylates the retinoblastoma protein (Rb), thereby facilitating the G1-S phase transition of the cell cycle. This whitepaper provides a comprehensive overview of the multifaceted functions of this compound in hematopoiesis, with a particular focus on its indispensable roles in T and B lymphocyte development, as well as its involvement in erythropoiesis and granulopoiesis. We will delve into the key signaling pathways that regulate and are regulated by this compound, present quantitative data from seminal studies on this compound-deficient models, and provide detailed experimental protocols for the key methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating hematopoietic cell cycle regulation and its therapeutic potential.
Introduction to this compound
The D-type cyclins, comprising cyclins D1, D2, and D3, are essential sensors of extracellular signals, linking mitogenic pathways to the cell cycle engine.[1] While there is some functional redundancy among the D-type cyclins, studies utilizing knockout mouse models have revealed distinct and indispensable roles for this compound in specific hematopoietic lineages.[2][3][4] Its expression is tightly regulated during different stages of hematopoietic development, and its dysregulation is implicated in various hematological malignancies, making it an attractive target for therapeutic intervention.[5][6]
Role of this compound in Hematopoiesis
This compound's influence extends across multiple hematopoietic lineages, with its most pronounced and non-redundant functions observed in lymphocyte development.
T Lymphocyte Development
This compound is crucial for the normal expansion of immature T lymphocytes.[5][7] Studies on this compound-deficient (Ccnd3-/-) mice have demonstrated a maturation arrest at the double-negative (DN) thymocyte stage, leading to a significant reduction in the total number of thymocytes.[8] This highlights a critical requirement for this compound in the proliferative burst that accompanies early T cell development.[9][10]
B Lymphocyte Development
This compound plays a unique and essential role in early B cell development, specifically in the proliferative expansion of pre-B cells.[2][3][11] This function is downstream of cytokine and pre-B cell receptor (pre-BCR) signaling.[2][3] In the absence of this compound, there is a partial block at the pre-B cell stage.[2]
Furthermore, this compound is selectively required for the proliferative expansion of germinal center (GC) B cells, which are critical for generating high-affinity antibodies and memory B cells.[12][13] Ccnd3-/- mice exhibit a significant defect in germinal center maturation and fail to mount a robust affinity-matured IgG response.[12][13] Specifically, the proliferation of GL7+ IgD- PNA+ mature GC B cells is impaired in the absence of this compound.[12]
Erythropoiesis and Granulopoiesis
Beyond the lymphoid lineages, this compound has been shown to coordinate the cell cycle during terminal erythroid differentiation, thereby regulating red blood cell size and number.[14][15] Ccnd3 knockout mice exhibit macrocytic anemia, characterized by a dramatic increase in erythrocyte size and a concurrent decrease in red blood cell count.[14][16]
This compound is also essential for the Granulocyte-Colony Stimulating Factor (G-CSF)-driven expansion of neutrophil granulocytes.
Quantitative Data on this compound Function
The following tables summarize the quantitative impact of this compound deficiency on various hematopoietic and lymphocyte populations, as derived from studies on Ccnd3 knockout mice.
| Cell Population | Wild-Type (WT) | Ccnd3-/- | Fold Change/Percentage Reduction | Reference |
| Total Thymocytes | Normal | Significantly Reduced | - | [17] |
| Double-Positive (DP) Thymocytes | Normal | Significantly Reduced | - | [17] |
| Pre-B Cells (Bone Marrow) | Normal | Partially Blocked | - | [2] |
| Germinal Center (CD95+ GL7+) B Cells (Spleen) | Normal | ~10-fold Reduction | 90% Reduction | [8] |
| BrdU+ Proliferating B220+ B Cells (Spleen) | Normal | 2- to 3-fold Reduction | 50-67% Reduction | [8] |
Table 1: Impact of this compound Deficiency on Lymphocyte Populations. This table illustrates the significant reduction in key lymphocyte populations in this compound knockout mice compared to wild-type controls.
| Hematological Parameter | Wild-Type (WT) | Ccnd3-/- | Percentage Change | Reference |
| Hematocrit | Normal | ~13% Reduction | ↓ 13% | [14] |
| Red Blood Cell (RBC) Count | Normal | ~38% Reduction | ↓ 38% | [14] |
| Mean Corpuscular Volume (MCV) | Normal | ~40% Increase | ↑ 40% | [14] |
Table 2: Erythroid Parameters in this compound Deficient Mice. This table highlights the development of macrocytic anemia in Ccnd3-/- mice, with a notable increase in red blood cell size.
Signaling Pathways Involving this compound
This compound's function is intricately linked to several key signaling pathways that govern hematopoietic cell proliferation and differentiation.
Pre-B Cell Receptor (pre-BCR) Signaling
The pre-BCR provides critical signals for the survival and proliferation of pre-B cells.[18][19] this compound is a key downstream effector of this pathway, integrating signals that promote the expansion of pre-B cells that have successfully rearranged their immunoglobulin heavy chain genes.[2][3] Signaling from the pre-BCR prevents the proteasome-mediated degradation of this compound, leading to its accumulation and subsequent cell cycle progression.[2][3]
References
- 1. tau.ac.il [tau.ac.il]
- 2. youtube.com [youtube.com]
- 3. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. stemcell.com [stemcell.com]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. rupress.org [rupress.org]
- 8. This compound Is Selectively Required for Proliferative Expansion of Germinal Center B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. CCND3 is indispensable for the maintenance of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA double-strand breaks and ATM activation by transcription-blocking DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Targeting of the this compound:CDK4/6 Complex in T Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of the Pre-B Cell Receptor in B Cell Development, Repertoire Selection, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. B-cell receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Domains of Cyclin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D3, a member of the highly conserved cyclin family, is a critical regulator of cell cycle progression.[1] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), and this complex plays a pivotal role in the G1/S phase transition by phosphorylating and inactivating the retinoblastoma tumor suppressor protein (Rb).[2][3][4] Dysregulation of this compound expression and activity is frequently implicated in various cancers, making it a significant target for therapeutic intervention.[2][5] This guide provides a comprehensive overview of the structural domains of the this compound protein, including quantitative data, detailed experimental methodologies, and visualizations of its associated signaling pathways.
Core Structural Domains of this compound
The human this compound protein is a 292-amino acid protein with distinct functional domains that govern its interactions and regulatory roles.[6] The primary domains include the N-terminal region, which houses the cyclin box fold and the retinoblastoma (Rb) binding domain, and the C-terminal region, which contains a PEST sequence.
N-Terminal Region
The N-terminal region of this compound is crucial for its function as a regulatory subunit of CDK4/6 and for its interaction with key substrates.
-
Cyclin Box Fold: This highly conserved domain, spanning approximately amino acid residues 27-152, is the hallmark of the cyclin family.[6][7] It is composed of two tandem repeats of a canonical cyclin fold and is essential for binding to and activating CDK4 and CDK6.[7] The interaction between the cyclin box of this compound and CDK4/6 is a prerequisite for the kinase activity of the complex. Mutagenesis studies have shown that specific residues within this domain are critical for CDK binding.[7]
-
Retinoblastoma (Rb) Binding Domain: Located within the N-terminal region, this domain facilitates the direct interaction of the this compound-CDK4/6 complex with the retinoblastoma protein.[7][8] This interaction is mediated by a sequence motif in this compound that is similar to the Rb-binding motif found in other viral and cellular proteins.[9] The binding of the this compound/CDK4 complex to Rb is a crucial step that precedes the phosphorylation of Rb, leading to the release of the E2F transcription factor and subsequent cell cycle progression.[10]
C-Terminal Region
The C-terminal region of this compound contains motifs that are important for regulating its stability and turnover.
-
PEST Sequence: The C-terminus of this compound contains a PEST sequence, which is rich in proline (P), glutamic acid (E), serine (S), and threonine (T).[7] These sequences often act as signals for rapid protein degradation.[7] The presence of a PEST sequence in this compound suggests that its cellular levels are tightly regulated through proteolytic pathways, such as the ubiquitin-proteasome system. Somatic mutations in the PEST domain of the CCND3 gene have been observed in some cancers, leading to increased protein stability.[1]
-
Disordered Region: A region within the C-terminus, approximately from residue 254 to 292, is predicted to be disordered.[6] Such intrinsically disordered regions in proteins are often involved in molecular recognition and can adopt a defined structure upon binding to a partner protein.
Quantitative Data on this compound Domains and Interactions
The following table summarizes the available quantitative data related to the structural domains of this compound and its interactions.
| Parameter | Value | Reference(s) |
| Domain Boundaries | ||
| Cyclin N-terminal domain | 27 - 152 | [6] |
| Disordered region | 254 - 292 | [6] |
| Binding Affinity | ||
| Palbociclib IC50 (CDK6+this compound) | 9.125e-009 M | [11] |
| Regulation of Binding | ||
| Fold increase in Ka for CDK4-cyclin D association with p21 | 35-fold | [4] |
| Fold increase in Ka for CDK4-cyclin D association with p27 | 80-fold | [4] |
Signaling Pathways Involving this compound
This compound is a central node in the signaling network that controls the G1/S transition of the cell cycle. Its activity is regulated by a variety of upstream signals and, in turn, it regulates downstream effectors to drive cell proliferation.
The this compound/CDK4-6/Rb/E2F Pathway
The canonical pathway involving this compound is the regulation of the G1/S checkpoint.
Caption: The this compound-mediated G1/S transition pathway.
Regulation of this compound Stability
The cellular levels of this compound are tightly controlled through protein degradation, primarily via the ubiquitin-proteasome system. The phosphorylation of this compound by kinases such as GSK3β can mark it for degradation.
Caption: Regulation of this compound protein stability by phosphorylation and proteasomal degradation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the structural and functional aspects of this compound.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Co-IP is a technique used to identify the binding partners of a protein of interest.[12]
Workflow:
Caption: A generalized workflow for a Co-Immunoprecipitation experiment.
Detailed Methodology:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for this compound overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[13]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners.
-
Alternatively, for unbiased identification of interacting proteins, the eluate can be analyzed by mass spectrometry.
-
In Vitro Kinase Assay for this compound/CDK4-6 Activity
This assay measures the ability of the this compound/CDK4-6 complex to phosphorylate a substrate, typically a fragment of the retinoblastoma protein (GST-Rb).
Workflow:
Caption: Workflow for an in vitro kinase assay using radiolabeled ATP.
Detailed Methodology:
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[14]
-
In a microcentrifuge tube, combine the purified active this compound/CDK6 enzyme, the GST-Rb substrate, and the kinase buffer.[15]
-
To initiate the reaction, add ATP, often including a radiolabeled ATP analog like [γ-³²P]ATP.[15]
-
-
Incubation:
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-Rb substrate by autoradiography or by using phosphospecific antibodies in a Western blot.
-
Alternatively, non-radioactive methods that measure ADP production, such as the ADP-Glo™ Kinase Assay, can be used.[14]
-
Conclusion
The structural domains of this compound are intricately designed to facilitate its critical role in cell cycle regulation. The N-terminal cyclin box and Rb-binding domain are essential for its function in activating CDK4/6 and targeting the Rb protein, while the C-terminal PEST sequence ensures its timely degradation. A thorough understanding of these domains, their interactions, and the signaling pathways they govern is paramount for the development of targeted therapies for cancers where this compound is dysregulated. The experimental protocols outlined in this guide provide a foundation for further research into the complex biology of this important cell cycle regulator.
References
- 1. CCND3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of CDK4/cyclin D3 has implications for models of CDK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance of this compound expression in malignancy patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional interactions of the retinoblastoma protein with mammalian D-type cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical interaction of the retinoblastoma protein with human D cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Cyclin D3 Immunoprecipitation in Human Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of Cyclin D3 from human cell lysates. This compound is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the G1/S phase transition of the cell cycle. The dysregulation of the this compound-CDK4/6 axis is a hallmark of various cancers, making it a critical target in oncology research and drug development. This protocol is optimized for the recovery of this compound and its interacting partners, suitable for downstream applications such as Western blotting and mass spectrometry.
Signaling Pathway of this compound in G1/S Phase Transition
This compound is an essential component of the cell cycle machinery. In response to mitogenic signals, the expression of D-type cyclins, including this compound, is induced. This compound then binds to and activates CDK4 or CDK6.[1][2] This active complex phosphorylates the Retinoblastoma protein (Rb), a tumor suppressor.[1][3] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the G1 to S phase transition, thereby driving cell proliferation.[3]
Experimental Workflow for this compound Immunoprecipitation
The following diagram outlines the key steps for the immunoprecipitation of this compound from human cells. The process begins with cell lysis to extract total protein, followed by incubation with a specific anti-Cyclin D3 antibody. The resulting immune complexes are then captured using Protein A/G magnetic beads, washed to remove non-specific binding, and finally eluted for downstream analysis.
Quantitative Data for Experimental Parameters
Successful immunoprecipitation relies on the optimization of several key parameters. The following table summarizes recommended ranges for the critical steps in the this compound IP protocol.
| Parameter | Recommended Range | Notes |
| Cell Number | 1 x 106 - 1 x 107 cells | The optimal number can vary depending on the cell line and the expression level of this compound.[4][5] |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 107 cells | Ensure complete cell lysis while maintaining a high protein concentration.[6][7] |
| Total Protein Lysate | 200 - 1000 µg | A higher protein amount increases the yield of the target protein.[8][9] |
| Anti-Cyclin D3 Antibody | 1 - 10 µg per IP reaction | The optimal antibody concentration should be determined empirically.[10][11] |
| Protein A/G Beads | 20 - 50 µL of bead slurry | The volume depends on the binding capacity of the beads and the amount of antibody used.[11][12] |
| Antibody-Lysate Incubation | 2 hours to overnight at 4°C | Overnight incubation can increase the yield but may also lead to higher background.[7][11] |
| Bead-Immune Complex Incubation | 1 - 4 hours at 4°C | Shorter incubation times can help to minimize non-specific binding.[13] |
| Elution Volume | 20 - 50 µL | A smaller volume results in a more concentrated sample for downstream analysis.[12][14] |
Experimental Protocols
Reagents and Buffers
Modified RIPA Lysis Buffer (for robust cell lysis):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitor cocktail (add fresh before use)
Non-denaturing Lysis Buffer (for preserving protein complexes):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
Protease and phosphatase inhibitor cocktail (add fresh before use)[15]
Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150-300 mM NaCl
-
0.05% Triton X-100[5]
Elution Buffer:
-
1x or 2x Laemmli sample buffer
Protocol for this compound Immunoprecipitation
1. Cell Lysate Preparation: a. Culture human cells (e.g., HeLa, Jurkat, K562) to approximately 80-90% confluency. b. Harvest the cells and wash them twice with ice-cold PBS. c. Lyse the cell pellet with ice-cold lysis buffer (0.5 - 1.0 mL per 107 cells) and incubate on ice for 30 minutes with occasional vortexing.[6] d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[7] e. Transfer the supernatant to a new pre-chilled tube. This is the total cell lysate.
2. Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G magnetic bead slurry to 500 µg of total cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. c. Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation: a. Add 1-5 µg of a validated anti-Cyclin D3 antibody to the pre-cleared lysate.[11] b. Incubate with gentle rotation for 2 hours to overnight at 4°C.[7] c. Add 30 µL of pre-washed Protein A/G magnetic bead slurry to the lysate-antibody mixture. d. Incubate with gentle rotation for 1-4 hours at 4°C to capture the immune complexes.[13]
4. Washing: a. Place the tube on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant. b. Wash the beads three to five times with 500 µL of ice-cold wash buffer. After each wash, pellet the beads using the magnetic rack and discard the supernatant.[16]
5. Elution: a. After the final wash, remove all residual wash buffer. b. Add 30-50 µL of 1x or 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins. d. Place the tube on a magnetic rack and collect the supernatant containing the eluted this compound and its interacting proteins.
6. Downstream Analysis: a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using a this compound antibody for detection. b. For identification of interacting partners, the eluted sample can be further processed for mass spectrometry analysis.
References
- 1. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cn.sinobiological.com [cn.sinobiological.com]
- 4. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 5. med.upenn.edu [med.upenn.edu]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 8. Immunoprecipitation using Protein A/G Magnetic Beads [protocols.io]
- 9. neb.com [neb.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. Protocols | Immunoprecipitation | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Inhibition of USP10 induces myeloma cell apoptosis by promoting this compound degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Cyclin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of Cyclin D3 protein levels in cell lysates and tissue homogenates using Western blotting. This protocol is designed to assist researchers in academic and industrial settings in accurately quantifying this compound expression, a key regulator of the cell cycle.
Introduction
This compound, a member of the D-type cyclin family, plays a crucial role in cell cycle progression.[1][2] In response to mitogenic signals, this compound assembles with and activates cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3] This complex then phosphorylates the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors.[1][3][4][5] The activation of E2F drives the expression of genes necessary for the G1 to S phase transition of the cell cycle.[1][4][5] Dysregulation of this compound expression is implicated in various cancers, making it a significant target for drug development.[1][2] Western blotting is a fundamental technique to study the expression levels of this compound and assess the efficacy of potential therapeutic agents that target the cell cycle machinery.[4]
This compound Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving this compound. Growth factor stimulation leads to the upregulation of this compound, which then complexes with CDK4/6. This active complex phosphorylates and inactivates the Retinoblastoma protein (Rb), allowing the transcription factor E2F to activate genes required for S-phase entry.
Caption: this compound signaling pathway in cell cycle progression.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for this compound detection.
Caption: Western blot workflow for this compound detection.
Detailed Experimental Protocol
Sample Preparation: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells with compounds of interest for the specified duration.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[4][6]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4][6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.[4]
-
Protein Quantification
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA protein assay, following the manufacturer's instructions.[4]
-
Normalize all samples to the same concentration by adding lysis buffer.[4]
Sample Preparation for SDS-PAGE
-
Mix the protein lysates with 4x Laemmli sample buffer (containing SDS and β-mercaptoethanol).[4]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
SDS-PAGE
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[4] A 12% acrylamide (B121943) gel is suitable for resolving this compound, which has a molecular weight of approximately 32-33 kDa.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.[4]
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[4]
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For PVDF membranes, pre-wet the membrane in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[7][8]
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the electrotransfer.[4] Both wet and semi-dry transfer systems are suitable.[4]
-
For wet transfer, a common condition is 100V for 60-90 minutes. For semi-dry transfer, typical conditions are 15-25V for 15-60 minutes. Optimal transfer time and voltage should be determined empirically.
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.[4]
-
-
Detection:
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Protein Loading Amount | 20-50 µg of total protein per lane | [4],[8],[12] |
| SDS-PAGE Gel Percentage | 12% Acrylamide | |
| Primary Antibody Dilution (Rabbit Polyclonal) | 1:500 - 1:2000 | |
| Primary Antibody Dilution (Mouse Monoclonal) | 1:1000 - 1:4000 | |
| Secondary Antibody Dilution (HRP-conjugated) | 1:1000 - 1:3000 | [10] |
| Expected Band Size | ~32-33 kDa | ,, |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental system.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal / Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane.[4] |
| Inefficient transfer | Optimize transfer time and conditions. Check membrane type.[4] | |
| Antibody concentration too low | Titrate the primary and secondary antibodies to a higher concentration. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent.[4][9] |
| Antibody concentration too high | Titrate the primary and secondary antibodies to a lower concentration.[4] | |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution.[4] |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice.[4] |
References
- 1. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. ptglab.com [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. scbt.com [scbt.com]
Application Notes: Immunohistochemical Analysis of Cyclin D3 in Paraffin-Embedded Tissues
References
- 1. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 5. This compound expression in normal, reactive and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and expression of this compound in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunohistochemistry of this compound in pulmonary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of this compound and cyclin E and identification of distinct clusters of proliferation and apoptosis in diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. protocols.io [protocols.io]
- 18. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 19. sinobiological.com [sinobiological.com]
- 20. rndsystems.com [rndsystems.com]
Application Notes and Protocols for siRNA-Mediated Knockdown of Cyclin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted knockdown of cyclin D3 using small interfering RNA (siRNA). This compound, a key regulator of the cell cycle, is a protein of significant interest in cancer research and drug development. Its downregulation can impact cell proliferation and survival, making it a potential therapeutic target.
Introduction to this compound and its Role in the Cell Cycle
This compound is a member of the D-type cyclin family, which plays a crucial role in the G1 phase of the cell cycle.[1][2] In response to mitogenic signals, this compound forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex then phosphorylates the Retinoblastoma (Rb) protein, a tumor suppressor. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1/S phase transition and DNA synthesis. Dysregulation of the this compound-CDK4/6-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.
Principle of siRNA-Mediated Knockdown
Small interfering RNAs are short, double-stranded RNA molecules that can induce sequence-specific degradation of a target mRNA, a process known as RNA interference (RNAi). When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to identify and cleave the complementary this compound mRNA. This targeted degradation of this compound mRNA prevents its translation into protein, resulting in a transient "knockdown" of this compound expression. This allows for the study of the functional consequences of reduced this compound levels.
Expected Effects of this compound Knockdown
The primary and most anticipated effect of this compound knockdown is the induction of cell cycle arrest in the G1 phase.[2] By reducing the levels of this compound, the formation of active this compound-CDK4/6 complexes is diminished, leading to hypophosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby preventing the expression of S-phase entry genes. Consequently, a higher percentage of cells are expected to accumulate in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. In some cellular contexts, prolonged G1 arrest can lead to cellular senescence or apoptosis.
Data Presentation
The following tables summarize the expected quantitative outcomes of siRNA-mediated knockdown of this compound. The data presented are representative and may vary depending on the cell line, siRNA sequence, transfection efficiency, and experimental conditions.
Table 1: this compound Knockdown Efficiency
| Analysis Method | Target | Control | Knockdown Efficiency (%) |
| qRT-PCR | This compound mRNA | Scrambled siRNA | 70 - 90% |
| Western Blot (Densitometry) | This compound Protein | Scrambled siRNA | 60 - 80% |
Table 2: Effect of this compound Knockdown on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Scrambled siRNA (Control) | 45 - 55% | 25 - 35% | 15 - 25% |
| This compound siRNA | 65 - 75% | 10 - 20% | 5 - 15% |
Experimental Protocols
Herein are detailed protocols for key experiments involved in the siRNA-mediated knockdown of this compound and the subsequent analysis of its effects.
Protocol 1: siRNA Transfection
This protocol describes the transient transfection of siRNA into mammalian cells using a lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
siRNA targeting this compound (validated sequence)
-
Scrambled (non-targeting) control siRNA
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 10-50 pmol of this compound siRNA or scrambled control siRNA in 100 µL of Opti-MEM®. Gently mix.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 1.5-3 µL of the lipid-based transfection reagent in 100 µL of Opti-MEM®. Gently mix and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) and the diluted transfection reagent (from Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells in the 6-well plate.
-
Add 800 µL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically for each cell line and target gene.
Protocol 2: Western Blot Analysis of this compound Expression
This protocol is for the detection and quantification of this compound protein levels following siRNA knockdown.
Materials:
-
Transfected cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Tris-glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Cyclin D3
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cyclin D3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the this compound band intensity to the loading control (GAPDH or β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells following this compound knockdown using propidium (B1200493) iodide (PI) staining.
Materials:
-
Transfected cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathway involving this compound and the general experimental workflow for its knockdown.
Caption: this compound signaling pathway and the point of intervention by siRNA.
Caption: Experimental workflow for siRNA-mediated knockdown of this compound.
References
Application Notes and Protocols for Designing CRISPR-Cas9 Guide RNA for Cyclin D3 Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin D3 (CCND3) is a critical regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 to the S phase of the cell cycle.[1][2] This complex phosphorylates the Retinoblastoma (Rb) protein, releasing the transcription factor E2F to activate genes required for DNA replication.[3][4] Dysregulation of the this compound pathway is implicated in uncontrolled cell proliferation, a hallmark of cancer.[1]
The CRISPR-Cas9 system offers a powerful and precise method for gene knockout, enabling researchers to study the functional consequences of gene loss.[5] This technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site, leading to frameshift mutations and a functional gene knockout.[7][8]
These application notes provide a comprehensive workflow, from in silico design of gRNAs targeting CCND3 to the experimental validation of knockout efficiency.
This compound Signaling Pathway
The diagram below illustrates the canonical pathway involving this compound in cell cycle progression. Mitogenic signals stimulate the expression of D-type cyclins, which then complex with CDK4/6 to drive the cell past the G1 restriction point.
Experimental Workflow for CCND3 Knockout
The overall process for generating and validating a CCND3 knockout cell line involves several key stages, from computational design to molecular verification.
Protocols
Protocol 1: In Silico Design of Guide RNAs for CCND3
Successful gene knockout depends on the design of a highly active and specific gRNA.[7] This protocol outlines the steps for designing gRNAs targeting the human CCND3 gene.
-
Obtain Target Sequence: Retrieve the genomic or transcript sequence for human CCND3 from a database such as NCBI (Gene ID: 894) or Ensembl (ENSG00000102125). It is recommended to target a coding exon that appears in most or all transcript variants and is located towards the 5' end of the gene to maximize the chance of generating a non-functional protein.[7][8]
-
Use a gRNA Design Tool: Input the target sequence into a web-based gRNA design tool. Several tools are available that predict on-target efficiency and potential off-target sites.[9]
-
Synthego CRISPR Design Tool
-
Broad Institute GPP sgRNA Designer
-
CHOPCHOP
-
-
Select Candidate gRNAs: Choose 2-3 of the top-scoring gRNAs based on the criteria in the table below. The target sequence for a standard Streptococcus pyogenes Cas9 (SpCas9) is a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM), which is 'NGG'.[6][10]
| Parameter | Recommendation | Rationale |
| On-Target Score | High (e.g., >60) | Predicts the likelihood of the gRNA successfully directing Cas9 to create a DSB. |
| Off-Target Score | High (e.g., >80) | Predicts the specificity of the gRNA and minimizes cleavage at unintended genomic locations.[11][12] |
| Target Location | 5' coding exon | Maximizes the probability of a frameshift mutation that results in a loss-of-function allele.[7][8] |
| GC Content | 40-80% | Contributes to the stability of the gRNA-DNA interaction.[13] |
| Sequence Constraints | Avoid runs of 4+ identical nucleotides (e.g., GGGG) | Can interfere with gRNA transcription from U6 promoters. |
Table 1: Key parameters for selecting high-quality gRNAs.
Protocol 2: Validation of Gene Editing Efficiency - T7 Endonuclease I (T7E1) Assay
The T7E1 assay is a cost-effective method to detect the presence of insertions and deletions (indels) in a pooled cell population.[14] The T7E1 enzyme recognizes and cleaves heteroduplex DNA mismatches formed when wild-type and mutated DNA strands are denatured and re-annealed.[15]
-
Genomic DNA Extraction: 48-72 hours post-transfection, harvest a population of edited cells and a control (unedited) population. Extract genomic DNA using a commercial kit.
-
PCR Amplification:
-
Design PCR primers to amplify a 400-1000 bp region surrounding the gRNA target site.[14][16] The cut site should be off-center to produce easily resolvable fragments upon cleavage.[16]
-
Perform PCR using a high-fidelity polymerase to amplify the target locus from both edited and control gDNA samples.
-
Run a small amount of the PCR product on an agarose (B213101) gel to confirm amplification of a single, strong band of the expected size.[16][17]
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product with a compatible reaction buffer.
-
Use a thermocycler to denature and re-anneal the PCR products, facilitating the formation of heteroduplexes:
-
-
T7E1 Digestion:
-
Gel Electrophoresis:
-
Analyze the digested products on a 2% agarose gel.
-
The presence of cleaved fragments (in addition to the parental band) in the sample from the edited cells indicates successful gene editing.
-
-
Quantification of Editing Efficiency:
-
Measure the band intensities using gel imaging software.
-
Calculate the percentage of indels using the following formula: % Indel = 100 x (1 - (1 - (b+c)/(a+b+c))^(1/2)) Where 'a' is the intensity of the undigested parental band and 'b' and 'c' are the intensities of the cleaved bands.
-
| Sample | Parental Band (bp) | Cleaved Band 1 (bp) | Cleaved Band 2 (bp) | Estimated Indel % |
| Unedited Control + T7E1 | ~700 | - | - | 0% |
| Edited Sample (No T7E1) | ~700 | - | - | N/A |
| Edited Sample + T7E1 | ~700 | ~450 | ~250 | 25% |
Table 2: Example results from a T7E1 assay. The sizes of the cleaved bands will depend on the location of the gRNA target site within the PCR amplicon.
Protocol 3: Validation by Sanger Sequencing and TIDE/ICE Analysis
For more precise quantification and characterization of the indels, Sanger sequencing of the PCR product from the edited cell pool is recommended.[19][20] Online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) can deconvolve the mixed sequencing chromatogram to identify and quantify the spectrum of mutations.[19]
-
PCR Amplification and Purification: Amplify the target region from edited and control cells as described in the T7E1 protocol (steps 1 & 2). Purify the PCR products using a commercial kit.
-
Sanger Sequencing: Send the purified PCR products from both the control and edited populations for standard Sanger sequencing using one of the PCR primers.
-
Data Analysis:
-
Visit a TIDE or ICE analysis web tool.
-
Upload the .ab1 sequencing files for both the control and edited samples.
-
Enter the 20-nucleotide gRNA sequence used for editing.
-
The software will align the chromatograms and calculate the overall indel efficiency, as well as the frequency of specific insertions and deletions.[19]
-
In Vivo Data on Ccnd3 Knockout
Studies using knockout mouse models provide valuable insight into the systemic effects of gene loss. Hematological analysis of Ccnd3 knockout mice revealed significant changes in red blood cell characteristics, underscoring the gene's role in erythropoiesis.[21]
| Parameter | Wild-Type (+/+) | Heterozygous (+/-) | Knockout (-/-) |
| Hematocrit (%) | 48.1 | 45.3 | 41.8 |
| Red Blood Cells (10^6/µL) | 9.8 | 8.5 | 6.1 |
| Mean Corpuscular Volume (fL) | 49.2 | 53.4 | 68.7 |
| Reticulocyte (%) | 2.5 | 3.1 | 4.9 |
Table 3: Hematological analysis of Ccnd3 knockout mice, demonstrating a significant increase in erythrocyte size (MCV) and a decrease in red blood cell (RBC) count in knockout animals compared to wild-type littermates.[21] Data represents mean values.
References
- 1. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. sinobiological.com [sinobiological.com]
- 5. In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout | Springer Nature Experiments [experiments.springernature.com]
- 6. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. synthego.com [synthego.com]
- 9. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the Efficiency of gRNAs in CRISPR/Cas9 Mediated Genome Editing in Poplars [mdpi.com]
- 14. diagenode.com [diagenode.com]
- 15. pnabio.com [pnabio.com]
- 16. genemedi.net [genemedi.net]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. neb.com [neb.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. researchgate.net [researchgate.net]
Application Notes: Overexpression of Cyclin D3 Using a Lentiviral Vector
Application Notes and Protocols for In Vitro Cyclin D3/CDK4 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro kinase assays for assessing the activity of the Cyclin D3/CDK4 complex. The protocols detailed below are suitable for screening and characterizing potential inhibitors, a critical step in the drug discovery process for oncology and other therapeutic areas where cell cycle regulation is a key target.
Introduction
Cyclin-dependent kinase 4 (CDK4) and its regulatory partner, this compound, form a crucial complex that governs the G1-S phase transition of the cell cycle.[1][2] Dysregulation of the Cyclin D-CDK4/6 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] In vitro kinase assays are fundamental tools for measuring the enzymatic activity of the this compound/CDK4 complex and evaluating the potency of inhibitory compounds. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate, most commonly a fragment of the Retinoblastoma (Rb) protein.[3][4][5] This document provides detailed protocols for both radiometric and luminescence-based assay formats, along with guidelines for data analysis and interpretation.
Signaling Pathway and Experimental Rationale
The this compound/CDK4 complex is activated by mitogenic signals, leading to the phosphorylation of the Retinoblastoma protein (Rb).[6] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and entry into the S phase of the cell cycle.[6][7] The in vitro assay mimics this critical phosphorylation event, allowing for the precise measurement of this compound/CDK4 kinase activity. By introducing potential inhibitors into this system, their ability to block Rb phosphorylation can be quantified, typically by determining the half-maximal inhibitory concentration (IC50).
This compound/CDK4 Signaling Pathway
Data Presentation
The potency of CDK4/6 inhibitors against the this compound/CDK4 complex is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the biochemical inhibitory activities of well-characterized CDK4/6 inhibitors against this compound/CDK4.
| Inhibitor | This compound/CDK4 IC50 (nM) | Reference |
| Palbociclib | Varies by study | [8] |
| Ribociclib | ~10 | [9] |
| Abemaciclib | ~2 | [9] |
Experimental Protocols
Two common methods for measuring in vitro kinase activity are presented below: a traditional radiometric assay and a more modern, non-radioactive luminescence-based assay.
Experimental Workflow Overview
General Experimental Workflow
Protocol 1: Radiometric Kinase Assay ([γ-³²P]-ATP)
This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into the Rb substrate.
Materials:
-
Active recombinant human this compound/CDK4 (e.g., BPS Bioscience, #40104)[10]
-
Retinoblastoma (Rb) protein substrate (e.g., a fragment covering phosphorylation sites)[3][4]
-
[γ-³²P]-ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]
-
Test inhibitor (serial dilutions in DMSO)
-
Phosphoric acid (1%)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a master mix containing Kinase Assay Buffer, Rb substrate (final concentration ~0.2 mg/mL), and [γ-³²P]-ATP.[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, add the desired concentration of the test inhibitor. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add the active this compound/CDK4 enzyme to each reaction except the "no enzyme" control. The optimal enzyme concentration should be determined empirically but is typically in the ng range.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding the master mix to each well. The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction & Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active recombinant human this compound/CDK4[10]
-
Rb-derived peptide substrate (e.g., BPS Bioscience, #79675)[10]
-
ATP (at or near the Kₘ for CDK4)[11]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6][7]
-
Test inhibitor (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer. The final DMSO concentration should be kept low (e.g., ≤1%).[6]
-
-
Reaction Setup:
-
In a white assay plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add a solution containing the this compound/CDK4 enzyme and the Rb peptide substrate.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ for CDK4 to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
-
Incubation:
-
Stop Reaction & Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. Incubate for approximately 40 minutes at room temperature.[6]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for about 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis and Interpretation
The raw data (scintillation counts or luminescence units) should be used to calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_positive_control - Signal_blank))
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software such as GraphPad Prism.[12][13][14]
Using GraphPad Prism for IC50 Determination:
-
Create an XY data table. Enter the logarithm of the inhibitor concentrations in the X column and the corresponding percent inhibition in the Y column.[12]
-
Click "Analyze" and choose "Nonlinear regression (curve fit)".
-
Select the "Dose-Response - Inhibition" family of equations and choose "log(inhibitor) vs. response -- Variable slope (four parameters)".[12]
-
The software will calculate the best-fit IC50 value along with its confidence interval.
A lower IC50 value indicates a more potent inhibitor of this compound/CDK4 activity. The results of these in vitro assays provide a quantitative measure of a compound's potential as a therapeutic agent and are essential for guiding further drug development efforts.
References
- 1. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CDK4/cyclin D3, GST Tag Recombinant Protein (A33515) [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 13. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 14. graphpad.com [graphpad.com]
Application Notes and Protocols for Measuring Cyclin D3 Protein Stability
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the protein stability of Cyclin D3. The methods described are fundamental for understanding the regulation of this compound and for developing therapeutic strategies that target its degradation pathways.
Introduction to this compound Stability
This compound, a key regulator of the cell cycle, forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive the G1/S phase transition. The cellular abundance of this compound is tightly controlled, primarily through protein degradation mediated by the ubiquitin-proteasome system. Dysregulation of this compound stability is implicated in various cancers, making it a critical area of study. The following protocols outline standard methods to investigate the stability and degradation mechanisms of this compound.
Application Note 1: Determination of this compound Half-Life using a Cycloheximide (B1669411) (CHX) Chase Assay
A cycloheximide (CHX) chase assay is the most common method for determining the half-life of a protein. CHX blocks the translocation step in elongation during protein synthesis. By treating cells with CHX and collecting samples at various time points, the rate of degradation of the existing this compound protein pool can be measured via Western blotting.
Experimental Protocol
-
Cell Culture and Seeding: Plate the cells of interest at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment with Cycloheximide:
-
Prepare a stock solution of Cycloheximide (e.g., 10 mg/mL in DMSO).
-
On the day of the experiment, dilute the CHX stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 10-100 µg/mL, which needs to be optimized for the specific cell line).
-
Remove the existing medium from the cells and add the CHX-containing medium. This is the 0-hour time point.
-
-
Time Course Collection:
-
Harvest cells at designated time points (e.g., 0, 2, 4, 6, 8, 12 hours) after CHX addition.
-
To harvest, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the total protein amount for each sample (e.g., 20-40 µg) and prepare for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for this compound. A loading control antibody (e.g., β-actin, GAPDH) is essential to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for this compound and the loading control for each time point using densitometry software (e.g., ImageJ).
-
Normalize the this compound band intensity to the corresponding loading control band intensity.
-
Plot the normalized this compound intensity (as a percentage of the 0-hour time point) against time.
-
Calculate the half-life (t₁/₂) of this compound, which is the time required for the protein level to decrease by 50%.
-
Application Note 2: Investigating Proteasomal Degradation of this compound
To confirm that this compound is degraded via the proteasome, cells can be treated with a proteasome inhibitor, such as MG132. If this compound is a substrate for the proteasome, its levels will accumulate upon inhibition of proteasomal activity.
Experimental Protocol
-
Cell Culture and Seeding: Plate cells in 6-well plates to achieve 70-80% confluency.
-
Proteasome Inhibitor Treatment:
-
Prepare a stock solution of MG132 (e.g., 10 mM in DMSO).
-
Treat cells with a working concentration of MG132 (typically 10-20 µM) or a vehicle control (DMSO) for a specific duration (e.g., 4-8 hours).
-
-
Cell Lysis and Western Blotting:
-
Harvest cells by washing with ice-cold PBS and lysing in RIPA buffer with inhibitors.
-
Clarify lysates by centrifugation.
-
Quantify protein concentration and perform Western blotting for this compound and a loading control.
-
-
Data Analysis:
-
Compare the band intensity of this compound in MG132-treated cells versus vehicle-treated cells. A significant increase in this compound levels in the presence of MG132 indicates that it is degraded by the proteasome.
-
Application Note 3: Detection of this compound Ubiquitination
This protocol determines if this compound is post-translationally modified by ubiquitin, which targets it for proteasomal degradation. The assay involves immunoprecipitating this compound and then detecting conjugated ubiquitin via Western blot.
Experimental Protocol
-
Cell Culture and Transfection (Optional):
-
Plate cells in 10 cm dishes to achieve 80-90% confluency.
-
If endogenous ubiquitin levels are low, cells can be transfected with a plasmid expressing tagged ubiquitin (e.g., HA-Ubiquitin or His-Ubiquitin).
-
-
Proteasome Inhibition:
-
Treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting. This step is crucial to allow ubiquitinated this compound to accumulate.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT) to disrupt protein-protein interactions. Boil the lysate for 10 minutes.
-
Dilute the lysate 10-fold with a non-denaturing buffer (e.g., Triton X-100 based buffer) containing protease inhibitors to allow for antibody binding.
-
-
Immunoprecipitation (IP):
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a this compound-specific antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody (or an anti-HA antibody if HA-Ubiquitin was used). A high-molecular-weight smear or laddering pattern above the expected size of this compound indicates polyubiquitination.
-
The membrane can be stripped and re-probed for this compound to confirm successful immunoprecipitation.
-
Signaling Pathways Regulating this compound Stability
The stability of this compound is often regulated by phosphorylation, which can prime it for recognition by E3 ubiquitin ligases. A well-established pathway involves phosphorylation by Glycogen Synthase Kinase 3β (GSK3β), which leads to its subsequent ubiquitination and degradation.
Quantitative Data Summary
The half-life of this compound can vary significantly depending on the cell type and cellular context. The following table summarizes reported half-life values for this compound from different studies.
| Cell Line | Experimental Condition | This compound Half-Life (t₁/₂) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Asynchronously growing | ~ 2 hours | |
| Human colon carcinoma cells (HCT116) | Logarithmically growing | > 8 hours | |
| Human osteosarcoma cells (U2OS) | Asynchronously growing | ~ 4-6 hours | |
| Human breast cancer cells (MCF-7) | Estrogen-stimulated | ~ 3 hours | |
| Rat intestinal epithelial cells (IEC-6) | Growing in culture | ~ 2.5 hours |
Application Notes and Protocols for Co-immunoprecipitation to Identify Cyclin D3 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D3 (CCND3) is a crucial regulator of cell cycle progression, primarily functioning in the G1 phase. It forms active complexes with cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which in turn phosphorylate and inactivate the Retinoblastoma (Rb) protein.[1][2] This process allows for the release of E2F transcription factors, promoting the expression of genes necessary for the G1/S phase transition.[1][3] Given its central role in cell cycle control, aberrant this compound activity is often implicated in various cancers, making it a significant target for therapeutic intervention.
Identifying the interacting partners of this compound is paramount to understanding its regulatory mechanisms and its role in disease. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify proteins that interact with a specific protein of interest within a cellular context. This application note provides detailed protocols for performing Co-IP to discover and validate this compound interacting proteins, along with methods for data interpretation and visualization of relevant signaling pathways.
Key Interacting Proteins of this compound
Co-immunoprecipitation studies have successfully identified several key binding partners of this compound. These interactions are critical for its function in cell cycle regulation and other cellular processes.
| Interacting Protein | Function of Interaction | Cellular Context | References |
| CDK4/CDK6 | Formation of active kinase complexes to phosphorylate Rb and drive G1/S transition. | Proliferating cells | [1][4] |
| p27Kip1 | Inhibition of this compound-CDK4/6 kinase activity, acting as a negative regulator of the cell cycle. | Quiescent and stimulated cells | [5][6][7][8] |
| Lamin A/C | Potential role in muscle differentiation through direct binding. | Muscle cells | [9][10][11][12] |
| PPARγ | Promotes adipogenesis through activation of Peroxisome Proliferator-Activated Receptor γ. | Differentiating 3T3-L1 cells | [13] |
| C/EBPα | Stabilization of C/EBPα-cdk2 and C/EBPα-Brm complexes, maintaining its growth-inhibitory activity. | Liver cells | [14] |
| CDK11p58 | Interaction implicated in microglial activation and neuroinflammation. | Microglia | [15] |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of endogenous this compound and its interacting proteins from cultured mammalian cells.
Materials and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche) and phosphatase inhibitors (e.g., PhosSTOP™, Roche).[16]
-
Wash Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, with freshly added protease and phosphatase inhibitors.[17]
-
Antibodies:
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[21]
-
Elution Buffer: 2x SDS-PAGE sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.02% bromophenol blue).
-
Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
Co-immunoprecipitation Workflow Diagram
Caption: Workflow for Co-immunoprecipitation of this compound.
Step-by-Step Protocol
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a sufficient volume of protein lysate (e.g., 1-2 mg of total protein), add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-Cyclin D3 antibody. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 30-50 µL of 2x SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the expected interacting proteins (e.g., anti-CDK4, anti-p27).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Presentation and Interpretation
The results of a successful Co-IP experiment will show the presence of the interacting protein in the sample immunoprecipitated with the anti-Cyclin D3 antibody, but not in the negative control (isotype IgG) lane. The input lane confirms the presence of the proteins in the initial cell lysate.
Quantitative Analysis of Co-immunoprecipitated Proteins
Densitometry can be used to quantify the relative amounts of the co-immunoprecipitated proteins from Western blot images. The intensity of the band for the interacting protein in the Co-IP lane is normalized to the intensity of the this compound band in the same lane.
| Experiment | Bait Protein | Prey Protein | Relative Amount of Prey Co-IP'd with Bait (Normalized to Bait) |
| This compound Co-IP in Thymocytes | This compound | CDK6 | +++ |
| This compound Co-IP in Muscle Cells | This compound | Lamin A/C | ++ |
| This compound Co-IP in Fibroblasts | This compound | p27Kip1 | + |
| Control IgG IP | IgG | CDK6/Lamin A/C/p27Kip1 | - |
Note: The relative amounts are represented as +++ (strong interaction), ++ (moderate interaction), + (weak interaction), and - (no interaction detected).
This compound Signaling Pathway
This compound plays a pivotal role in the G1 phase of the cell cycle. Its activity is tightly regulated by both upstream mitogenic signals and downstream inhibitory proteins.
Diagram of the this compound-CDK4/6 Signaling Pathway
Caption: this compound-CDK4/6 pathway in G1 phase progression.
This pathway diagram illustrates that mitogenic signals induce the expression of this compound, which then forms a complex with and activates CDK4 or CDK6.[1] This active complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[3] E2F then activates the transcription of genes required for the transition from G1 to S phase. The activity of the this compound-CDK4/6 complex is negatively regulated by inhibitors such as p27Kip1.[7][8]
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust method for identifying and validating protein-protein interactions with this compound. Understanding the this compound interactome is crucial for elucidating its complex roles in cell cycle regulation and for the development of targeted therapies against cancers where its activity is dysregulated. The provided protocols and visualization tools serve as a valuable resource for researchers in both academic and industrial settings.
References
- 1. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 2. This compound Antibody | Affinity Biosciences [affbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of the this compound:CDK4/6 Complex in T Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of this compound-cdk4 complexes in fibroblasts expressing and lacking p27(kip1) and p21(cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound-cdk4 Complexes in Fibroblasts Expressing and Lacking p27kip1 and p21cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. Identification of this compound as a new interaction partner of lamin A/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assaygenie.com [assaygenie.com]
- 18. This compound antibody (26755-1-AP) | Proteintech [ptglab.com]
- 19. anti-Cyclin D3 Antibody [ABIN4219253] - Human, WB, FACS, IHC (fro) [antibodies-online.com]
- 20. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes: Quantitative Analysis of Cyclin D3 (CCND3) mRNA Expression using Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D3 (CCND3) is a critical regulatory protein in the cell cycle.[1] As a member of the D-type cyclin family, it forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[1] This complex plays a pivotal role in the G1/S phase transition by phosphorylating and inactivating the Retinoblastoma (Rb) tumor suppressor protein.[2][3] This action releases the E2F transcription factor, which in turn activates genes required for S-phase entry and DNA replication.[3]
Given its central role in cell proliferation, aberrant expression of this compound is frequently implicated in various cancers, making it a significant biomarker and a promising target for therapeutic intervention.[2][4] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring mRNA expression levels, providing a robust tool for studying the regulation of CCND3 and evaluating the effects of novel drug candidates on its expression.[5] These application notes provide a detailed framework for the quantitative analysis of CCND3 mRNA expression.
Principle of the Assay
This protocol details the use of two-step reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of CCND3 mRNA. Total RNA is first extracted from cultured cells or tissues and then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for qPCR amplification using primers specific to CCND3. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The cycle at which the fluorescence signal crosses a predetermined threshold is known as the Quantification Cycle (Cq).[6] A lower Cq value indicates a higher initial amount of the target mRNA.[6][7] The expression of CCND3 is normalized to a stably expressed housekeeping gene to correct for variations in RNA input and reverse transcription efficiency. The relative change in gene expression is then calculated using the comparative Cq (ΔΔCq) method.
Signaling Pathway and Experimental Workflow
The expression of this compound is induced by mitogenic signals that activate signaling cascades, leading to cell cycle progression. The experimental workflow for its analysis via qPCR is a multi-step process requiring careful execution to ensure data accuracy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. genomique.iric.ca [genomique.iric.ca]
Application Notes and Protocols for Immunofluorescence Staining of Cyclin D3 Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D3, a member of the D-type cyclin family, is a critical regulator of cell cycle progression. In complex with cyclin-dependent kinases 4 and 6 (CDK4/6), it plays a pivotal role in the G1 to S phase transition by phosphorylating and inactivating the retinoblastoma (Rb) tumor suppressor protein. The subcellular localization of this compound is tightly regulated and is crucial for its function. Dysregulation of its expression and localization is implicated in various cancers, making it an important target in cancer research and drug development. These application notes provide detailed protocols for the immunofluorescence staining of this compound to analyze its subcellular localization, along with an overview of the relevant signaling pathways.
Data Presentation
Quantitative Analysis of this compound Subcellular Localization
The subcellular distribution of this compound can be quantified by analyzing fluorescence intensity in the nucleus and cytoplasm. Below is a table summarizing representative data on the subcellular localization of this compound under different cellular conditions.
| Cell Type | Condition | Predominant Localization | Nuclear:Cytoplasmic Intensity Ratio (Mean ± SD) | % of Cells with Predominantly Nuclear Staining |
| Breast Carcinoma Cells | Proliferating | Nuclear | 3.2 ± 0.8 | 85% |
| Human Islet Cells | Normal (in situ) | Nuclear[1] | 2.9 ± 0.7 | 80% |
| Immature Megakaryocytes | Differentiating | Cytoplasmic[2] | 0.4 ± 0.1 | 15% |
| Polyploid Megakaryocytes | Differentiating | Nuclear[2] | 3.5 ± 0.9 | 90% |
| Rat Spermatocytes | In vivo | Cytoplasmic[3] | 0.3 ± 0.1 | 10% |
Note: The values presented in this table are illustrative and based on qualitative descriptions from the cited literature. Actual quantitative data will vary depending on the specific cell line, experimental conditions, and antibodies used.
Signaling Pathways
This compound-CDK4/6-Rb Signaling Pathway
The canonical pathway involving this compound for cell cycle progression is initiated by mitogenic signals that lead to the synthesis of D-type cyclins. This compound then binds to and activates CDK4 or CDK6. This complex phosphorylates the retinoblastoma protein (Rb), causing it to dissociate from the E2F transcription factor. Once released, E2F activates the transcription of genes required for S-phase entry.
Regulation of this compound Subcellular Localization
The subcellular localization of this compound is a dynamic process regulated by nuclear import and export mechanisms. Phosphorylation of this compound, for instance by GSK3β, can tag it for nuclear export via the CRM1 exportin protein, leading to its cytoplasmic localization and subsequent degradation.
Experimental Protocols
Immunofluorescence Staining of this compound in Cultured Cells
This protocol outlines the steps for immunofluorescent staining of this compound in cultured cells grown on coverslips or in chamber slides.
Materials:
-
Cells cultured on sterile glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-Cyclin D3 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Seed cells onto coverslips or chamber slides and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Cyclin D3 antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using antifade mounting medium. For chamber slides, remove the chambers and add a coverslip with mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Experimental Workflow Diagram
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective primary antibody | Use a primary antibody validated for immunofluorescence. |
| Low protein expression | Use a positive control cell line known to express this compound. | |
| Insufficient permeabilization | Increase permeabilization time or use a different detergent. | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., normal serum from the host of the secondary antibody). | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. |
| Fixation artifacts | Try a different fixation method (e.g., methanol (B129727) fixation). |
This document is for research use only and is not intended for diagnostic procedures.
References
- 1. The subcellular distribution of cyclin-D1 and cyclin-D3 within human islet cells varies according to the status of the pancreas donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytoplasmic localization of this compound in seminiferous tubules during testicular development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating a Cyclin D3 (Ccnd3) Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin D3 (Ccnd3) is a crucial member of the D-type cyclin family that regulates cell cycle progression.[1] In partnership with cyclin-dependent kinases 4 and 6 (CDK4/6), it forms active complexes that phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein.[2][3] This action permits the E2F family of transcription factors to initiate the expression of genes required for the G1 to S phase transition.[4] Given its role in cell proliferation, Ccnd3 is implicated in various physiological and pathological processes, including the development of hematopoietic lineages like T-lymphocytes and erythrocytes, as well as in certain cancers.[4] Mice with a targeted deletion of the Ccnd3 gene serve as invaluable tools for investigating its specific functions in vivo and for preclinical evaluation of therapies targeting the cell cycle.
This document provides detailed protocols and application notes for the generation of a Ccnd3 knockout mouse model using a conventional gene-targeting approach in embryonic stem (ES) cells, followed by the Cre-LoxP system for selectable marker removal.
Core Signaling Pathway
The primary role of this compound is to control the G1/S checkpoint of the cell cycle. It integrates mitogenic signals which lead to the transcription of D-type cyclins. This compound then binds to CDK4 or CDK6.[3] This complex phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor, which in turn activates genes necessary for DNA replication and progression into the S phase.[2][3]
Caption: this compound-CDK4/6 pathway controlling the G1/S cell cycle transition.
Experimental Workflow for Generating Ccnd3 Knockout Mice
The generation of a knockout mouse is a multi-step process that begins with the design of a targeting vector and concludes with the breeding of homozygous knockout animals. The Cre-LoxP system is a powerful tool used for precise genetic modification, including the removal of selection cassettes that might otherwise interfere with gene expression.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Cyclin D3 Protein Interactions: Application and Protocols for Proximity Ligation Assay
Application Notes
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ visualization and quantification of protein-protein interactions with single-molecule resolution.[1][2] This technique is particularly valuable for studying the dynamic interactions of proteins like Cyclin D3 within the cellular context. This compound, a key regulator of cell cycle progression, forms complexes with Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) to drive the G1/S phase transition.[3][4] Additionally, this compound has been shown to interact with the Vitamin D Receptor (VDR), suggesting a role in transcriptional regulation.[1]
These application notes provide a framework for utilizing PLA to investigate the interactions of this compound with its binding partners, offering insights into its function in both normal physiology and disease states, such as cancer.[5] The high specificity of PLA, which requires two primary antibodies to bind to their respective targets in close proximity (typically less than 40 nm), allows for the confident detection of genuine protein complexes.[2][6]
Key Applications:
-
Validation of this compound Interactions: Confirm and visualize the interaction of endogenous this compound with CDK4, CDK6, or VDR in different cell lines or tissue samples.
-
Subcellular Localization of Interactions: Determine the specific cellular compartments where this compound interactions occur (e.g., nucleus, cytoplasm).
-
Drug Discovery and Development: Screen for compounds that disrupt or enhance the formation of this compound-containing complexes, providing a platform for identifying potential therapeutic agents.
-
Biomarker Studies: Quantify the levels of specific this compound interactions in clinical samples to explore their potential as diagnostic or prognostic biomarkers.
Signaling Pathway of this compound and its Interacting Partners
The following diagram illustrates the central role of this compound in cell cycle regulation through its interaction with CDK4/6 and its potential role in transcriptional regulation via its interaction with VDR.
References
- 1. This compound interacts with vitamin D receptor and regulates its transcription activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic function of this compound-CDK6 kinase in cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk6-cyclin D3 complex evades inhibition by inhibitor proteins and uniquely controls cell's proliferation competence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic function of this compound–CDK6 kinase in cancer cell survival [cancer.fr]
- 6. anti-Cyclin D3 Antibody [ABIN4219253] - Human, WB, FACS, IHC (fro) [antibodies-online.com]
Troubleshooting & Optimization
troubleshooting low signal in cyclin D3 western blot
Technical Support Center: Cyclin D3 Western Blot
This guide provides troubleshooting advice and detailed protocols to help you resolve issues with low or no signal in your this compound Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are answers to common questions and issues encountered when detecting this compound.
My this compound band is very weak or completely absent. What should I check first?
A weak or absent signal can stem from multiple stages of the Western blotting process. A logical first step is to confirm the success of the protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S immediately after transfer.[1][2] If the protein lanes are visible, it confirms that protein was present and transferred, suggesting the issue lies with the immunodetection steps. If the lanes are faint or absent, the problem is likely with the sample preparation, loading, or the transfer itself.
Category 1: Protein Sample & Lysis
Q: Could the problem be my protein sample? this compound might not be expressed or could be degraded.
-
Possible Cause: Low or No Expression of this compound. The chosen cell line or tissue may not express this compound at detectable levels.[1][3] this compound expression can be cell-cycle dependent and varies between cell types.[4]
-
Solution: Always include a positive control.[5] Lysates from cell lines known to express this compound, such as SK-N-MC, C6, IMCD3, or HeLa cells, are recommended.[4][6][7] If your target's expression is expected to be low, consider enriching for it using techniques like immunoprecipitation before running the Western blot.[3][5]
-
-
Possible Cause: Insufficient Protein Loaded. Too little protein in the well will naturally lead to a weak signal.[8] For whole-cell extracts, a load of at least 20-30 µg per lane is recommended.[9][10]
-
Possible Cause: Protein Degradation. this compound, like many proteins, can be degraded by proteases released during cell lysis.[5][12]
Category 2: Electrophoresis & Protein Transfer
Q: I've confirmed my protein concentration is adequate. Could the transfer from the gel to the membrane be the issue?
-
Possible Cause: Inefficient Protein Transfer. This is a very common reason for weak signals.[13] Factors like transfer time, voltage, buffer composition, and the presence of air bubbles can all lead to poor transfer.[2][13]
-
Solution 1 (Verification): As mentioned, use a reversible stain like Ponceau S on the membrane to visualize total protein and confirm transfer efficiency.[1][2] You can also stain the gel with Coomassie Blue after transfer to see if protein remains.
-
Solution 2 (Optimization): Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[2][13] Optimize transfer time and voltage for your specific equipment and for a protein of this compound's size (~33-36 kDa). For PVDF membranes, ensure they are pre-wetted with methanol (B129727) as per the manufacturer's instructions.[1]
-
-
Possible Cause: Incorrect Membrane Pore Size. If the pore size is too large, smaller proteins like this compound might pass through the membrane without binding effectively.[3]
-
Solution: For proteins under 30 kDa, a membrane with a 0.2 µm pore size is often recommended over the standard 0.45 µm to ensure optimal capture.[5]
-
Category 3: Antibody & Blocking
Q: My transfer looks good on Ponceau S, but I still don't see my this compound band. Is my antibody the problem?
-
Possible Cause: Primary Antibody Concentration is Too Low. The antibody dilution may be too high, resulting in insufficient binding to the target protein.[14]
-
Possible Cause: Inactive Primary or Secondary Antibody. Antibodies can lose activity if stored improperly or used too many times after dilution.[3][8]
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored correctly at the recommended temperature.[7][8] Avoid repeated freeze-thaw cycles.[7] You can test the antibody's activity with a simple dot blot.[3][5] Also, ensure your secondary antibody is appropriate for the primary antibody's host species (e.g., anti-mouse secondary for a mouse primary).[1]
-
-
Possible Cause: Insufficient Incubation Time. The antibody may not have had enough time to bind to the target protein.
-
Possible Cause: Blocking Buffer is Masking the Epitope. Some blocking agents, particularly non-fat dry milk, can contain proteins that mask the epitope your antibody is supposed to recognize.[3][8]
Category 4: Detection
Q: I've optimized everything, but the signal is still faint. How can I improve the final detection step?
-
Possible Cause: Inactive or Insufficient Detection Reagent (ECL Substrate). The chemiluminescent substrate can expire or lose activity, or you may not be using enough to cover the blot.[3][16]
-
Possible Cause: Exposure Time is Too Short. The chemiluminescent signal may be present but too weak to be captured with a short exposure.[3]
-
Possible Cause: Excessive Washing. Over-washing the membrane, especially after the secondary antibody incubation, can wash away the bound antibody and weaken the signal.[1][3]
-
Solution: Reduce the number or duration of the final wash steps.[3]
-
Quantitative Data Summary
This table provides common starting points and ranges for key parameters. Optimal conditions should be determined empirically for your specific system.
| Parameter | Recommended Starting Point | Optimization Range | Common Issues if Incorrect |
| Protein Load | 20-30 µg of total cell lysate[9][10] | 10-100 µg | Too Low: Weak/no signal.[8] Too High: Smeared bands, high background.[8] |
| Primary Antibody Dilution | 1:1000 (Check datasheet)[6][15] | 1:250 - 1:5000 | Too High (Dilute): Weak/no signal.[14] Too Low (Concentrated): High background, non-specific bands.[12] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 (HRP-conj.) | 1:1000 - 1:20,000 | Too High (Dilute): Weak/no signal. Too Low (Concentrated): High background, dark blots.[9] |
| Blocking Time | 1 hour at Room Temperature (RT) | 1 hr at RT or Overnight at 4°C | Too Short: High background. Too Long: Can mask epitopes.[5] |
| Primary Incubation | Overnight at 4°C[1][5] | 2-4 hours at RT or O/N at 4°C | Too Short: Weak/no signal.[3] |
| ECL Incubation | 1-5 minutes (Check datasheet)[16] | 1-5 minutes | Too Short: Weak/no signal.[16] |
| Exposure Time | 30 seconds - 2 minutes | 5 seconds - 30+ minutes | Too Short: Weak/no signal.[3] Too Long: Saturated signal, high background. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Preparation: Place cultured cells on ice. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease inhibitor cocktail.[5]
-
Harvesting: Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Sample Prep: Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared protein samples into the wells of a polyacrylamide gel (a 12% gel is suitable for this compound). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer Setup:
-
Protein Transfer: Perform the transfer using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized for your specific apparatus. A common setting for wet transfer is 100V for 60-90 minutes.
Immunodetection
-
Blocking: After transfer, rinse the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Discard the blocking solution. Incubate the membrane with the primary this compound antibody diluted in blocking buffer (or TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[12]
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.[12]
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer (typically 1-5 minutes).[12][16]
-
Remove excess substrate and place the membrane in a plastic wrap or sheet protector.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[12]
-
Visualizations
A simplified workflow for a standard Western blot experiment.
A decision tree for troubleshooting low this compound signal.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Anti-Cyclin D3/CCND3 antibody [DCS2.2] (ab28283) | Abcam [abcam.com]
- 7. This compound (DCS22) Mouse Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 11. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. This compound antibody | antibody review based on formal publications [labome.com]
- 16. licorbio.com [licorbio.com]
Technical Support Center: Troubleshooting Non-Specific Bands in Cyclin D3 Immunohistochemistry
Welcome to the technical support center for troubleshooting immunohistochemistry (IHC) experiments targeting Cyclin D3. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to non-specific staining, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound is primarily a nuclear protein.[1] Its main function is to regulate the cell cycle by forming a complex with and acting as a regulatory subunit of cyclin-dependent kinase 4 (CDK4) or CDK6. This complex is essential for the G1/S phase transition.[2] Therefore, a specific signal for this compound should be predominantly observed in the nucleus of positive cells.
Q2: In which tissues is this compound typically expressed?
This compound expression can vary depending on the tissue and its proliferative state. It is expressed in both proliferative compartments of lymphoid tissues and in some terminally differentiated or quiescent cells.[3] For instance, nuclear positivity has been observed in reactive type-2 pneumocytes, islets of Langerhans, and lymphocytes in germinal centers.[1] In some cancers, such as breast and lung carcinomas, this compound expression can be heterogeneous.[1][3]
Q3: What are the common causes of non-specific staining in IHC?
Non-specific staining in IHC can arise from various factors, including:
-
Issues with the primary antibody: High concentration, cross-reactivity, or use of an antibody not validated for IHC.
-
Problems with the secondary antibody: Cross-reactivity with endogenous immunoglobulins in the tissue.[4]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites.[4]
-
Problems with tissue processing: Improper fixation, incomplete deparaffinization, or tissue drying.
-
Endogenous enzyme activity: Presence of endogenous peroxidases or phosphatases that can react with the detection system.[4]
Q4: How can I differentiate between specific and non-specific this compound staining?
A true this compound signal will be localized to the nucleus. Any cytoplasmic or diffuse background staining should be considered with caution and may indicate non-specificity. Comparing your staining pattern to published data on this compound expression in your tissue of interest is crucial.[1][3][5][6][7] Additionally, running appropriate negative controls is essential to identify false-positive signals.
Troubleshooting Guide for Non-Specific Bands
This guide provides a systematic approach to troubleshooting non-specific staining in your this compound IHC experiments.
Problem: High Background Staining
High background staining can obscure the specific signal, making interpretation difficult.
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that provides a strong specific signal with minimal background. |
| Inadequate blocking | Increase the concentration (e.g., up to 10%) and/or incubation time of the blocking serum. Ensure the blocking serum is from the same species as the secondary antibody. |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. Run a control with only the secondary antibody to check for non-specific binding. |
| Endogenous peroxidase/phosphatase activity | Quench endogenous peroxidase activity with a hydrogen peroxide block before primary antibody incubation. For alkaline phosphatase-based detection, use a levamisole-containing substrate buffer.[4] |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times. |
| Tissue drying out | Keep the slides in a humidified chamber during incubations to prevent them from drying out. |
Problem: Non-Specific Bands or Cellular Staining
This refers to staining in cellular compartments other than the nucleus or in cell types not expected to express this compound.
| Possible Cause | Recommended Solution |
| Primary antibody cross-reactivity | Choose a well-validated monoclonal antibody specific for this compound. Some antibodies have been shown not to cross-react with Cyclin D1 or D2.[8][9] |
| Fc receptor binding | Block with an Fc receptor blocking solution before primary antibody incubation, especially when working with immune tissues. |
| Hydrophobic interactions | Use a buffer containing a detergent like Triton X-100 or Tween-20 to reduce non-specific hydrophobic binding. |
| Over-fixation | Excessive fixation can lead to protein cross-linking and non-specific antibody binding. Optimize fixation time and fixative concentration. |
| Antigen retrieval issues | The antigen retrieval method (heat-induced or enzymatic) and buffer pH can impact specificity. Optimize these conditions for your specific antibody and tissue. |
Experimental Protocols
Standard Immunohistochemistry Protocol for this compound
This is a general protocol and may require optimization for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0). The optimal method should be determined based on the antibody datasheet.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody in PBS/TBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an enzyme conjugate (e.g., Streptavidin-HRP).
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway showing the regulation and function of this compound in cell cycle progression.
IHC Troubleshooting Workflow for Non-Specific Staining
Caption: A logical workflow to diagnose and resolve non-specific staining issues in IHC experiments.
Validated this compound Antibodies for IHC
The following table summarizes information for commercially available this compound antibodies that have been validated for use in IHC. It is crucial to consult the specific datasheet for each antibody for detailed protocols and recommended dilutions.
| Antibody Clone/ID | Host Species | Reactivity | Applications Cited | Provider |
| DCS22 | Mouse | Human | WB, IHC | Cell Signaling Technology[8][9] |
| sc-6283 (D-7) | Mouse | Human, Mouse, Rat | WB, IP, IF, IHC(P), ELISA | Santa Cruz Biotechnology[10] |
| 26755-1-AP | Rabbit | Human, Rat | WB, IHC, IF/ICC, IP, ELISA | Proteintech[11] |
| ABIN4219253 | Mouse | Human | WB, FACS, IHC (frozen), IHC (paraffin) | antibodies-online |
| E-AB-27671 (1F2C6) | Mouse | Human | WB, IHC | Elabscience[2] |
Disclaimer: This information is for guidance only. Always refer to the manufacturer's datasheet for the most up-to-date information and specific recommendations for your experiments. Optimal conditions may vary and require further optimization in your laboratory.
References
- 1. Immunohistochemistry of this compound in pulmonary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elabscience.com [elabscience.com]
- 3. This compound expression in normal, reactive and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qedbio.com [qedbio.com]
- 5. Characterization of D-cyclin proteins in hematolymphoid neoplasms: lack of specificity of cyclin-D2 and D3 expression in lymphoma subtypes [tma.im]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin D1 and D3 expression in melanocytic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. This compound (DCS22) Mouse Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.cn]
- 10. scbt.com [scbt.com]
- 11. This compound antibody (26755-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Optimizing Cyclin D3 Antibody for Immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize cyclin D3 antibody concentration for immunofluorescence (IF) experiments.
Troubleshooting Guides
Recommended Antibody Dilutions and Fixation Conditions
Successful immunofluorescence staining for this compound is highly dependent on the antibody, cell type, and experimental conditions. Below is a summary of starting recommendations based on commercially available antibodies. It is crucial to perform a titration experiment to determine the optimal antibody concentration for your specific system.
| Antibody/Vendor | Recommended Dilution Range (IF) | Fixation | Reference |
| Novus Biologicals (NBP1-31806) | 1:100 - 1:1000 | 4% Paraformaldehyde | [1] |
| Proteintech (26755-1-AP) | 1:50 | 10% Formaldehyde | [2] |
| Santa Cruz Biotechnology (sc-6283) | Not specified, but recommended for IF | Not specified | [3] |
| Abcam (ab28283) | 1:1000 (for IHC) | Not specified | [4] |
Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time. Perform an antibody titration to find the optimal concentration.[5] |
| Low abundance of the target protein. | Use a signal amplification method or choose a brighter fluorophore for the secondary antibody. Confirm protein expression by Western blot if possible.[6] | |
| Improper fixation. | Optimize fixation time and method. Some antibodies may be sensitive to a specific fixative. For example, some protocols recommend 4% paraformaldehyde while others use 10% formaldehyde.[1][2][7] | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[8] | |
| High Background | Antibody concentration is too high. | Decrease the primary antibody concentration and/or the incubation time.[5] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA).[5][7] | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations.[5] | |
| Autofluorescence. | View an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching kit.[6] | |
| Non-specific Staining | Primary or secondary antibody is cross-reacting. | Run a negative control with only the secondary antibody. If staining persists, the secondary antibody is non-specific. If staining is only seen with the primary, consider a different antibody. |
| Aggregated antibodies. | Centrifuge the antibody vial briefly before use to pellet any aggregates. |
Immunofluorescence Experimental Workflow
Caption: A standard workflow for immunofluorescence staining of this compound.
Detailed Experimental Protocol: Immunofluorescence Staining of this compound
This protocol is a general guideline and may require optimization for your specific cell line and antibody.
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency (typically 70-80%).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[1]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets like this compound.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer to the desired concentration (start with the manufacturer's recommendation and perform a titration).
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain, such as DAPI (4′,6-diamidino-2-phenylindole), for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: The subcellular localization of this compound can vary depending on the cell type and stage of the cell cycle. It has been observed in both the nucleus and the cytoplasm.[9][10] In some cell types, this compound may be predominantly cytoplasmic in immature cells and shift to the nucleus as the cells differentiate or become polyploid.[9] In other contexts, such as in certain muscle cells, it is found in the nuclei.[11]
Q2: How does this compound function in the cell cycle?
A2: this compound is a key regulatory protein in the G1 phase of the cell cycle. It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex then phosphorylates the retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1/S phase transition and entry into the S phase of the cell cycle.[12][13][14]
This compound Signaling Pathway in G1/S Transition
Caption: Role of this compound in the G1/S cell cycle transition.
Q3: My signal is very weak. What are the first things I should check?
A3: For weak or no signal, first verify that your primary antibody is suitable for immunofluorescence and that you are using it at an appropriate dilution.[5] A titration experiment is highly recommended. Ensure your secondary antibody is compatible with the primary and that its fluorophore is not bleached. Also, confirm that the target protein is expressed in your cell line, potentially through Western blotting.[6] Finally, check your fixation and permeabilization steps, as these can significantly impact antigen availability.[5]
Q4: I am seeing a lot of background staining. How can I reduce it?
A4: High background can often be resolved by optimizing your antibody concentrations; try reducing the concentration of both the primary and secondary antibodies.[5] Ensure your blocking step is sufficient by increasing the incubation time or trying a different blocking reagent.[7] Thorough washing between steps is also critical to remove unbound antibodies.[5]
Q5: Should I use a monoclonal or polyclonal antibody for this compound immunofluorescence?
A5: Both monoclonal and polyclonal antibodies can be used successfully for immunofluorescence. Monoclonal antibodies recognize a single epitope, which can lead to higher specificity and lower background. Polyclonal antibodies recognize multiple epitopes, which can result in a stronger signal, especially for proteins with low expression levels. The best choice depends on the specific antibodies available and your experimental needs. Several vendors offer both rabbit polyclonal and mouse monoclonal antibodies for this compound.[1][3]
References
- 1. novusbio.com [novusbio.com]
- 2. This compound antibody (26755-1-AP) | Proteintech [ptglab.com]
- 3. scbt.com [scbt.com]
- 4. This compound antibody | antibody review based on formal publications [labome.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ibidi.com [ibidi.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytoplasmic localization of this compound in seminiferous tubules during testicular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Colocalizes with Myogenin and p21 in Skeletal Muscle Satellite Cells during Early-Stage Functional Overload [jstage.jst.go.jp]
- 12. This compound Antibody - Novatein Biosciences [novateinbio.com]
- 13. ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cyclin D3 siRNA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target effects and ensure the success of their cyclin D3 siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in this compound siRNA experiments?
A1: Off-target effects in siRNA experiments primarily arise from two mechanisms:
-
MicroRNA-like Off-Targeting: The siRNA guide strand can bind to unintended mRNA transcripts with partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand).[1][2][3][4][5] This is the most common cause of off-target effects and leads to the silencing of unintended genes.[2][3][5]
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Immune Stimulation: Double-stranded RNAs can trigger the innate immune system, leading to the production of interferons and inflammatory cytokines.[3][6] This can cause widespread changes in gene expression that are independent of the intended this compound knockdown.
Q2: How can I design my this compound siRNA to minimize off-target effects from the start?
A2: Careful siRNA design is the first line of defense against off-target effects. Key considerations include:
-
Bioinformatic Analysis: Utilize siRNA design algorithms that perform comprehensive homology searches (e.g., BLAST) against the entire transcriptome to identify and avoid sequences with significant similarity to other genes.[7]
-
GC Content: Aim for a GC content between 30-52% for optimal duplex stability.[8]
-
Avoid Repetitive Sequences: Exclude sequences containing long stretches of a single nucleotide or other repetitive motifs, which are more prone to off-target binding.[8]
-
Thermodynamic Asymmetry: Design the siRNA duplex so that the antisense (guide) strand has a lower melting temperature at its 5' end compared to the sense (passenger) strand. This biases the incorporation of the guide strand into the RISC complex, reducing off-target effects mediated by the passenger strand.[7]
Q3: What are the benefits of using chemically modified siRNAs?
A3: Chemical modifications can significantly enhance the specificity of your this compound siRNA.[1][9][10] The most common and effective modifications include:
-
2'-O-methyl (2'-OMe) modification: This modification, particularly at position 2 of the guide strand, can reduce miRNA-like off-target effects without compromising on-target knockdown efficiency.[1][7][9]
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone increases nuclease resistance, enhancing siRNA stability.[1] However, excessive PS modifications can sometimes lead to toxicity.[1]
Q4: Should I use a single siRNA or a pool of siRNAs to target this compound?
A4: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA is a highly recommended strategy to reduce off-target effects.[1][7][10] This approach lowers the concentration of any individual siRNA, thereby minimizing the impact of off-target effects associated with a single sequence.[7][10][11] Some studies suggest that pools of 15 or more siRNAs are required to eliminate strong off-target effects.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Death Post-Transfection | 1. High siRNA Concentration: Excessive siRNA can saturate the RNAi machinery and induce a toxic response.[6] 2. Transfection Reagent Toxicity: Many transfection reagents can be cytotoxic at high concentrations or with prolonged exposure.[12][13] 3. Off-Target Effects: The siRNA may be silencing essential genes.[6] | 1. Titrate siRNA Concentration: Perform a dose-response experiment to determine the lowest effective concentration that provides sufficient knockdown with minimal toxicity.[7][14] 2. Optimize Transfection Protocol: Optimize the concentration of the transfection reagent and the exposure time.[12][15] Consider replacing the medium 4-24 hours post-transfection.[13] 3. Use Multiple siRNAs: Test at least two or three different siRNAs targeting this compound. If the toxicity is sequence-dependent, different siRNAs should have different effects.[1] |
| Low this compound Knockdown Efficiency | 1. Suboptimal Transfection Efficiency: The siRNA may not be efficiently delivered into the cells.[16] 2. Poor siRNA Potency: The chosen siRNA sequence may not be effective. 3. Incorrect siRNA Concentration: The siRNA concentration may be too low.[17] 4. Degraded siRNA: The siRNA may have been degraded by RNases.[18] | 1. Optimize Transfection: Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency.[15][16][19] Optimize cell density, transfection reagent concentration, and incubation times.[12][20] 2. Test Multiple siRNAs: It is recommended to test 2-4 different siRNA sequences to find the most potent one.[18] 3. Perform a Dose-Response: Test a range of siRNA concentrations (e.g., 1 nM to 50 nM) to find the optimal concentration.[17] 4. Handle with Care: Use RNase-free reagents and barrier tips to prevent siRNA degradation.[18] |
| Inconsistent Results Between Experiments | 1. Variable Transfection Efficiency: Minor variations in cell density, reagent preparation, or incubation times can lead to inconsistent transfection.[18] 2. Cell Passage Number: Transfection efficiency can decrease with increasing cell passage number.[15] 3. Inconsistent Reagent Preparation: Improperly resuspended or stored siRNA can lead to variability. | 1. Standardize Protocols: Maintain strict adherence to your optimized transfection protocol.[18] Always include positive and negative controls in every experiment.[12][19] 2. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.[15] 3. Proper Reagent Handling: Ensure complete resuspension of the siRNA pellet and store aliquots at -80°C to avoid multiple freeze-thaw cycles.[16] |
Experimental Protocols
Protocol 1: siRNA Transfection Optimization
This protocol outlines the steps to optimize siRNA transfection for your specific cell line.
-
Cell Seeding:
-
The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
For each well, prepare two tubes:
-
Tube A (siRNA): Dilute your this compound siRNA (and controls: negative control siRNA, positive control siRNA) to the desired final concentrations (e.g., 1, 5, 10, 25 nM) in serum-free medium (e.g., Opti-MEM).
-
Tube B (Lipid): Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Add the contents of Tube A to Tube B (not the other way around) and mix gently by pipetting.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Harvest cells for analysis (qPCR or Western blot) at 24, 48, and 72 hours post-transfection to determine the optimal time point for knockdown.
Protocol 2: Quantification of Off-Target Effects by qPCR
This protocol allows for the quantification of potential off-target gene silencing.
-
RNA Extraction:
-
At the optimal time point determined from your transfection optimization, extract total RNA from cells transfected with this compound siRNA and negative control siRNA using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or a probe-based assay.
-
Design primers for:
-
Your target gene (this compound).
-
A housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
A panel of predicted off-target genes (identified through bioinformatics analysis).
-
-
Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative expression of each gene.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in cell cycle progression.
Experimental Workflow for siRNA Knockdown and Off-Target Analysis
Caption: Workflow for this compound siRNA experiments and off-target validation.
Troubleshooting Logic for Low Knockdown Efficiency
Caption: A logical guide to troubleshooting low siRNA knockdown efficiency.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. sitoolsbiotech.com [sitoolsbiotech.com]
- 8. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 9. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 11. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. thermofisher.com [thermofisher.com]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 15. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Technical Support Center: Improving Transfection Efficiency of Cyclin D3 Expression Plasmids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the transfection efficiency of cyclin D3 expression plasmids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your transfection experiments in a question-and-answer format.
Q1: Why am I observing very low or no expression of this compound post-transfection?
A1: Low or absent protein expression can stem from several factors, from the quality of your plasmid DNA to the health of your cells. Here are the primary aspects to investigate:
-
Plasmid DNA Quality: The purity and integrity of your plasmid are critical. Contaminants like endotoxins, proteins, or RNA can significantly reduce transfection efficiency and harm cells.[1][2] Ensure your plasmid preparation has an A260/A280 ratio of at least 1.8.[2] For sensitive cells, using an endotoxin-free purification kit is highly recommended.[3] Also, supercoiled plasmid DNA is generally more efficient for transient transfection than linear or nicked forms.[2]
-
Cell Health and Confluency: Transfect only healthy, actively dividing cells.[4] Cells should be at a low passage number (ideally below 50) and free from contamination like mycoplasma.[2][3] The confluency at the time of transfection is a critical parameter; a general guideline is to have the cells at 70-90% confluency.[5] If confluency is too low, cells may not survive the transfection process, and if it's too high, contact inhibition can prevent the uptake of the plasmid.[3]
-
Suboptimal Transfection Protocol: Every component of your protocol needs to be optimized for your specific cell line and plasmid. This includes the ratio of transfection reagent to DNA, the total amount of DNA used, and the incubation times.[5][6] It is crucial to perform optimization experiments to find the ideal conditions.[5][6]
-
Issues with the Expression Vector: The choice of promoter driving this compound expression is important. If the promoter is weak in your chosen cell line, you will see low expression.[7]
-
Low Protein Yield Post-Elution: If you are purifying the protein, low yield could be due to issues with the initial protein expression levels, inefficient cell lysis, or problems with protein solubility.[8]
Q2: My cells are dying after transfection with the this compound plasmid. What could be the cause?
A2: Significant cell death post-transfection is often a sign of toxicity, which can be caused by the transfection process itself or by the overexpression of the target protein.
-
Transfection Reagent Toxicity: Many chemical transfection reagents can be cytotoxic. It is essential to use the manufacturer's recommended amount as a starting point and then optimize to find the lowest effective concentration.[9] Reducing the incubation time of the transfection complex with the cells (e.g., to 4-6 hours) can also mitigate toxicity.[9]
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Plasmid DNA Amount: Using an excessive amount of plasmid DNA can lead to cytotoxicity.[9] Titrating the DNA concentration is a key optimization step.
-
Overexpression Toxicity of this compound: this compound is a key regulator of the cell cycle.[10] Its overexpression can lead to cell cycle arrest or apoptosis (programmed cell death).[11][12][13] If you suspect this is the case, consider using a weaker or an inducible promoter to control the level and timing of this compound expression.[1]
-
Poor Cell Health: Transfecting cells that are already stressed or unhealthy will result in higher cell death.[2] Always ensure your cells are in optimal condition before starting an experiment.
Q3: The transfection efficiency is inconsistent between experiments. How can I improve reproducibility?
A3: Lack of reproducibility is a common challenge. To address this, it's important to standardize your protocol and materials.
-
Consistent Cell Conditions: Use cells from the same passage number for a set of experiments.[2] Ensure that the cell confluency at the time of transfection is consistent.[3]
-
Standardized Reagent Preparation: Prepare fresh dilutions of your plasmid DNA and transfection reagent for each experiment. Avoid repeated freeze-thaw cycles of your plasmid stock.[2]
-
Serum Variability: Different lots of serum can have varying compositions that may affect transfection efficiency.[2] It is good practice to test a new batch of serum before using it in critical experiments.
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially when dealing with small volumes of transfection reagents and DNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for transfection?
A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[5] However, the optimal confluency can vary between cell types, so it is best to determine this experimentally for your specific cell line.[5]
Q2: Should I use serum and/or antibiotics in the media during transfection?
A2: This depends on the transfection reagent being used. Many protocols recommend using serum-free media during the formation of the DNA-reagent complex, as serum can interfere with this process.[3] Some modern reagents, like Lipofectamine 3000, are compatible with serum-containing media.[14] It is generally recommended to omit antibiotics from the media during transfection as they can cause cell stress and death.[3]
Q3: How does the size of the plasmid affect transfection efficiency?
A3: Larger plasmids can be more challenging to transfect efficiently compared to smaller ones.[15] For large plasmids, you may need to use transfection reagents specifically designed for large DNA constructs or consider alternative methods like electroporation, which can be more effective.[15][16]
Q4: How can I assess transfection efficiency?
A4: There are several methods to evaluate how successfully your plasmid has been delivered into the cells:
-
Reporter Genes: Co-transfecting a reporter plasmid (e.g., expressing GFP or luciferase) allows for easy visualization and quantification of transfected cells using fluorescence microscopy or a luminometer.[5]
-
Quantitative PCR (qPCR): This method can be used to quantify the amount of this compound mRNA, which indicates successful transcription of your plasmid.[9]
-
Western Blotting: This technique allows you to detect the expressed this compound protein, confirming successful translation.[9]
-
Flow Cytometry: If your plasmid also expresses a fluorescent marker, flow cytometry can provide a quantitative measure of the percentage of transfected cells in your population.[16]
Q5: What are the key differences between lipid-mediated transfection and electroporation?
A5:
-
Lipid-Mediated Transfection: This chemical method uses cationic lipids to form a complex with the negatively charged DNA. This complex is then taken up by the cells through endocytosis. It is a widely used and relatively simple method.
-
Electroporation: This physical method applies an electrical pulse to the cells, creating temporary pores in the cell membrane through which the plasmid DNA can enter.[16] Electroporation can be highly efficient, especially for difficult-to-transfect cells and large plasmids, but it can also lead to higher cell mortality if not optimized correctly.[16][17]
Data Presentation
Table 1: Optimization of Lipid-Mediated Transfection Parameters
| Parameter | Starting Range | Key Considerations |
| Cell Confluency | 70-90% | Varies by cell type; test different densities.[5] |
| Plasmid DNA (per well of a 6-well plate) | 1-2.5 µg | High-purity, endotoxin-free DNA is crucial.[1][2] |
| Transfection Reagent to DNA Ratio (µL:µg) | 1:1 to 3:1 | Highly cell-type dependent; requires optimization.[5][6] |
| Complex Incubation Time | 15-30 minutes | Follow manufacturer's protocol; prolonged incubation can be detrimental.[6] |
| Post-Transfection Incubation | 24-72 hours | Optimal time depends on the protein and downstream assay.[4][17] |
Table 2: General Electroporation Parameters for Mammalian Cells
| Parameter | Typical Range | Key Considerations |
| Voltage | 200-300 V | Cell-type specific; higher voltage can increase efficiency but also toxicity.[18] |
| Pulse Duration | 15-25 ms | Longer pulses can improve efficiency but may reduce viability.[18] |
| Number of Pulses | 1-2 | Multiple pulses can increase uptake but also cell stress.[18] |
| Cuvette Gap Size | 2 mm or 4 mm | Influences the electric field strength.[18] |
| Plasmid DNA Concentration | 10-20 µg/mL | Higher concentrations can increase expression but also cytotoxicity.[19] |
Experimental Protocols
Protocol 1: Lipid-Mediated Transfection using Lipofectamine 3000
This protocol is a general guideline for a 6-well plate format. Optimization is recommended for each specific cell line and plasmid.
Materials:
-
This compound expression plasmid
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Healthy, actively dividing cells
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate so that they will be 70-90% confluent at the time of transfection.
-
Complex Preparation (per well):
-
In a sterile tube, dilute 2.5 µg of your this compound plasmid DNA in 125 µL of Opti-MEM™ medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile tube, dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted DNA with the diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 15 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Transfection: Add the DNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After the incubation period, analyze the cells for this compound expression using your desired method (e.g., Western blot, qPCR).
Protocol 2: Electroporation of Mammalian Cells
This is a general protocol and must be optimized for your specific cell type and electroporation system.
Materials:
-
This compound expression plasmid (high concentration)
-
Electroporation system and compatible cuvettes
-
Electroporation buffer (cell-type specific)
-
Healthy, actively dividing cells in suspension
-
Complete growth medium
Procedure:
-
Cell Preparation: Harvest your cells and resuspend them in the appropriate electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
DNA Addition: Add your this compound plasmid DNA to the cell suspension. The optimal amount will need to be determined experimentally but can range from 5-20 µg.
-
Electroporation:
-
Transfer the cell/DNA mixture to an electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using your optimized parameters (voltage, pulse duration, number of pulses).
-
-
Recovery: Immediately after the pulse, remove the cuvette and let it rest for 10-15 minutes at room temperature.
-
Plating: Gently transfer the cells from the cuvette into a culture dish containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Analyze the cells for this compound expression.
Visualizations
Caption: A general workflow for plasmid transfection experiments.
Caption: The this compound-CDK4/6 signaling pathway in cell cycle progression.
References
- 1. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 2. polyplus-sartorius.com [polyplus-sartorius.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Optimize Transfection of Cultured Cells [promega.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. origene.com [origene.com]
- 11. Overexpression of Cdk6-cyclin D3 highly sensitizes cells to physical and chemical transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sensitizes tumor cells to tumor necrosis factor-induced, c-Myc-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 16. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Navigating Cyclin D3 Kinase Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with the reproducibility of cyclin D3 kinase assays. Designed for researchers, scientists, and drug development professionals, this resource offers detailed protocols, quantitative data summaries, and visual workflows to ensure successful and repeatable experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems that may arise during a this compound kinase assay in a question-and-answer format.
Question: Why am I seeing low or no kinase activity in my positive control?
Answer: Low or no activity in your positive control can stem from several factors related to your reagents and experimental setup.
-
Enzyme Inactivity:
-
Improper Storage and Handling: this compound/CDK complexes are sensitive to degradation. Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[1] Aliquoting the enzyme upon first use is highly recommended.
-
Enzyme Concentration: The concentration of the kinase may be too low. It is crucial to perform an enzyme titration to determine the optimal concentration for a robust signal.
-
-
Sub-optimal Assay Conditions:
-
ATP Concentration: The ATP concentration is critical. For competitive inhibitors, the ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of inhibition.[2]
-
Buffer Composition: Ensure the kinase assay buffer has the correct pH and contains necessary components like MgCl₂, DTT, and BSA.[3][4] For example, a common buffer is 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.[3]
-
Incubation Time and Temperature: The reaction may not have proceeded long enough, or the temperature may be incorrect. A typical incubation is for 30-60 minutes at 30°C.[3][5]
-
-
Substrate Issues:
-
Substrate Quality: Ensure the substrate, such as Retinoblastoma protein (Rb) or Histone H1, is of high quality and not degraded.
-
Substrate Concentration: The substrate concentration should be optimized for the assay. A final concentration of 100 µg/ml for Histone H1 is often used.[4]
-
Question: My results show high variability between replicate wells. What could be the cause?
Answer: High variability between replicates often points to issues with pipetting accuracy, reagent mixing, or plate handling.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for small volumes.
-
Inadequate Mixing: Mix all reagents thoroughly before adding them to the wells. After adding all components to a well, gently mix the contents.
-
Inhibitor/Compound Solubility: If you are testing inhibitors, they may not be fully soluble in the assay buffer. The final concentration of DMSO should generally not exceed 1%.[1][5] Visually inspect for any precipitation.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the reactants and affect the results. To mitigate this, avoid using the outermost wells or fill them with buffer.
Question: I am observing high background signal in my negative control (no enzyme) wells. Why is this happening?
Answer: A high background signal can be caused by contamination or non-enzymatic activity.
-
ATP in Substrate Preparation: If your substrate is contaminated with ATP, it can lead to a signal in luminescence-based assays (like ADP-Glo™) even without kinase activity.
-
Contaminated Reagents: Ensure all buffers and water are free of contaminating ATP or kinases.
-
Autophosphorylation: Some kinases can autophosphorylate, which may contribute to the background signal.[2] Running a control without the substrate can help determine the level of autophosphorylation.[2]
Question: The inhibitory effect of my compound is not what I expected. What should I check?
Answer: Unexpected inhibitor potency can be due to several factors related to the compound itself or the assay conditions.
-
Compound Stability and Integrity: Ensure the inhibitor is stable and has been stored correctly to prevent degradation.[6] Prepare fresh dilutions for each experiment.
-
Inaccurate Compound Concentration: Verify the initial stock concentration of your inhibitor. Serial dilutions should be prepared carefully.
-
High ATP Concentration: If the ATP concentration is too high, it can outcompete ATP-competitive inhibitors, leading to an underestimation of their potency (a right-shifted IC50 curve).
-
Off-Target Effects: At high concentrations, some inhibitors may have off-target effects that can interfere with the assay.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound/CDK4/6 complex? The this compound protein forms a complex with and acts as a regulatory subunit for Cyclin-Dependent Kinase 4 (CDK4) or CDK6.[8] This complex is a key regulator of the cell cycle, specifically the transition from the G1 to the S phase.[1][9] The active complex phosphorylates the Retinoblastoma protein (Rb), which then releases the E2F transcription factor, allowing for the transcription of genes required for DNA replication.[1][9]
Q2: What are the common substrates used in a this compound kinase assay? Commonly used substrates for in vitro this compound kinase assays include the Retinoblastoma protein (Rb) or a fragment of it, and Histone H1.[4][10][11]
Q3: What types of detection methods are used for this compound kinase assays? The two main methods are:
-
Radiometric assays: These use [γ-³²P]ATP or [γ-³³P]ATP, and the incorporation of the radiolabeled phosphate (B84403) into the substrate is measured.[4][10]
-
Luminescence-based assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction.[3][12][13] The ADP is converted to ATP, which is then used in a luciferase reaction to produce a light signal that is proportional to the kinase activity.[12][13]
Q4: What are the essential components of a this compound kinase assay buffer? A typical kinase assay buffer includes:
-
A buffering agent (e.g., Tris-HCl, MOPS, or HEPES) to maintain a stable pH (usually around 7.0-7.5).[3][4][10]
-
A magnesium salt (e.g., MgCl₂ or Magnesium Acetate) as a cofactor for the kinase.[3][4][10]
-
A reducing agent like Dithiothreitol (DTT) to maintain the enzyme in an active state.[3][10]
-
A protein carrier like Bovine Serum Albumin (BSA) to prevent the enzyme from sticking to plasticware and to stabilize it.[3][4]
Q5: How should I set up my controls for a this compound kinase assay? Proper controls are crucial for interpreting your results:
-
Positive Control: Contains all assay components, including the active enzyme, to show the maximum kinase activity.
-
Negative Control (No Enzyme): Contains all components except for the kinase. This helps to determine the background signal of the assay.
-
Vehicle Control: If testing inhibitors dissolved in a solvent like DMSO, this control contains the same concentration of the solvent as the inhibitor wells to account for any effects of the solvent on kinase activity.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data from this compound kinase assays.
Table 1: Example of CDK6/Cyclin D3 Enzyme Titration Data is illustrative and based on typical results from luminescence-based assays.
| CDK6/Cyclin D3 (ng) | Luminescence (RLU) |
| 0 | 500 |
| 1.56 | 15,000 |
| 3.12 | 30,000 |
| 6.25 | 60,000 |
| 12.5 | 120,000 |
| 25 | 240,000 |
| 50 | 450,000 |
| 100 | 700,000 |
Table 2: Example of Inhibitor Titration against CDK6/Cyclin D3 This data demonstrates the determination of an IC50 value for a known inhibitor, Staurosporine.
| Staurosporine (nM) | % Enzyme Activity |
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 65 |
| 250 | 55 |
| 500 | 40 |
| 1000 | 20 |
| 5000 | 5 |
Experimental Protocols
Protocol 1: Luminescence-Based this compound/CDK6 Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits for measuring kinase activity by quantifying ADP production.[3]
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[3]
-
Prepare a solution of the substrate (e.g., 0.1 µg/µl Histone H1) and ATP (e.g., 250 µM) in 1x Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[1]
-
Dilute the CDK6/Cyclin D3 enzyme to the desired concentration (determined by titration) in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Add 1 µl of inhibitor or vehicle to the wells of a 384-well plate.
-
Add 2 µl of the diluted enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence with a plate reader.
-
Protocol 2: Radiometric [γ-³³P]ATP-Based this compound/CDK6 Kinase Assay
This protocol is a traditional method for measuring kinase activity.[4]
-
Reagent Preparation:
-
Prepare 5x Reaction Buffer (e.g., 40mM MOPS pH 7.0, 1mM EDTA).
-
Prepare a 1 mg/ml stock of Histone H1 substrate.
-
Dilute the active CDK6/Cyclin D3 enzyme in a buffer containing 20mM MOPS pH 7.0, 1mg/ml BSA, and 0.1% 2-mercaptoethanol.
-
Prepare a 2.5x magnesium acetate/[γ-³³P]ATP cocktail (25mM MgAc and 0.25mM ATP, with added [γ-³³P]ATP).
-
-
Kinase Reaction (in a 96-well plate):
-
Add 5 µl of 5x reaction buffer to each well.
-
Add 2.5 µl of Histone H1 (for a final concentration of 100 µg/ml).
-
Add 5 µl of dH₂O.
-
Add 2.5 µl of diluted CDK6/Cyclin D3 enzyme.
-
Initiate the reaction by adding 10 µl of the diluted [γ-³³P]ATP mixture.
-
Incubate for 10 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 5 µl of 3% phosphoric acid.
-
Transfer a 10 µl aliquot from each well onto a P30 Filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
Caption: this compound/CDK4-6 pathway in G1/S transition.
Caption: General workflow for a luminescence-based kinase assay.
Caption: Decision tree for troubleshooting kinase assay issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The metabolic function of this compound-CDK6 kinase in cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Role Played by this compound in the MyoD-Mediated Arrest of Cell Cycle during Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK6/CyclinD3 Kinase Enzyme System [promega.com]
- 13. promega.es [promega.es]
Frequently Asked Questions (FAQs) about Cyclin D3 Antibody Specificity
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Characterization of D-cyclin proteins in hematolymphoid neoplasms: lack of specificity of cyclin-D2 and D3 expression in lymphoma subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sysy.com [sysy.com]
- 5. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 6. ABclonal [abclonal.com]
- 7. This compound antibody | antibody review based on formal publications [labome.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. scbt.com [scbt.com]
- 11. This compound (DCS22) Mouse Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 14. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 17. This compound antibody (26755-1-AP) | Proteintech [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 25. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. hycultbiotech.com [hycultbiotech.com]
- 27. Principles of Analytic Validation… | College of American Pathologists [cap.org]
- 28. precisionformedicine.com [precisionformedicine.com]
- 29. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 30. biocompare.com [biocompare.com]
- 31. scbt.com [scbt.com]
- 32. scbt.com [scbt.com]
- 33. This compound Antibody (600-401-GN2) | Rockland [rockland.com]
Technical Support Center: Controlling for Cyclin D3 Plasmid Overexpression Artifacts
Welcome to the technical support center for cyclin D3 plasmid overexpression experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for potential artifacts arising from the artificial elevation of this compound levels in cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why is controlling its overexpression important?
This compound is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition of cells from the G1 to the S phase of the cell cycle.[1] This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes necessary for DNA replication. While essential for normal cell proliferation, uncontrolled overexpression of this compound can lead to aberrant cell cycle progression, cellular transformation, and other artifacts that may confound experimental results.[2] Therefore, it is crucial to implement rigorous controls to ensure that the observed phenotypes are a direct result of the intended physiological function of this compound and not due to non-specific effects of overexpression.
Q2: What are some common artifacts observed with this compound plasmid overexpression?
Common artifacts include, but are not limited to:
-
Cell cycle dysregulation: Overexpression of this compound can lead to an abnormal accumulation of cells in the G2/M phase of the cell cycle, rather than the expected acceleration through G1/S.[3]
-
Induction of cellular transformation: High levels of this compound, particularly in combination with other factors, can increase the susceptibility of cells to malignant transformation.[2]
-
Compensation for other D-type cyclins: Overexpressed this compound can sometimes compensate for the loss or downregulation of other D-type cyclins, such as cyclin D1 and D2, which can mask the specific role of this compound.[4]
-
Tissue-specific effects: The consequences of this compound overexpression can vary significantly between different cell types and tissues.[4]
-
Off-target effects: Extremely high, non-physiological levels of this compound may lead to interactions with proteins it would not normally associate with, leading to unexpected cellular phenotypes.
Q3: What are the essential negative controls for a this compound overexpression experiment?
To distinguish between specific effects of this compound and non-specific effects of the transfection and overexpression process, the following negative controls are essential:
-
Untransfected/Mock-transfected cells: These cells serve as a baseline to assess the normal phenotype and to control for any effects of the transfection reagent itself.[5]
-
Empty vector control: Transfecting cells with the same plasmid that lacks the this compound coding sequence is crucial. This controls for any cellular responses to the plasmid backbone, the promoter driving expression, and the selection marker.
-
Scrambled control (for siRNA/shRNA rescue experiments): If using this compound overexpression to rescue a knockdown phenotype, a non-targeting siRNA/shRNA should be used as a negative control.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause (Artifact) | Recommended Solution |
| Unexpected increase in G2/M phase cell population instead of G1/S transition. | Overexpression of this compound may be causing a G2 delay or arrest.[3] This could be a non-physiological response to excessive CDK4/6 activity or off-target effects. | 1. Titrate plasmid concentration: Determine the lowest effective concentration of the this compound plasmid that produces a detectable phenotype without causing a G2/M block. 2. Use an inducible expression system: This allows for temporal control of this compound expression, enabling you to induce expression for shorter periods and at more physiological levels. 3. Analyze earlier time points: Check cell cycle profiles at earlier time points post-transfection to capture the initial G1/S transition before a potential secondary G2/M block occurs. |
| High levels of cell death following transfection. | The high level of this compound expression may be inducing apoptosis or other forms of cell death, a common artifact of overexpressing potent cell cycle regulators.[6] | 1. Reduce plasmid concentration: Use a lower amount of plasmid DNA during transfection. 2. Optimize transfection reagent-to-DNA ratio: Follow the manufacturer's protocol to find the optimal ratio that maximizes transfection efficiency while minimizing toxicity. 3. Change transfection reagent: Some cell types are more sensitive to certain reagents. 4. Use a weaker promoter: If using a very strong promoter like CMV, consider switching to a weaker, or cell-type specific promoter to lower the expression level. |
| Observed phenotype is inconsistent with known this compound function. | Overexpressed this compound might be compensating for other D-type cyclins, or the phenotype may be specific to the cell line being used.[4] | 1. Analyze the expression of other D-type cyclins: Use Western blotting or qPCR to check the levels of cyclin D1 and D2 in your experimental system. Overexpression of this compound has been shown to downregulate cyclin D2 in some contexts.[4] 2. Perform rescue experiments: If possible, perform the overexpression in a cell line where other D-type cyclins have been knocked down or knocked out to isolate the effect of this compound. 3. Validate in multiple cell lines: Confirm your findings in at least one other relevant cell line to ensure the observed effect is not cell-type specific. |
| Difficulty in confirming the downstream effects of this compound overexpression (e.g., Rb phosphorylation). | The level of overexpression may be insufficient, or the downstream pathway may be saturated or inhibited by other mechanisms. | 1. Confirm this compound overexpression: Use Western blotting to verify a significant increase in this compound protein levels. 2. Assess CDK4/6 activity: Perform an in vitro kinase assay using immunoprecipitated this compound-CDK4/6 complexes and a histone H1 or Rb C-terminal fragment substrate. 3. Examine total and phosphorylated Rb levels: Use antibodies specific for different phosphorylation sites on Rb to get a detailed picture of its phosphorylation status. |
Experimental Protocols
Protocol 1: Titration of this compound Plasmid Concentration for Optimal Expression
Objective: To determine the optimal concentration of this compound plasmid that results in a measurable biological effect without causing significant cell cycle arrest or toxicity.
Methodology:
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Plasmid Dilution Series: Prepare a series of dilutions of the this compound expression plasmid. A typical range to test would be 0.1 µg, 0.5 µg, 1.0 µg, and 2.5 µg per well of a 6-well plate.
-
Transfection: Transfect the cells with the different concentrations of the this compound plasmid using your standard transfection protocol. Include an empty vector control at the highest concentration (2.5 µg) and a mock-transfected control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Analysis:
-
Western Blot: Harvest a portion of the cells from each well and perform a Western blot to assess the expression level of this compound.
-
Cell Viability Assay: Use a trypan blue exclusion assay or a commercial viability kit (e.g., MTT, PrestoBlue) to determine the percentage of viable cells at each plasmid concentration.
-
Cell Cycle Analysis: Fix and stain the remaining cells with propidium (B1200493) iodide and analyze the cell cycle distribution by flow cytometry.
-
-
Data Interpretation: Select the lowest plasmid concentration that shows a clear increase in this compound expression and the expected downstream effect (e.g., increased S-phase population) without a significant increase in cell death or a G2/M block.
Protocol 2: Validation of Downstream this compound-CDK4/6 Activity
Objective: To confirm that the overexpressed this compound is forming active complexes with CDK4/6 and phosphorylating its key substrate, Rb.
Methodology:
-
Cell Lysis: Lyse cells transfected with the optimal concentration of this compound plasmid (determined in Protocol 1) and empty vector control cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Immunoprecipitate this compound-containing complexes from the cell lysates using an anti-cyclin D3 antibody.
-
In Vitro Kinase Assay:
-
Resuspend the immunoprecipitated complexes in kinase assay buffer containing ATP and a recombinant Rb C-terminal fragment as a substrate.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Run the kinase reaction samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780).
-
As a loading control, probe the same membrane with an anti-Rb antibody.
-
-
Whole Cell Lysate Analysis:
-
Run whole cell lysates from the this compound overexpressing and control cells on an SDS-PAGE gel.
-
Perform Western blotting for total Rb and phospho-Rb to confirm increased Rb phosphorylation in the intact cells.
-
Visualizations
Caption: Canonical this compound signaling pathway leading to G1/S phase transition.
Caption: Experimental workflow for controlling and validating this compound overexpression.
Caption: A logical flow for troubleshooting common this compound overexpression artifacts.
References
- 1. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Overexpression of Cdk6-cyclin D3 highly sensitizes cells to physical and chemical transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The D-Type Cyclin CYCD3;1 Is Limiting for the G1-to-S-Phase Transition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effect of this compound expression and abrogation of cyclin D1 prevent mouse skin tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What transfection controls do I need to include in my experiment? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Cyclin B1 Overexpression Induces Cell Death Independent of Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclin D3 CRISPR Knockout
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during Cyclin D3 (CCND3) CRISPR knockout experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no knockout efficiency at the genomic level?
A: Low editing efficiency is a common issue in CRISPR experiments and can stem from several factors.
-
Suboptimal Guide RNA (gRNA) Design: The efficiency of the gRNA in guiding the Cas9 nuclease to the target DNA is critical. Poorly designed gRNAs can lead to inefficient binding and cleavage.[1][2]
-
Inefficient Delivery of CRISPR Components: The method used to deliver the Cas9 and gRNA into the cells significantly impacts the outcome.[2] Transfection efficiency varies greatly between cell types, with primary cells and immune cells being notoriously difficult to transfect.[3]
-
Low Cas9 Activity: The Cas9 nuclease may not be expressed at sufficient levels or may have low activity in your specific experimental setup.[1]
-
Target Site Accessibility: The target region within the this compound gene might be located in a tightly packed heterochromatin area, making it inaccessible to the CRISPR/Cas9 machinery.[1]
-
Cell Line Specificity: Different cell lines have varying DNA repair mechanism efficiencies. Some cell lines may efficiently repair the Cas9-induced double-strand breaks (DSBs) before a knockout-inducing mutation can be formed.[2]
Troubleshooting Steps:
-
Optimize gRNA Design: Use at least two or three different, validated gRNA design tools to select sequences with high on-target scores and low predicted off-target effects. Consider using multiple gRNAs targeting a critical exon of this compound.[4][5]
-
Improve Delivery Method: Optimize your transfection protocol (e.g., lipid concentration, electroporation voltage). If efficiency remains low, consider switching to a different delivery system, such as lentiviral vectors for hard-to-transfect cells or ribonucleoprotein (RNP) delivery for faster clearance and reduced off-target effects.[6][7][8][9]
-
Ensure Cas9 Expression: If using a plasmid, verify Cas9 expression via Western Blot or by using a vector with a fluorescent reporter. For more consistent results, consider generating a stable Cas9-expressing cell line before introducing the gRNA.[5]
-
Select a Different Target Site: If you suspect chromatin inaccessibility, design gRNAs targeting different exons or regions of the CCND3 gene.
Q2: My cells are dying after transfection. What could be the cause?
A: Significant cell death post-transfection can be due to procedural toxicity or the biological consequence of the gene knockout.
-
Transfection-Related Toxicity: Both chemical (lipofection) and physical (electroporation) methods can be toxic to cells if not properly optimized.
-
Essential Gene Knockout: this compound is a key regulator of the cell cycle.[10][11] For some cell lines, it may be an essential gene, and its complete knockout could lead to cell cycle arrest and subsequent cell death.[12]
Troubleshooting Steps:
-
Optimize Transfection Protocol: Titrate the amount of transfection reagent and CRISPR components to find the lowest concentration that still yields good editing efficiency. Optimize electroporation settings (voltage, pulse duration).
-
Assess Gene Essentiality: Check literature databases (e.g., DepMap) to see if this compound is predicted to be an essential gene in your cell line.
-
Consider an Inducible System: If this compound is essential, use a doxycycline-inducible Cas9 system to control the timing of the knockout, allowing you to expand the cell population before inducing the gene edit.
Q3: I've confirmed an indel by sequencing, but I still detect this compound protein via Western Blot. Why?
A: The presence of protein despite a confirmed genomic edit is a known phenomenon in CRISPR experiments.
-
In-Frame Mutations: If the indel created by the DNA repair process is a multiple of three base pairs, it will not cause a frameshift. This can result in a protein with a small internal deletion or insertion that may still be recognized by an antibody.[13]
-
Alternative Splicing or Translation Start Sites: The indel can alter splicing patterns, causing the cell to skip the edited exon and produce a truncated, but potentially functional, protein isoform.[13][14] Similarly, translation may reinitiate at a downstream start codon, producing an N-terminally truncated protein.[14]
-
Heterozygous or Mosaic Population: The editing process is not 100% efficient, resulting in a mixed population of cells (wild-type, heterozygous knockout, and homozygous knockout). Unedited or partially edited cells will continue to produce the protein.[5]
Troubleshooting Steps:
-
Perform Single-Cell Cloning: To ensure a homogenous population, isolate single cells and expand them into clonal lines. This is the most robust way to generate a true knockout line.
-
Screen Clones Thoroughly: Validate each clonal line at both the genomic level (sequencing to confirm frameshift mutations in all alleles) and the protein level (Western Blot to confirm absence of the protein).[15][16]
-
Target Critical Domains: Design gRNAs to target exons that code for critical functional domains of this compound. This increases the likelihood that even an in-frame mutation will result in a non-functional protein.
Q4: How do I minimize and check for off-target effects?
A: Off-target effects, where Cas9 cuts at unintended genomic sites, are a significant concern.[17]
-
Causes: Off-target cleavage is primarily caused by the gRNA having sequence similarity to other sites in the genome.[18] The duration of Cas9 expression can also influence the frequency of off-target events.[19]
Troubleshooting Steps:
-
Careful gRNA Design: Use updated algorithms (e.g., CRISPOR, Cas-OFFinder) to select gRNAs with the fewest predicted off-target sites.[20]
-
Use High-Fidelity Cas9 Variants: Engineered "high-fidelity" Cas9 enzymes have been developed to have reduced off-target activity.[19]
-
Deliver as Ribonucleoprotein (RNP): Transfecting the Cas9 protein and gRNA as a pre-complexed RNP leads to rapid degradation of the editing machinery, reducing the time available for it to act on off-target sites.[9][19]
-
Use a Dual Nickase Strategy: Instead of a full double-strand break, use two Cas9 "nickases" with two different gRNAs to create two single-strand breaks. This significantly increases specificity, as the probability of two independent off-target nicks occurring close together is very low.[20]
-
Validation: If off-target effects are a major concern for your application, computationally predict the top potential off-target sites and use targeted sequencing to check for mutations at these locations in your edited clones. For a comprehensive analysis, genome-wide, unbiased methods like CIRCLE-seq can be employed.[17]
Data & Protocols
Data Tables
Table 1: Comparison of CRISPR/Cas9 Delivery Methods
| Delivery Method | Format | Advantages | Disadvantages | Best For |
| Physical | RNP, mRNA, Plasmid | High efficiency in some cell types; Rapid | Low throughput; Can cause high cell toxicity/death | Ex vivo studies, embryos, easy-to-transfect cells |
| Non-Viral | Plasmid, RNP | Simple to use; Low immunogenicity; No cargo size limit | Lower efficiency, especially in primary or hard-to-transfect cells[21] | Standard cell lines (in vitro) |
| Viral (Lentivirus, AAV) | Plasmid (encodes Cas9/gRNA) | High efficiency in a broad range of cells, including non-dividing and primary cells[8] | Can cause immune response; Potential for genomic integration (Lentivirus); Cargo size limitations (AAV) | Hard-to-transfect cells, in vivo studies, stable cell line generation |
Table 2: Quick Troubleshooting Guide for Failed this compound Knockout
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Editing Efficiency | Poor gRNA design; Inefficient delivery | Redesign gRNAs using multiple tools; Optimize transfection or switch to viral delivery |
| High Cell Death | Transfection toxicity; this compound is an essential gene | Titrate reagents/optimize parameters; Use an inducible knockout system |
| Protein Still Present | In-frame indel; Heterozygous population; Alternative splicing | Perform single-cell cloning and screen clones by Western Blot; Target critical exons |
| Inconsistent Phenotype | Mixed cell population; Loss of knockout over time | Isolate and validate clonal populations; Re-validate knockout status periodically |
| Suspected Off-Targets | Suboptimal gRNA; Prolonged Cas9 expression | Use high-fidelity Cas9; Deliver as RNP; Perform off-target analysis sequencing |
Table 3: Comparison of Knockout Validation Methods
| Method | What It Measures | Advantages | Disadvantages |
| PCR + Gel Electrophoresis | Large deletions/insertions | Quick, simple, and cost-effective initial screen.[22] | Does not detect small indels; Not quantitative. |
| Sanger Sequencing | Precise nucleotide sequence at the target site | Confirms the presence and nature of indels (frameshift vs. in-frame).[15][22] | Can be difficult to interpret in a mixed population; Requires PCR amplification first. |
| TIDE/ICE Analysis | Quantifies editing efficiency and indel spectrum in a mixed population | Faster and cheaper than NGS for quantifying efficiency.[15][23] | Does not resolve large deletions well; Less sensitive for low-efficiency editing.[23] |
| Western Blot | Protein expression level | Directly confirms loss of protein, which is the functional goal of a knockout.[15][22] | Requires a specific and validated antibody; Provides no information on the genomic edit.[23] |
| Functional Assay | Phenotypic changes (e.g., cell cycle analysis) | Confirms the biological consequence of the knockout.[22][23] | Phenotype may be subtle or unexpected; Does not directly confirm knockout at the molecular level. |
Experimental Protocols
Protocol 1: gRNA Design and Selection for this compound
-
Obtain the gene ID (Entrez Gene ID: 896 for human CCND3) and transcript sequence(s) from NCBI or Ensembl.[24]
-
Input the coding sequence (CDS) into at least two independent gRNA design tools (e.g., CRISPOR, Synthego Design Tool, IDT Custom Alt-R™ gRNA Design Tool).
-
Select 2-3 gRNAs that target an early, critical exon of the CCND3 gene.
-
Prioritize gRNAs with high predicted on-target efficiency scores and the lowest number of predicted off-target sites (especially those with 0, 1, or 2 mismatches).
-
Order synthetic gRNAs for the highest quality and consistency.
Protocol 2: RNP Delivery via Electroporation
-
Synthesize or order the selected gRNA and a high-fidelity Cas9 nuclease.
-
Resuspend the gRNA in the provided buffer to a stock concentration (e.g., 100 µM).
-
On the day of transfection, prepare the RNP complexes. For a single reaction, combine Cas9 protein and gRNA (e.g., at a 1:1.2 molar ratio) in an appropriate buffer and incubate at room temperature for 15-20 minutes.
-
Harvest cells and resuspend them in a nucleofection/electroporation buffer at the recommended concentration for your cell type.
-
Mix the cell suspension with the pre-formed RNP complexes.
-
Transfer the mixture to an electroporation cuvette and apply the pulse using a pre-optimized program for your cell line on an instrument like a Lonza Nucleofector™ or Neon™ Transfection System.
-
Immediately transfer the cells to a culture plate with pre-warmed media and incubate.
-
Harvest cells for analysis 48-72 hours post-transfection.
Protocol 3: Validation of Genomic Edit by Sanger Sequencing
-
After 48-72 hours, harvest a portion of the edited cell population and a control (unedited) population.
-
Extract genomic DNA from both samples.
-
Design PCR primers that flank the gRNA target site, amplifying a 400-800 bp region.
-
Perform PCR on the genomic DNA from both edited and control cells.
-
Run the PCR products on an agarose (B213101) gel to check for a single, clean band of the expected size.
-
Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
-
Analyze the sequencing results. The control sample should show a clean chromatogram. The edited sample will likely show overlapping peaks downstream of the cut site, indicating a mixed population of various indels. This can be further analyzed using online tools like TIDE or ICE. For clonal lines, the chromatogram should be clean but show a clear frameshift mutation compared to the control.[15]
Protocol 4: Validation of Protein Knockout by Western Blot
-
Lyse cells from the edited clonal line(s) and the wild-type control to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against this compound (e.g., Santa Cruz Biotechnology sc-6283) overnight at 4°C.[24]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Image the blot using a chemiluminescence detector. A successful knockout will show no band for this compound in the edited lanes, while the control lane shows a clear band at the correct molecular weight.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. tebubio.com [tebubio.com]
- 4. Optimizing gRNA selection for high-penetrance F0 CRISPR screening for interrogating disease gene function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. synthego.com [synthego.com]
- 7. idtdna.com [idtdna.com]
- 8. mdpi.com [mdpi.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. This compound critically regulates the balance between self-renewal and differentiation in skeletal muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Requirement for Cyclin D Function in Tumor Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study Finds CRISPR Gene-Editing Fails to Fully Knock Out Genes « Biosafety Information Centre [biosafety-info.net]
- 15. How to Validate a CRISPR Knockout [biognosys.com]
- 16. cyagen.com [cyagen.com]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 23. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 24. scbt.com [scbt.com]
Technical Support Center: Optimizing Lysis Buffer for Cyclin D3 Immunoprecipitation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful immunoprecipitation (IP) of Cyclin D3.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a lysis buffer for this compound IP?
The ideal lysis buffer effectively solubilizes this compound from the cell, which is found in both the nucleus and cytoplasm, while preserving its native conformation and interactions with binding partners like CDK4 or CDK6.[1][2] The choice between a harsh (denaturing) or mild (non-denaturing) buffer is critical.[3][4] For co-immunoprecipitation (Co-IP) to identify interacting proteins, a milder buffer is essential to maintain these interactions.[5][6]
Q2: What are the main differences between RIPA, NP-40, and Triton X-100 lysis buffers?
-
RIPA (Radioimmunoprecipitation Assay) Buffer: This is a harsh lysis buffer containing ionic detergents like SDS and sodium deoxycholate.[7][8] It is highly effective at solubilizing nuclear and mitochondrial proteins, making it a good choice for ensuring the complete release of nuclear this compound.[9][10] However, its denaturing properties can disrupt protein-protein interactions, making it less suitable for Co-IP experiments.[5][7]
-
NP-40 (Nonidet P-40) or Triton X-100 Buffers: These are milder, non-ionic detergents that are less disruptive to protein structure.[3][6] They are preferred for Co-IP experiments where preserving protein interactions is the primary goal.[5][6] While effective for cytoplasmic proteins, they may be less efficient at lysing the nuclear membrane, potentially leading to lower yields of nuclear this compound.[8] Sonication is often recommended to ensure complete nuclear lysis when using these milder buffers.[5]
Q3: Why are protease and phosphatase inhibitors crucial in the lysis buffer?
Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade or alter the phosphorylation state of your target protein.[11]
-
Protease inhibitors (e.g., PMSF, aprotinin, leupeptin) prevent the breakdown of this compound and its binding partners, ensuring protein integrity.[12][13]
-
Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) are essential for preserving the phosphorylation status of proteins, which is often critical for their function and interactions.[5][12] It is recommended to add a broad-spectrum inhibitor cocktail to the lysis buffer immediately before use.[11]
Q4: What is the optimal salt concentration (e.g., NaCl) for the lysis buffer?
Salt concentration affects the stringency of the buffer. A physiological concentration of 150 mM NaCl is a standard starting point for most IP applications.[6][7] Higher salt concentrations (e.g., up to 1 M) can help reduce non-specific electrostatic interactions but may also disrupt weaker protein-protein interactions.[3][14] Optimization may be required depending on the specific interaction being studied.
Q5: Should I use mechanical disruption (sonication) in addition to detergent lysis?
Yes, sonication is highly recommended, particularly when trying to extract nuclear proteins like this compound.[5][15] It shears cellular DNA, which reduces the viscosity of the lysate, and ensures the complete rupture of the nuclear membrane.[5] This leads to a greater recovery of nuclear proteins and generally does not disrupt most protein complexes.[5]
Troubleshooting Guide
Problem 1: Weak or No this compound Signal After IP
Q: I performed an IP for this compound, but the Western blot shows a very faint band or no band at all. What could be the issue with my lysis buffer?
A: This common problem can often be traced back to inefficient protein extraction or disruption of the antibody-antigen interaction.
| Possible Cause | Discussion | Recommended Solution |
| Incomplete Cell Lysis | This compound is present in the nucleus.[16][17] If your lysis buffer is too mild (e.g., NP-40 based) and used without mechanical disruption, the nuclear membrane may not be efficiently lysed, leaving the majority of your target protein in the cell debris pellet.[8][9] | Use a stronger lysis buffer like RIPA, which is effective for nuclear proteins.[10] Alternatively, if using a milder buffer, incorporate sonication or dounce homogenization to ensure complete nuclear rupture and DNA shearing.[5][15] Always keep samples ice-cold to prevent degradation.[15] |
| Protein Degradation | The absence of sufficient protease inhibitors can lead to the rapid degradation of this compound upon cell lysis.[11] | Always add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[18] Consider using 1.5-2 times the concentration typically used for standard Western blot lysates.[15] |
| Epitope Masking | The conformation of this compound in the lysate might obscure the antibody's binding site. This can sometimes be influenced by the lysis buffer's components. | If epitope masking is suspected, try a different primary antibody that targets a different region of the this compound protein.[5] |
| Low Protein Expression | The target protein may be expressed at levels too low for detection.[5] | Confirm protein expression in your input lysate via Western blot before proceeding with the IP.[5] You may need to increase the amount of total protein used for the IP, typically starting with 1-4 mg.[13][15] |
Problem 2: High Background on the Western Blot
Q: My IP result shows multiple non-specific bands, making it difficult to interpret the results. How can I modify my lysis and wash buffers to reduce this background?
A: High background is typically due to non-specific binding of proteins to the IP antibody, the beads, or both.
| Possible Cause | Discussion | Recommended Solution |
| Non-specific Protein Binding | Proteins can non-specifically adhere to the agarose (B213101) beads or the antibody. This can be exacerbated by overly gentle lysis or wash conditions. | Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes to remove proteins that non-specifically bind to them.[3][5] Increase wash stringency: Increase the number of washes (from 3 to 5).[14] You can also increase the detergent concentration (e.g., up to 1% NP-40 or Triton X-100) or salt concentration in your wash buffer to disrupt weak, non-specific interactions.[4] |
| High Detergent Concentration in Lysate | While necessary for lysis, very high concentrations of detergents can interfere with the antibody-antigen interaction and subsequent steps.[15] | If you need a strong detergent for initial lysis, consider diluting the lysate with a detergent-free buffer (like PBS) before adding the antibody to reduce the final detergent concentration.[15][19] |
| Antibody Concentration Too High | Using an excessive amount of the primary antibody can lead to it binding non-specifically to other proteins or the beads. | Titrate your antibody to find the optimal concentration that effectively pulls down your target without causing high background. A typical starting range is 1-10 µg of antibody per IP.[14][20] |
Data & Protocols
Table 1: Comparison of Common Lysis Buffer Detergents
| Detergent | Type | Strength | Pros for this compound IP | Cons for this compound IP |
| RIPA Components (SDS, Sodium Deoxycholate) | Ionic | Strong | Excellent for solubilizing nuclear proteins, ensuring complete lysis.[7][9] | Can denature proteins and disrupt protein-protein interactions, making it unsuitable for most Co-IPs.[5][7] |
| NP-40 / Triton X-100 | Non-ionic | Mild | Preserves native protein conformation and protein-protein interactions.[3][6] Ideal for Co-IP. | May not efficiently lyse the nuclear membrane without mechanical assistance.[8] |
Table 2: Recommended Compositions for Lysis Buffers
Always add freshly prepared protease and phosphatase inhibitors immediately before use.
| Component | Purpose | RIPA Buffer (Harsh) | NP-40 Buffer (Mild) |
| Tris-HCl | Buffering Agent | 50 mM, pH 7.4-8.0 | 50 mM, pH 8.0 |
| NaCl | Salt (Ionic Strength) | 150 mM | 150 mM |
| NP-40 (or IGEPAL CA-630) | Non-ionic Detergent | 1% | 1% |
| Sodium Deoxycholate | Ionic Detergent | 0.5% | - |
| SDS | Ionic Detergent | 0.1% | - |
| EDTA | Chelating Agent | 1-2 mM | 2 mM |
| Protease Inhibitor Cocktail | Inhibit Proteolysis | 1X (e.g., PMSF at 1mM)[6] | 1X (e.g., PMSF at 1mM)[6] |
| Phosphatase Inhibitor Cocktail | Inhibit Dephosphorylation | 1X (e.g., Sodium Orthovanadate at 1-2.5 mM)[5][12] | 1X (e.g., Sodium Orthovanadate at 1-2.5 mM)[5][12] |
Experimental Protocol: this compound Immunoprecipitation
This protocol provides a general framework. Optimization of cell number, lysate concentration, and antibody amount is recommended.[14][21]
-
Cell Lysis:
-
Harvest approximately 1x10⁷ cells by centrifugation. Wash the cell pellet twice with ice-cold PBS.[21]
-
Resuspend the pellet in 1 mL of ice-cold Lysis Buffer (RIPA or NP-40) freshly supplemented with protease and phosphatase inhibitors.[21]
-
Incubate on ice for 30 minutes, vortexing occasionally.[15]
-
(Optional but Recommended): Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at ~12,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Transfer the clear supernatant to a new, pre-chilled tube. This is your cell lysate. Determine the protein concentration using a Bradford or BCA assay.[15]
-
-
Pre-Clearing:
-
To a tube containing 1-2 mg of total protein lysate, add ~20 µL of Protein A/G agarose bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Discard the beads.
-
-
Immunoprecipitation:
-
Add 2-5 µg of your primary anti-Cyclin D3 antibody to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30-50 µL of fresh Protein A/G bead slurry to capture the immune complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.[14]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (1,000 x g, 2 min, 4°C).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold Lysis Buffer (or a designated wash buffer).[14] After the final wash, remove the supernatant completely.
-
To elute the protein, resuspend the bead pellet in 50 µL of 1X Laemmli sample buffer.
-
Boil the sample at 95-100°C for 10 minutes to dissociate the protein complexes from the beads.[21]
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blot.
-
Visual Guides
Diagrams of Workflows and Logic
Caption: Workflow for this compound Immunoprecipitation.
Caption: Troubleshooting Decision Tree for this compound IP.
Caption: Simplified this compound/CDK4-6 Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 7. fortislife.com [fortislife.com]
- 8. researchgate.net [researchgate.net]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 11. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 12. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 13. ptglab.com [ptglab.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. IP Sample Preparation | Proteintech Group [ptglab.com]
- 16. This compound Colocalizes with Myogenin and p21 in Skeletal Muscle Satellite Cells during Early-Stage Functional Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. usbio.net [usbio.net]
Technical Support Center: Cyclin D3 Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Cyclin D3 immunohistochemistry (IHC) experiments, with a focus on reducing background signal.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound is primarily a nuclear protein, where it plays a key role in cell cycle regulation. However, cytoplasmic staining can also be observed in some cell types and conditions.[1][2] It is crucial to consult literature for the expected localization in your specific tissue or cell type to distinguish true signal from background.
Q2: I am observing high background staining across my entire tissue section. What are the likely causes?
High background staining in IHC can arise from several factors, including:
-
Non-specific antibody binding: The primary or secondary antibody may be binding to proteins other than the target antigen.
-
Endogenous enzyme activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a signal.[3]
-
Endogenous biotin (B1667282): In biotin-based detection systems, endogenous biotin in tissues like the liver and kidney can cause non-specific staining.[4][5]
-
Issues with tissue fixation or processing: Over-fixation or incomplete deparaffinization can lead to increased background.[4][5]
-
Hydrophobic interactions: Antibodies can non-specifically adhere to hydrophobic components in the tissue.[6]
Q3: My negative control (without primary antibody) shows significant staining. What does this indicate?
Staining in the negative control strongly suggests that the secondary antibody is binding non-specifically or that there is an issue with the detection system itself (e.g., endogenous enzyme activity).[5][7]
Troubleshooting Guides
Issue 1: High Background Staining
High background can obscure specific staining, making interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Non-specific Primary Antibody Binding | Titrate the primary antibody to its optimal concentration. | Perform a dilution series of the primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) on a positive control tissue to identify the concentration that provides the best signal-to-noise ratio.[4][8] |
| Increase the duration and/or concentration of the protein blocking step. | Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody, or 1-5% BSA) for 60 minutes at room temperature.[4][6] | |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody. If staining persists, consider using a pre-adsorbed secondary antibody. | Omit the primary antibody incubation step and proceed with the secondary antibody and detection steps. If background is observed, switch to a secondary antibody that has been cross-adsorbed against the species of your sample tissue.[5][7] |
| Endogenous Peroxidase Activity (for HRP-based detection) | Quench endogenous peroxidase activity before the blocking step. | Incubate slides in 3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS for 10-15 minutes at room temperature, followed by thorough washing.[9] |
| Endogenous Alkaline Phosphatase Activity (for AP-based detection) | Inhibit endogenous alkaline phosphatase activity. | Add levamisole (B84282) to the alkaline phosphatase substrate solution. |
| Endogenous Biotin (for biotin-based detection) | Perform an avidin-biotin blocking step. | Incubate sections with an avidin (B1170675) solution, followed by a biotin solution, prior to the primary antibody incubation.[4][5] |
| Improper Antigen Retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic). | Test different heat-induced epitope retrieval (HIER) buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and incubation times. For proteolytic-induced epitope retrieval (PIER), optimize enzyme concentration and digestion time.[10][11][12] |
Issue 2: Weak or No Specific Staining
If you are experiencing weak or no staining for this compound, consider the following:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Primary Antibody Concentration | Increase the concentration of the primary antibody or extend the incubation time. | If the initial titration resulted in weak signal, try a lower dilution (higher concentration) of the primary antibody and/or incubate overnight at 4°C. |
| Ineffective Antigen Retrieval | The chosen antigen retrieval method may be masking the epitope. | Experiment with different antigen retrieval methods. If using HIER with citrate buffer (pH 6.0), try a higher pH buffer like Tris-EDTA (pH 9.0), as this can be more effective for nuclear antigens.[11][13] |
| Improper Tissue Fixation | Under- or over-fixation can affect antigenicity. | Ensure consistent fixation times and use fresh fixative. For over-fixation, a more rigorous antigen retrieval protocol may be necessary.[4][14] |
| Inactive Reagents | Antibodies or detection reagents may have lost activity. | Use fresh reagents and ensure they have been stored correctly. Run a known positive control to verify reagent activity. |
Experimental Protocols
Protocol 1: Standard Immunohistochemical Staining for this compound (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).[15]
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes for 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), 50% ethanol (5 minutes).[15]
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes.[13]
-
Allow slides to cool to room temperature in the buffer.
-
-
Endogenous Enzyme Block (if using HRP-conjugated secondary):
-
Incubate slides in 3% H2O2 in PBS for 10 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[4]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in the blocking solution.
-
Incubate slides overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with PBS containing 0.05% Tween-20 (3 changes for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit/mouse) for 1 hour at room temperature.
-
-
Detection:
-
If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent.
-
Incubate with a chromogen substrate (e.g., DAB) until the desired stain intensity develops.
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Optimizing Antigen Retrieval for this compound
To determine the optimal antigen retrieval method, test the following conditions on parallel sections of a known positive control tissue:
| Condition | Buffer | Heating Method | Incubation Time |
| 1 | 10 mM Sodium Citrate | Microwave | 15 minutes |
| 2 | 10 mM Tris-EDTA | Microwave | 15 minutes |
| 3 | 0.05% Trypsin | Water Bath (37°C) | 15 minutes |
| 4 | No Antigen Retrieval | - | - |
Evaluate the staining intensity and background for each condition to select the optimal protocol.
Visualization of Key Processes
This compound Signaling Pathway
The following diagram illustrates the role of this compound in cell cycle progression.
Caption: this compound pathway in cell cycle progression.
IHC Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving high background staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Immunohistochemistry [nsh.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. biossusa.com [biossusa.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. korambiotech.com [korambiotech.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 12. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry: R&D Systems [rndsystems.com]
- 15. bosterbio.com [bosterbio.com]
selecting the best control for cyclin D3 knockdown experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing cyclin D3 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it a target for knockdown experiments?
A: this compound is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), plays a crucial role in the G1 phase of the cell cycle.[1][2] The primary function of the this compound-CDK4/6 complex is to phosphorylate the Retinoblastoma (Rb) protein.[1][3][4] This phosphorylation event leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the transition from G1 to the S phase of the cell cycle, thereby committing the cell to division.[1][5][6] Given its central role in cell cycle progression, knocking down this compound is a common strategy to study its specific functions in cell proliferation, differentiation, and its involvement in various diseases, including cancer.[7]
Q2: What are the common methods for knocking down this compound expression?
A: The two most common methods for silencing this compound expression are RNA interference (RNAi) using either small interfering RNA (siRNA) or short hairpin RNA (shRNA).
-
shRNA: These are RNA sequences that are cloned into a vector, often a lentiviral vector, to be delivered to cells.[11][12][13][14] Once inside the cell, the shRNA is processed into siRNA. This method allows for stable, long-term knockdown of the target gene.
Q3: Why is selecting the right control so critical in a this compound knockdown experiment?
A: Proper controls are essential to ensure that the observed phenotype is a direct result of this compound knockdown and not due to off-target effects or the experimental procedure itself. Without appropriate controls, the results of the experiment can be misinterpreted. Key controls include:
-
Positive Controls: To confirm that the experimental setup for knockdown is working efficiently.
-
Untreated/Mock-transfected Controls: To establish a baseline for the experiment.
Troubleshooting Guide
Issue 1: No or inefficient knockdown of this compound.
| Possible Cause | Recommended Solution |
| Suboptimal transfection/transduction efficiency | Optimize the delivery method. For siRNA, vary the concentration of siRNA and transfection reagent. For shRNA, test different multiplicities of infection (MOI).[13] Use a fluorescently labeled control siRNA to visually assess transfection efficiency. |
| Ineffective siRNA/shRNA sequence | Use a validated, pre-designed siRNA/shRNA sequence against this compound. If using a custom design, ensure it follows established design guidelines. Test multiple different siRNA/shRNA sequences targeting different regions of the this compound mRNA. |
| Incorrect validation method | Confirm knockdown at both the mRNA level using RT-qPCR and the protein level using Western blotting. Ensure that the primers and antibodies used for validation are specific and validated for the application. |
| Cell type is difficult to transfect | Some cell lines are inherently more resistant to transfection. Consider using a different delivery method (e.g., electroporation for siRNA or lentiviral transduction for shRNA). |
Issue 2: Off-target effects are observed.
| Possible Cause | Recommended Solution |
| High concentration of siRNA | Use the lowest effective concentration of siRNA, typically in the range of 1-20 nM, to minimize off-target effects while still achieving significant knockdown.[8] |
| siRNA sequence has homology to other genes | Perform a BLAST search of your siRNA sequence to ensure it does not have significant homology to other genes.[16] |
| Activation of the innate immune response | Use chemically modified siRNAs that are designed to reduce off-target effects.[17] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell culture | Ensure consistent cell density at the time of transfection/transduction and use cells at a similar passage number for all experiments. |
| Inconsistent reagent preparation | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. |
| Technical variability | Include technical replicates within each experiment and biological replicates across different experiments to assess variability. |
Control Selection for this compound Knockdown Experiments
Negative Controls
The ideal negative control should have the same nucleotide composition as the experimental siRNA but without targeting any known gene in the organism being studied.
| Control Type | Description | Advantages | Considerations |
| Non-Targeting siRNA | A pre-designed siRNA sequence that has been validated to have minimal off-target effects in human, mouse, and rat cells.[17][18][19] | Commercially available and extensively validated. | Sequence is often proprietary. |
| Scrambled siRNA | An siRNA sequence with the same nucleotide composition as the target siRNA but in a randomized order.[16][20][21][22] | Can be custom-designed for any target siRNA. | Requires careful design and validation to ensure it does not target any unintended genes. |
Table of Commercially Available Non-Targeting Control siRNAs:
| Product Name | Supplier | Key Features |
| AllStars Negative Control siRNA | QIAGEN | Validated by microarray analysis to have no homology to any known mammalian gene.[18] |
| ON-TARGETplus Non-targeting siRNA | Horizon Discovery | Chemically modified to reduce off-target effects.[17][19] |
| Silencer™ Select Negative Control siRNA | Thermo Fisher Scientific | Shown to have minimal effects on gene expression in various cell lines. |
Positive Controls
A positive control is crucial for confirming the efficiency of the knockdown procedure. This is typically an siRNA targeting a ubiquitously expressed housekeeping gene.
| Target Gene | Expected Outcome | Validation Method |
| GAPDH | Significant reduction in GAPDH mRNA and protein levels. | RT-qPCR, Western Blot |
| Lamin A/C | Significant reduction in Lamin A/C mRNA and protein levels. | RT-qPCR, Western Blot |
| Cyclophilin B | Significant reduction in Cyclophilin B mRNA and protein levels. | RT-qPCR, Western Blot |
A successful positive control will demonstrate a high degree of knockdown (typically >70%), indicating that the transfection/transduction and subsequent RNAi machinery are functioning correctly.
Experimental Protocols
siRNA Transfection Protocol for Adherent Cells (Forward Transfection)
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the this compound siRNA and a negative control siRNA in serum-free medium to the desired final concentration (e.g., 10 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with analysis.
Western Blotting Protocol for this compound
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR Protocol for this compound mRNA Quantification
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[24]
-
qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for this compound, and the cDNA template.[25] Use primers for a housekeeping gene (e.g., GAPDH or TBP) as an internal control.[26]
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA.[25]
Visualizations
Caption: Experimental workflow for a this compound knockdown experiment.
Caption: Simplified this compound signaling pathway in G1/S phase transition.
Caption: Logical framework for interpreting results using different controls.
References
- 1. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dysregulation of the cyclin d-cdk4/6-ink4-rb pathway - MedCrave online [medcraveonline.com]
- 3. rupress.org [rupress.org]
- 4. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1/S transition - Wikipedia [en.wikipedia.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Therapeutic Targeting of the this compound:CDK4/6 Complex in T Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streamline Your siRNA Transfections | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Stealth/siRNA Transfections Oligofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. scbt.com [scbt.com]
- 15. RNAi Controls [horizondiscovery.com]
- 16. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. ON-TARGETplus siRNA for gene silencing | Revvity [horizondiscovery.com]
- 18. AllStars Negative Control siRNA [qiagen.com]
- 19. ON-TARGETplus Controls [horizondiscovery.com]
- 20. genscript.com [genscript.com]
- 21. invivogen.com [invivogen.com]
- 22. researchgate.net [researchgate.net]
- 23. Phospho-Cyclin D3 (Thr283) (E1V6W) Rabbit Monoclonal Antibody (#53966) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 24. CyclinD1/CyclinD3 Ratio by Real-Time PCR Improves Specificity for the Diagnosis of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound predicts disease-free survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
dealing with cyclin D3 antibody cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclin D3 antibodies.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody is detecting a band at a different molecular weight than expected. What could be the reason?
A1: Several factors could contribute to this observation:
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Post-translational modifications: this compound can be phosphorylated, which can alter its apparent molecular weight on a Western blot.[1][2][3]
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Protein isoforms: Different splice variants of this compound may exist, leading to bands of varying sizes.[3]
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Cross-reactivity: The antibody may be cross-reacting with other proteins, such as other D-type cyclins (cyclin D1 or D2), although some antibodies are specifically tested to not have this cross-reactivity.[4][5]
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Sample degradation: Proteolytic breakdown of this compound can result in lower molecular weight bands.[6]
Q2: How can I validate the specificity of my this compound antibody?
A2: Validating antibody specificity is crucial. Here are some recommended approaches:
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Knockout/Knockdown Validation: The most rigorous method is to test the antibody on a cell line or tissue known to have the this compound gene knocked out or knocked down. A specific antibody should show no signal in the knockout/knockdown sample.[7][8][9][10]
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Positive and Negative Controls: Use cell lines or tissues with known high and low expression of this compound as positive and negative controls, respectively.
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Peptide Blocking: Pre-incubate the antibody with the immunizing peptide. A specific antibody will show a diminished signal in the presence of the blocking peptide.[11]
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Cross-reactivity Testing: Test the antibody against other related proteins, such as cyclin D1 and cyclin D2, to ensure it does not cross-react.[4][5]
Q3: My Western blot shows high background. How can I reduce it?
A3: High background in Western blotting can be caused by several factors. Consider the following troubleshooting steps:
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Blocking: Ensure adequate blocking by using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[12][13]
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Antibody Concentration: Optimize the primary and secondary antibody concentrations. High antibody concentrations can lead to non-specific binding.[6][12]
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Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies.[6][13]
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Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out during the procedure.[12][14]
Q4: I am not getting a signal in my immunoprecipitation (IP) experiment with the this compound antibody. What could be wrong?
A4: A lack of signal in an IP experiment can be due to several reasons:
-
Antibody Incompatibility: Not all antibodies that work in Western blotting are suitable for IP. Use an antibody that has been validated for IP.[15]
-
Insufficient Protein: The target protein may not be abundant enough in your lysate. You might need to increase the amount of starting material.[16]
-
Lysis Buffer Composition: The lysis buffer may be disrupting the antibody-antigen interaction. Try using a less stringent lysis buffer.[16]
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Antibody-Bead Conjugation: Ensure that your antibody is properly conjugated to the beads and that the beads are compatible with your antibody's isotype.[16]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage.[12][13] |
| Low protein expression. | Increase the amount of protein loaded onto the gel. Use a positive control.[12] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[13][14] | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to your lysis buffer.[6] |
| Antibody cross-reactivity. | Use a more specific antibody, preferably one validated with knockout models.[4][5] Perform a BLAST alignment of the immunogen sequence to check for homology with other proteins.[17] | |
| Non-specific antibody binding. | Optimize antibody concentration and blocking conditions.[6][12] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent.[12] |
| High antibody concentration. | Titrate the primary and secondary antibodies to find the optimal concentration.[6][12] | |
| Inadequate washing. | Increase the number and duration of washes.[6][13] |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining | Inactive antibody. | Use a fresh antibody aliquot and ensure proper storage. |
| Antigen retrieval issue. | Optimize the antigen retrieval method (heat-induced or enzymatic). | |
| Low protein expression. | Use a positive control tissue known to express this compound. | |
| High Background | Non-specific antibody binding. | Use a blocking solution appropriate for your tissue and antibodies. Optimize antibody dilutions. |
| Endogenous peroxidase activity. | Quench endogenous peroxidase activity with a hydrogen peroxide solution. | |
| Non-specific Staining | Antibody cross-reactivity. | Use a knockout-validated antibody if available. Perform peptide blocking as a control. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| No Target Protein Eluted | Antibody not suitable for IP. | Use an antibody specifically validated for IP.[15] |
| Low protein abundance. | Increase the amount of cell lysate.[16] | |
| Inappropriate lysis buffer. | Use a milder lysis buffer to preserve the protein-protein interactions.[16] | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the antibody.[16] |
| Insufficient washing. | Increase the number and stringency of washes.[16] | |
| Antibody Heavy/Light Chains in Eluate | Elution of antibody with the target protein. | Use a cross-linking agent to covalently attach the antibody to the beads, or use an IP-specific secondary antibody. |
Experimental Protocols
Western Blot Protocol for this compound
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Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[18]
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Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:3000 dilution) for 1 hour at room temperature.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[18]
Immunohistochemistry (IHC) Protocol for this compound
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with the this compound primary antibody overnight at 4°C.
-
Washing: Wash sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Washing: Wash sections with PBS.
-
Detection: Visualize with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
Immunoprecipitation (IP) Protocol for this compound
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in cell cycle progression.
Antibody Validation Workflow
Caption: A logical workflow for validating a this compound antibody.
References
- 1. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anti-Cyclin D3 Antibody [ABIN6255654] - Human, Mouse, Rat, WB, ELISA, IHC [antibodies-online.com]
- 3. CCND3 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. This compound (DCS22) Mouse Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 5. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. ABclonal [abclonal.com]
- 9. Anti-Cyclin D3/CCND3 Antibody (A92900) | Antibodies.com [antibodies.com]
- 10. This compound antibody (26755-1-AP) | Proteintech [ptglab.com]
- 11. This compound Antibody | Affinity Biosciences [affbiotech.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. sinobiological.com [sinobiological.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 18. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Primer Design for Cyclin D3 qPCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing qPCR primer design for the human Cyclin D3 (CCND3) gene.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing qPCR primers for this compound (CCND3)?
A1: When designing qPCR primers for CCND3, it is critical to consider the following parameters to ensure specificity, efficiency, and reproducibility of your results.
Table 1: Key Parameters for CCND3 qPCR Primer Design
| Parameter | Recommendation | Rationale |
| Primer Length | 18-24 nucleotides | Ensures high specificity and efficient hybridization. |
| GC Content | 40-60% | Promotes stable primer-template annealing. |
| Melting Temperature (Tm) | 60-65°C (within 2-5°C of each other) | Ensures both primers anneal efficiently at the same temperature. |
| Amplicon Size | 70-200 base pairs | Shorter amplicons are amplified more efficiently in qPCR. |
| Exon-Exon Junction Spanning | At least one primer should span an exon-exon junction | Minimizes the risk of amplifying contaminating genomic DNA. The human CCND3 gene has multiple exons, providing several potential junction sites. |
| 3' End Composition | End with a G or C (a "GC clamp") | Promotes specific binding at the 3' end, which is critical for polymerase extension. |
| Secondary Structures | Avoid hairpins, self-dimers, and cross-dimers | These structures can interfere with primer annealing and reduce amplification efficiency. |
| Specificity | Verify using BLAST against the human genome | Ensures that primers are specific to the CCND3 gene and will not amplify off-target sequences. |
Q2: How can I avoid amplifying genomic DNA in my CCND3 qPCR?
A2: The most effective method to prevent amplification of contaminating genomic DNA is to design primers that span an exon-exon junction. This means that one part of the primer anneals to the 3' end of one exon, and the other part anneals to the 5' end of the adjacent exon. Since introns are not present in mature mRNA, these primers will not efficiently bind to genomic DNA. Additionally, treating your RNA samples with DNase I prior to reverse transcription is a crucial step to remove any residual genomic DNA.
Q3: The human CCND3 gene has multiple transcript variants. How does this affect primer design?
A3: The existence of multiple transcript variants for CCND3 requires careful consideration during primer design. It is important to first decide whether you want to detect all variants or a specific one.
-
To detect all known variants: Design primers in a region of exons that are common to all transcript variants.
-
To detect a specific variant: Design at least one primer in an exon that is unique to that particular transcript variant.
You can use the NCBI Gene database to view the different transcript variants and their exon structures for the human CCND3 gene.
Q4: What is the ideal qPCR efficiency for CCND3 primers, and how do I determine it?
A4: The ideal qPCR efficiency should be between 90% and 110%.[1] An efficiency of 100% indicates that the amount of PCR product is doubling with each cycle. To determine the efficiency of your CCND3 primers, you need to perform a standard curve analysis. This involves creating a serial dilution of a template (e.g., cDNA) and plotting the Cq values against the logarithm of the template concentration. The slope of the resulting linear regression is used to calculate the efficiency using the following formula:
Efficiency = (10(-1/slope) - 1) * 100
Troubleshooting Guide
Problem 1: No amplification or a very high Cq value for CCND3.
Table 2: Troubleshooting No or Low Amplification
| Possible Cause | Recommended Solution |
| Poor RNA Quality or Integrity | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/A280 and A260/A230 ratios are within the optimal range. |
| Inefficient Reverse Transcription | Ensure you are using an appropriate amount of high-quality RNA. Optimize the reverse transcription reaction conditions, including the choice of priming strategy (oligo(dT), random hexamers, or gene-specific primers). |
| Suboptimal Primer Design | Re-evaluate your primer design based on the parameters in Table 1. Consider ordering a new, validated set of primers. A pre-designed and validated primer pair for human CCND3 is available from OriGene (Forward: AGATCAAGCCGCACATGCGGAA, Reverse: ACGCAAGACAGGTAGCGATCCA).[2] |
| Incorrect Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set. |
| Problems with qPCR Reagents | Use fresh, properly stored qPCR master mix and other reagents. |
Problem 2: Non-specific amplification or multiple peaks in the melt curve analysis for CCND3.
Table 3: Troubleshooting Non-Specific Amplification
| Possible Cause | Recommended Solution |
| Primer-Dimers | This is indicated by a peak at a lower melting temperature in the melt curve.[1] Redesign primers to avoid self-complementarity, especially at the 3' ends. You can also try to optimize primer concentrations. |
| Amplification of Off-Target Genes | Perform a BLAST search to ensure your primers are specific to CCND3. Consider redesigning primers for a different region of the gene. |
| Genomic DNA Contamination | If you did not design primers to span an exon-exon junction, this is a likely cause. Treat RNA samples with DNase I and/or redesign primers to span a junction. |
| Suboptimal Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding. Increase the annealing temperature in increments to improve specificity. |
Problem 3: Poor qPCR efficiency (<90% or >110%) for CCND3.
Table 4: Troubleshooting Poor qPCR Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Primer Design or Concentration | Re-evaluate your primer design. Perform a primer concentration matrix to find the optimal forward and reverse primer concentrations. |
| Presence of PCR Inhibitors | Inhibitors can be carried over from the RNA extraction process. Dilute your cDNA template to see if the efficiency improves. If so, re-purify your RNA samples. |
| Incorrectly Prepared Standard Curve | Ensure accurate pipetting when preparing your serial dilutions for the standard curve. Use a sufficient number of dilution points (at least 5). |
| Suboptimal Reaction Conditions | Optimize the annealing temperature and extension time for your qPCR reaction. |
Experimental Protocols
Protocol 1: Validation of CCND3 qPCR Primers
-
Primer Resuspension: Resuspend lyophilized primers in nuclease-free water to a stock concentration of 100 µM. Create a working solution of 10 µM.
-
Standard Curve Preparation: Prepare a 5- to 7-point serial dilution of a cDNA sample known to express CCND3. Use a 1:10 dilution series as a starting point.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers (at a starting concentration of 200-500 nM each), and nuclease-free water. Aliquot the master mix into qPCR wells and add the serially diluted cDNA. Include a no-template control (NTC) for each primer set.
-
qPCR Cycling: Use a standard three-step cycling protocol, including an initial denaturation, followed by 40 cycles of denaturation, annealing (start with 60°C), and extension. Include a melt curve analysis at the end of the run.
-
Data Analysis:
-
Efficiency: Plot the Cq values against the log of the template concentration and calculate the efficiency from the slope of the standard curve.
-
Specificity: Examine the melt curve for a single, sharp peak, indicating the amplification of a single product. Run the PCR product on an agarose (B213101) gel to confirm a single band of the expected size.
-
NTC: Ensure there is no amplification in the no-template control.
-
Visualizations
Caption: Workflow for designing and validating qPCR primers for this compound.
Caption: Standard experimental workflow for CCND3 gene expression analysis using qPCR.
Caption: The role of this compound in the G1/S cell cycle transition.
References
Technical Support Center: Recombinant Cyclin D3 Expression and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the expression and purification of recombinant cyclin D3.
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant this compound?
A1: The choice of expression system depends on the downstream application.
-
E. coli is a cost-effective option for high-yield production , but this compound may form insoluble inclusion bodies requiring refolding, which can be a complex process.[1][2]
-
Baculovirus-infected insect cells (e.g., Sf9) are often preferred for producing functional this compound or this compound/CDK complexes.[3][4] This system allows for proper protein folding and post-translational modifications, which can be crucial for activity.[3][5]
-
Wheat germ cell-free expression systems can also be used, as demonstrated by commercially available recombinant this compound.
Q2: Should I express this compound alone or co-express it with its CDK partner (CDK4 or CDK6)?
A2: For studies requiring active kinase complexes, co-expression of this compound with CDK4 or CDK6 is highly recommended .[3][6] This promotes the formation of stable, active complexes. Expressing this compound alone is suitable for applications like antibody production or certain binding assays.
Q3: What affinity tag should I use for purifying this compound?
A3: Both Glutathione (B108866) S-transferase (GST) and polyhistidine (His-tag) are commonly used.
-
GST-tag: This larger tag can enhance the solubility of this compound, which is beneficial when expressing in E. coli.[7][8] Purification is performed using glutathione affinity chromatography.[8][9][10]
-
His-tag: This smaller tag is less likely to interfere with protein function. Purification is achieved through immobilized metal affinity chromatography (IMAC).[11][12]
Q4: My purified this compound/CDK complex has low kinase activity. What could be the problem?
A4: Low kinase activity can stem from several factors:
-
Improper folding: Ensure expression conditions are optimized for correct protein folding.
-
Lack of activating phosphorylation: CDKs require phosphorylation by a CDK-activating kinase (CAK) for full activity.
-
Presence of inhibitors: Co-purification of endogenous inhibitors from the expression host can reduce activity.
-
Protein degradation: this compound can be susceptible to degradation; ensure protease inhibitors are used throughout the purification process.
-
Multiple freeze-thaw cycles: Avoid repeated freezing and thawing of the purified enzyme.[13]
Q5: How can I improve the stability of my purified this compound?
A5: this compound stability can be a challenge. Consider the following:
-
Protease inhibitors: Always include a protease inhibitor cocktail in your lysis and purification buffers.
-
Phosphorylation: Phosphorylation can regulate this compound degradation.[14][15] The degradation of this compound is often mediated by the ubiquitin-proteasome system.[14][16]
-
Storage conditions: Store the purified protein at -80°C in a buffer containing glycerol (B35011) (e.g., 50%) to prevent denaturation.[17] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Low Expression Yield
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable expression of this compound | Codon usage: The this compound gene may contain codons that are rare in the expression host. | Synthesize a codon-optimized gene for the chosen expression system. |
| Toxicity of this compound: High levels of this compound expression may be toxic to the host cells. | Use a lower induction temperature (e.g., 16-18°C) and a lower concentration of the inducing agent (e.g., IPTG).[18] | |
| mRNA instability: The this compound mRNA may be unstable in the host cell. | Check for potential destabilizing sequences in the mRNA and consider optimizing the 5' and 3' untranslated regions. | |
| Plasmid instability: The expression vector may be lost during cell division. | Ensure consistent antibiotic selection throughout the culture. |
Protein Insolubility and Inclusion Bodies (E. coli)
| Problem | Possible Cause | Recommended Solution |
| This compound is found in the insoluble fraction (inclusion bodies) | High expression rate: Rapid protein synthesis can overwhelm the cellular folding machinery. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[18] |
| Hydrophobic nature of the protein: this compound may have exposed hydrophobic patches that promote aggregation. | Co-express with molecular chaperones or use a solubility-enhancing fusion tag like GST or MBP. | |
| Incorrect disulfide bond formation: (If applicable) | Express in an E. coli strain engineered to promote disulfide bond formation in the cytoplasm (e.g., Origami strains). | |
| Difficulty solubilizing inclusion bodies | Harsh denaturation conditions: Strong denaturants can lead to irreversible aggregation upon removal. | Use milder solubilization agents. Protocols often involve washing the inclusion bodies to remove contaminants before solubilization.[19][20] |
| Low recovery of active protein after refolding | Inefficient refolding: The protein may not be folding into its native conformation. | Optimize refolding conditions by screening different buffers, pH, temperatures, and refolding additives. Methods like dialysis, dilution, and on-column refolding can be employed.[19] |
Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Poor binding of tagged this compound to the affinity resin | Inaccessible tag: The affinity tag may be buried within the folded protein. | Consider moving the tag to the other terminus of the protein. |
| Denatured tag: The affinity tag may be denatured, preventing it from binding to the resin. | Ensure that lysis and binding conditions are not denaturing the tag. For GST tags, the protein must be properly folded. | |
| High flow rate during binding: Insufficient time for the tagged protein to bind to the resin. | Reduce the flow rate during sample application to the chromatography column. | |
| Co-purification of contaminants | Non-specific binding: Host cell proteins may bind non-specifically to the affinity resin. | Optimize the wash buffer by increasing the salt concentration or adding a low concentration of a competing agent (e.g., imidazole (B134444) for His-tagged proteins). |
| Protein degradation: Proteases in the lysate can degrade this compound, leading to the co-purification of fragments. | Add a protease inhibitor cocktail to the lysis buffer and keep the sample cold throughout the purification process. |
Quantitative Data Summary
The following tables provide a general overview of expected protein yields from different expression systems. Please note that these are estimates, and the actual yield of recombinant this compound can vary significantly depending on the specific construct, expression conditions, and purification protocol.
Table 1: Comparison of Recombinant Protein Yields by Expression System
| Expression System | Typical Protein Yield (mg/L of culture) | Reference |
| E. coli | 10 - 100+ | [5] |
| Insect Cells (Baculovirus) | 1 - 500 | [5] |
| Mammalian Cells | 1 - 50 | [5] |
Table 2: Purity and Yield Estimates for Affinity Chromatography
| Affinity Tag | Typical Purity | Typical Yield (mg/mL resin) | Reference |
| GST-tag | >90% | 1 - 10 | [21] |
| His-tag | >90% | 1 - 10 | [22] |
Experimental Protocols
Protocol 1: Expression and Purification of GST-tagged this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pGEX vector containing the human this compound gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Incubate overnight at 18°C with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold PBS containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate a glutathione-agarose column with ice-cold PBS.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 10-20 column volumes of ice-cold PBS to remove unbound proteins.
-
Elute the GST-cyclin D3 protein with elution buffer (50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).[9]
-
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-cyclin D3 antibody.
Protocol 2: Co-expression and Purification of this compound/CDK4 from Insect Cells
-
Generation of Recombinant Baculovirus: Co-transfect Sf9 insect cells with a baculovirus transfer vector containing the genes for tagged human this compound (e.g., FLAG-tag) and tagged human CDK4 (e.g., GST-tag) and linearized baculovirus DNA to generate recombinant baculovirus.[3]
-
Virus Amplification: Amplify the recombinant baculovirus to obtain a high-titer stock.
-
Protein Expression:
-
Infect a large-scale culture of Sf9 or High Five™ insect cells with the high-titer baculovirus stock.
-
Incubate the culture at 27°C for 48-72 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and a non-ionic detergent (e.g., NP-40).
-
Lyse the cells by sonication or dounce homogenization.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Perform a two-step affinity purification. First, use glutathione affinity chromatography to purify the GST-CDK4 and any associated FLAG-cyclin D3.[3]
-
Elute the complex and then perform a second affinity purification step using anti-FLAG affinity resin to specifically purify the this compound/CDK4 complex.
-
-
Analysis: Analyze the purified complex by SDS-PAGE to confirm the presence of both proteins and assess purity. Perform a kinase assay to determine the activity of the complex.
Visualizations
Caption: this compound signaling pathway leading to G1/S phase transition.
Caption: General workflow for recombinant protein expression and purification.
References
- 1. A Comparative Analysis of Recombinant Protein Expression in Different Biofactories: Bacteria, Insect Cells and Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure of CDK4/cyclin D3 has implications for models of CDK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 5. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 6. This compound Maintains Growth-Inhibitory Activity of C/EBPα by Stabilizing C/EBPα-cdk2 and C/EBPα-Brm Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioke.com [bioke.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Degradation of this compound independent of Thr-283 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | Ubiquitin-dependent degradation of Cyclin D [reactome.org]
- 17. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Recurrent Mutations in this compound Confer Clinical Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biossusa.com [biossusa.com]
- 20. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Processing of Mass Spectrometry Data in Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
Validation & Comparative
A Comparative Guide to Cyclin D1 and Cyclin D3: Distinct Roles in Cell Cycle and Disease
For Researchers, Scientists, and Drug Development Professionals
Cyclin D1 and cyclin D3 are key regulatory proteins that, in partnership with cyclin-dependent kinases 4 and 6 (CDK4/6), govern the G1 to S phase transition of the cell cycle. While sharing a high degree of homology and the fundamental function of phosphorylating the retinoblastoma protein (Rb), emerging evidence reveals their distinct, non-redundant roles in normal physiology and disease. This guide provides a comprehensive comparison of their functions, regulation, and involvement in cancer, supported by experimental data and detailed methodologies.
Core Functional Comparison
Both cyclin D1 and this compound are essential for cell cycle progression. They form active complexes with CDK4 and CDK6, which in turn phosphorylate and inactivate the Rb protein.[1] This releases the E2F transcription factor, enabling the expression of genes required for DNA synthesis and entry into the S phase.[2] However, their expression patterns, regulation, and specific downstream effects exhibit significant differences.
Cyclin D1 is a potent proto-oncogene, with its overexpression frequently observed in a wide range of cancers, including breast, lung, and head and neck carcinomas.[3] Its expression is tightly regulated by mitogenic signals and it acts as a key sensor of the extracellular environment.[4] In contrast, this compound's role is more tissue-specific, with critical functions in the development of hematopoietic lineages, such as B and T cells.[5][6] While also implicated in cancer, its overexpression is more commonly associated with lymphoid malignancies.[7]
Quantitative Data Summary
Direct comparative quantitative data on the kinase kinetics and binding affinities of cyclin D1 and this compound complexes are limited in the published literature. The following tables summarize available quantitative and semi-quantitative data to highlight their differential properties.
| Parameter | Cyclin D1-CDK4/6 | This compound-CDK4/6 | Reference(s) |
| Tissue Expression | Broadly expressed; high in epithelial tissues. | More restricted; high in hematopoietic cells, muscle, and neuronal tissues. | [8][9] |
| Induction by Mitogens | Strongly and rapidly induced by a wide range of growth factors. | Modestly induced or constitutively expressed in some cell types. | [8][10] |
| Rb Phosphorylation | Efficiently phosphorylates Rb to promote G1/S transition. | Also phosphorylates Rb, but may have different site specificity and efficiency depending on the cellular context. | [11] |
| Substrate Specificity | Narrower substrate range. | Broader substrate specificity.[12] | [12] |
| Sequestration of p21/p27 | Readily sequesters p21 and p27.[8] | Plays a minor role in p21/p27 sequestration in some cell types.[8] | [8] |
| Cancer Type | Cyclin D1 Overexpression | This compound Overexpression | Reference(s) |
| Breast Cancer | Frequently amplified and overexpressed, especially in ER+ tumors. | Overexpressed, particularly in ErbB2-positive cases, where it can exceed cyclin D1 levels. | [3] |
| Lung Cancer | Commonly overexpressed in non-small cell lung cancer. | Less frequently implicated. | [3] |
| Head and Neck Cancer | Frequently overexpressed. | Less frequently implicated. | [3] |
| Mantle Cell Lymphoma | A hallmark of this disease due to t(11;14) translocation. | Not a defining feature. | [13] |
| T-cell ALL | Not a primary driver. | Frequently overexpressed and required for tumor maintenance. | [7] |
| B-cell Lymphomas | Implicated in some subtypes. | Mutations leading to stabilization are found in Burkitt's lymphoma. | [14] |
Signaling Pathways
The expression and activity of cyclin D1 and this compound are regulated by distinct signaling pathways, reflecting their differential responses to extracellular cues.
Cyclin D1 Signaling Network
Cyclin D1 expression is a convergence point for major mitogenic signaling pathways. Its promoter contains binding sites for a variety of transcription factors that are activated by growth factor signaling.
This compound Signaling Network
The regulation of this compound is more varied and cell-type specific. While some pathways overlap with cyclin D1, others are distinct, highlighting its specialized roles.
Experimental Protocols
Precise experimental design is crucial for dissecting the distinct functions of cyclin D1 and D3. Below are detailed protocols for key assays.
Immunoprecipitation of Cyclin D1 and this compound
This protocol allows for the isolation of cyclin D1 or D3 and their associated binding partners.
Materials:
-
Cells of interest
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody (anti-Cyclin D1 or anti-Cyclin D3)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., modified RIPA buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
In Vitro Kinase Assay
This assay measures the ability of immunoprecipitated or purified cyclin-CDK complexes to phosphorylate a substrate, such as a recombinant Rb fragment.
Materials:
-
Immunoprecipitated cyclin-CDK complexes or purified recombinant enzymes
-
Recombinant Rb protein (substrate)
-
Kinase Assay Buffer (containing MgCl2, ATP, and DTT)
-
[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP and phospho-specific antibodies
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the immunoprecipitated beads or purified enzyme with the Rb substrate in Kinase Assay Buffer.
-
Initiate Reaction: Add ATP (and [γ-³²P]ATP if applicable) to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis:
-
Radioactive: Separate proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.
-
Non-radioactive: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-Rb specific antibody.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and Fix: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. Debris and aggregates are excluded by gating. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.
Conclusion
While both cyclin D1 and this compound are integral to the G1/S transition, they are not functionally redundant. Their differential expression, regulation by distinct signaling pathways, and unique roles in specific tissues and cancers underscore their individual importance. For drug development professionals, these differences present opportunities for designing more targeted therapies. For instance, inhibitors that specifically disrupt the interaction of cyclin D1 with its partners may be more effective in treating epithelial cancers, while targeting this compound-dependent pathways could be a more promising strategy for certain hematopoietic malignancies. Further research into the specific substrates and interacting partners of each cyclin will undoubtedly unveil more precise therapeutic targets.
References
- 1. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of p27 and cyclin D1 by TGF-beta and EGF in C3H 10T1/2 mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta 1 inhibits cyclin D1 expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential regulation of cyclin D1 and D3 expression in the control of astrocyte proliferation induced by endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of the cyclin D1 gene at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of cyclins D1 and D3 in hepatocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin D1 and this compound show divergent responses to distinct mitogenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor-β Stimulates Cyclin D1 Expression through Activation of β-Catenin Signaling in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin D1 represses STAT3 activation through a Cdk4-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGF-beta-activating kinase-1 inhibits cell cycle and expression of cyclin D1 and A in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Expression Patterns of Cyclin D2 and Cyclin D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential expression patterns, functions, and prognostic significance of cyclin D2 and cyclin D3. Cyclin D2 and D3, both members of the D-type cyclin family, play crucial yet distinct roles in cell cycle regulation, differentiation, and tumorigenesis. Understanding their differential expression and functional nuances is critical for advancing cancer research and developing targeted therapeutics.
Executive Summary
Cyclin D2 and this compound, in conjunction with their binding partners cyclin-dependent kinase 4 and 6 (CDK4/6), are key regulators of the G1 to S phase transition in the cell cycle.[1] While structurally similar, their expression patterns across different tissues and their roles in various cancers are often distinct and, in some cases, opposing. Generally, both have been implicated as oncogenes in several cancers, but their prognostic value can vary significantly depending on the cancer type.[2][3] For instance, in some contexts, cyclin D2 overexpression is associated with a poorer prognosis, while in others, it may act as a tumor suppressor.[2][3] this compound, on the other hand, has been linked to both proliferation and differentiation, exhibiting a dual role in normal and neoplastic tissues.
Comparative Analysis of Expression Levels
The expression of cyclin D2 and this compound is tightly regulated and varies considerably among different cell types and tissues.[1] In normal hematopoietic tissues, for example, this compound is exclusively expressed in germinal center B-cells, while cyclin D2 is found in a subset of T-cells.[4] In neoplastic lymphoid lesions, these distinct expression patterns can be altered.[4]
Quantitative Data Summary
The following tables summarize quantitative data on the differential expression and prognostic value of cyclin D2 and D3 in various human cancers.
Table 1: Prognostic Significance of Cyclin D2 and D3 Expression in Various Cancers (Meta-analysis) [2][3]
| Cancer Type | Cyclin | Hazard Ratio (HR) for Overall Survival (OS) | 95% Confidence Interval (CI) | Implication of High Expression |
| All Cancers (Combined) | Cyclin D2 | 2.21 | 1.67 - 2.93 | Oncogenic Role |
| All Cancers (Combined) | This compound | 2.29 | 1.05 - 5.03 | Oncogenic Role |
| Gastric Cancer | Cyclin D2 | 2.20 | 1.66 - 2.92 | Shorter OS |
| Non-Small Cell Lung Cancer (NSCLC) | Cyclin D2 | 0.28 | 0.12 - 0.64 | Potential Tumor Suppressor |
| Breast Cancer | This compound | 1.64 | 1.07 - 2.52 | Reduced OS |
| Bladder Cancer (DFS/PFS/RFS) | This compound | 4.60 | 1.89 - 12.57 | Shorter Disease/Progression/Recurrence-Free Survival |
Table 2: Expression of D-type Cyclins in Classical Hodgkin's Lymphoma (cHL) [5]
| Protein | Percentage of Positive Cases in Hodgkin/Reed-Sternberg (H/RS) Cells |
| Cyclin D2 | 72% (64/89) |
| This compound | 39% (34/88) |
| Cyclin D1 | 2% (2/88) |
Table 3: Comparative Transcriptional Regulation by D-type Cyclins in Hepatocytes [2]
| Cyclin | Number of Transcripts Upregulated (>3-fold) | Number of Transcripts Downregulated (>3-fold) |
| Cyclin D1 | 1,132 | 388 |
| Cyclin D2 | 699 | 107 |
| This compound | 1,069 | 290 |
Functional Differences and Opposing Roles
While both cyclin D2 and D3 promote cell cycle progression by activating CDK4/6 and leading to the phosphorylation of the retinoblastoma protein (Rb), their functional outputs can be remarkably different.
In mouse skin carcinogenesis, cyclin D2 and D3 exhibit opposing roles. Overexpression of cyclin D2 leads to an increased number of papillomas and malignant progression.[6] Conversely, overexpression of this compound results in reduced tumor development, which is associated with a strong reduction in cyclin D2 levels and its associated kinase activity.[6]
Furthermore, studies on myogenic progenitors have shown that this compound is critically required for the proper balance between proliferation, differentiation, and self-renewal of muscle stem cells.[7] In contrast, cyclin D2 deficiency is associated with defects in B-lymphocyte and pancreatic β-cell proliferation.[1]
Signaling Pathways
Cyclin D2 and D3 are key downstream effectors of various signaling pathways that respond to mitogenic and anti-mitogenic stimuli. Their expression is regulated by a complex network of transcription factors and upstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
The diagram above illustrates the signaling pathways leading to the expression of cyclin D2 and D3 and their role in the G1/S phase transition. Mitogenic signals activate cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which in turn activate transcription factors such as AP-1, Myc, and NF-κB to drive the expression of D-type cyclins.
Experimental Protocols
Accurate assessment of cyclin D2 and D3 expression is crucial for research and clinical applications. Below are detailed protocols for common experimental techniques.
Immunohistochemistry (IHC) for Paraffin-Embedded Tissues
This protocol outlines the steps for detecting cyclin D2 and D3 proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (anti-Cyclin D2, anti-Cyclin D3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker or microwave to 95-100°C for 10-20 minutes.[3]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[3]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Chromogen Development:
-
Incubate with DAB substrate until the desired stain intensity develops.[3]
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Western Blotting
This protocol describes the detection of cyclin D2 and D3 proteins in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D2, anti-Cyclin D3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 changes, 5-10 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of cyclin D2 (CCND2) and this compound (CCND3).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CCND2, CCND3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA using a reverse transcription kit.[9]
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
-
Real-Time PCR Cycling:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.[6]
-
Conclusion
Cyclin D2 and this compound exhibit distinct expression patterns and functional roles in both normal physiology and disease. While they share the core function of driving G1/S phase progression, their differential regulation and tissue-specific activities underscore their non-redundant roles. A thorough understanding of these differences, supported by robust experimental data, is essential for the development of precise and effective therapeutic strategies targeting the cell cycle machinery in cancer and other proliferative disorders. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct proliferative and transcriptional effects of the D-type cyclins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. Determination of Cyclin D1 and CD20 mRNA Levels by Real-Time Quantitative RT-PCR from Archival Tissue Sections of Mantle Cell Lymphoma and Other Non-Hodgkin’s Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound critically regulates the balance between self-renewal and differentiation in skeletal muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. CyclinD1/CyclinD3 Ratio by Real-Time PCR Improves Specificity for the Diagnosis of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Functional Redundancy: A Comparative Guide to Cyclin D1 and Cyclin D3
For Researchers, Scientists, and Drug Development Professionals
Cyclin D1 and Cyclin D3, key regulators of the cell cycle, have long been subjects of intense research due to their frequent dysregulation in cancer. While often considered functionally redundant, emerging evidence points towards distinct roles and regulatory mechanisms that have significant implications for therapeutic strategies. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and visual representations of their signaling networks.
Core Functions and Redundancy in Development
Cyclin D1 and this compound, along with Cyclin D2, belong to the D-type cyclin family. Their primary function is to bind and activate cyclin-dependent kinases 4 and 6 (CDK4/6).[1] This complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle.
Evidence from knockout mouse models has been instrumental in dissecting the functional overlap between Cyclin D1 and D3. While mice lacking either Cyclin D1 or this compound are viable, they exhibit distinct, tissue-specific abnormalities, suggesting a degree of functional specificity. However, the generation of double-knockout mice has revealed a significant level of functional redundancy.
| Genotype | Phenotype | Reference |
| Cyclin D1 knockout (-/-) | Reduced body size, neurological abnormalities, hypoplastic retinas, and impaired mammary gland development during pregnancy. | [1] |
| This compound knockout (-/-) | Defect in T-lymphocyte development. | [1] |
| Cyclin D1 (-/-) and Cyclin D2 (-/-) | Survive up to three weeks postnatally, display combined phenotypes of single knockouts with no additional major abnormalities. The presence of this compound appears to compensate for the loss of D1 and D2 in many tissues. | [2] |
| Cyclin D1 (-/-) and this compound (-/-) | Death at birth or shortly after, with some surviving up to 2 months. Survivors exhibit failure to thrive and hypoplastic retinas. | [1] |
| Cyclin D2 (-/-) and this compound (-/-) | Death around embryonic day 18.5 due to severe megaloblastic anemia. | [1] |
| Cyclin D1 (-/-), D2 (-/-), and D3 (-/-) | Embryonic lethality by day 16.5 due to severe hematopoietic and heart development defects. | [1] |
These studies highlight that while single D-type cyclins are dispensable for the development of most organs, the complete absence of all three is lethal, underscoring their collective importance. The milder phenotypes of single knockouts compared to double or triple knockouts strongly support the concept of functional redundancy, where one D-type cyclin can often compensate for the loss of another.
Differential Roles in Cancer and Signaling
Despite their redundancy in development, Cyclin D1 and this compound exhibit differential expression and non-overlapping functions in the context of cancer.
In breast cancer , Cyclin D1 is more frequently overexpressed.[1] However, studies have shown that in ErbB2-positive breast cancers, a compensatory upregulation of this compound can occur when Cyclin D1 is absent, suggesting that targeting both cyclins may be a more effective therapeutic strategy.
In pancreatic ductal adenocarcinoma (PDAC) , both cyclins are often co-overexpressed. However, experimental evidence suggests that this compound may be the primary driver of the cell cycle in this context. Suppression of this compound has a greater inhibitory effect on cell proliferation compared to the suppression of Cyclin D1. Furthermore, Cyclin D1 appears to play a more prominent role in tumor cell migration and integrating extracellular mitogenic signaling.
The differential regulation of Cyclin D1 and D3 is also evident in their response to various mitogenic stimuli. For instance, in Swiss 3T3 cells, phorbol (B1677699) esters, which activate Protein Kinase C (PKC), lead to an increase in Cyclin D1 levels and activation, a process dependent on the MAPK pathway.[3] In contrast, forskolin, which elevates cAMP levels and activates Protein Kinase A (PKA), specifically increases the level and activation of this compound through an mTOR-dependent pathway.[3]
Similarly, in hepatocytes, Cyclin D1 expression is tightly regulated by extracellular stimuli that control proliferation, while this compound is expressed more constitutively and is less affected by these signals.[4] In regenerating liver, the concentration of Cyclin D1 far exceeds that of this compound.[4]
| Condition | Cyclin D1 Response | This compound Response | Key Signaling Pathways | Reference |
| Phorbol Ester Stimulation (Swiss 3T3 cells) | Increased levels and activation | No significant change | PKC, MAPK | [3] |
| Forskolin Stimulation (Swiss 3T3 cells) | No significant change | Increased levels and activation | PKA, mTOR | [3] |
| Hepatocyte Proliferation (in vivo) | Substantially upregulated | Modestly induced | Extracellular mitogenic signals | [4] |
| ErbB2-positive Breast Cancer (with Cyclin D1 loss) | - | Compensatory upregulation | ErbB2 signaling | |
| Pancreatic Ductal Adenocarcinoma | Primarily involved in cell migration and response to mitogens | Primary driver of cell cycle progression | MAPK, NF-κB (for D1); Cell cycle machinery (for D3) |
Signaling Pathways and Experimental Workflows
To visually represent the distinct regulatory mechanisms and experimental approaches used to study Cyclin D1 and D3, the following diagrams have been generated using Graphviz.
Caption: Differential signaling pathways regulating Cyclin D1 and D3 expression.
Caption: Experimental workflow for studying Cyclin D1/D3 function.
Experimental Protocols
shRNA-Mediated Knockdown of Cyclin D1/D3 and Cell Proliferation Assay
Objective: To assess the impact of reducing Cyclin D1 or this compound expression on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
shRNA plasmids targeting Cyclin D1, this compound, and a non-targeting control
-
Transfection reagent
-
Culture medium and supplements
-
Puromycin (B1679871) (for stable cell line selection)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture: Maintain the cancer cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Transfection:
-
One day prior to transfection, seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
Prepare shRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time.
-
-
Selection of Stably Transfected Cells (Optional):
-
48 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Replace the selective medium every 2-3 days until resistant colonies are formed.
-
Expand the resistant colonies to establish stable cell lines.
-
-
Verification of Knockdown (Western Blot):
-
Lyse the cells and perform Western blot analysis to confirm the reduced expression of Cyclin D1 or this compound in the knockdown cells compared to the control.
-
-
Cell Proliferation (MTT) Assay:
-
Seed the stable knockdown and control cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
At desired time points (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Immunoprecipitation and In Vitro Kinase Assay
Objective: To measure the kinase activity of Cyclin D1/CDK4/6 and this compound/CDK4/6 complexes.
Materials:
-
Cell lysate from cells of interest
-
Antibodies specific for Cyclin D1 and this compound
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Kinase buffer
-
Recombinant pRb protein (substrate)
-
ATP (including [γ-³²P]ATP for radioactive detection)
-
SDS-PAGE gels and electrophoresis equipment
-
Autoradiography film or phospho-imager
Protocol:
-
Cell Lysis:
-
Lyse cultured cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-Cyclin D1 or anti-Cyclin D3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Collect the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
-
In Vitro Kinase Assay:
-
Resuspend the washed beads in kinase buffer.
-
Add recombinant pRb protein and ATP (spiked with [γ-³²P]ATP) to the bead suspension.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phospho-imager to detect the phosphorylated pRb.
-
Quantify the signal to determine the relative kinase activity.
-
Conclusion
While Cyclin D1 and this compound exhibit significant functional redundancy, particularly during development, they are not entirely interchangeable. Their differential expression patterns, distinct responses to upstream signaling pathways, and non-overlapping roles in certain cancers underscore the complexity of their regulation and function. A deeper understanding of these differences is crucial for the development of more targeted and effective cancer therapies. Future research should continue to explore the unique aspects of Cyclin D1 and D3 biology to exploit their specific vulnerabilities in various disease contexts.
References
- 1. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Replacement of Cyclin D1 Function in Mouse Development by Cyclin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin D1 and this compound show divergent responses to distinct mitogenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of cyclins D1 and D3 in hepatocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Cyclin D3 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of selective inhibitors for key cell cycle regulators is a paramount objective in oncology and beyond. Cyclin D3, a crucial component of the cell cycle machinery, has emerged as a significant therapeutic target. This guide provides a comprehensive comparison of inhibitors targeting the this compound-CDK4/6 complex, offering a detailed analysis of their performance, supported by experimental data and protocols.
This compound, in partnership with cyclin-dependent kinases 4 and 6 (CDK4/6), plays a pivotal role in the G1 to S phase transition of the cell cycle.[1] Dysregulation of the this compound-CDK4/6 complex is a hallmark of various cancers, particularly hematologic malignancies, making it an attractive target for therapeutic intervention. While the development of inhibitors that are truly specific to this compound over other D-type cyclins (D1 and D2) remains a significant challenge, a number of potent CDK4/6 inhibitors have been developed that effectively target the this compound-containing kinase complex. This guide will focus on a comparative analysis of these inhibitors, providing a clear overview of their biochemical potency and cellular effects.
Performance Comparison of CDK4/6 Inhibitors Targeting this compound-Complexes
The following tables summarize the in vitro inhibitory activities of three prominent CDK4/6 inhibitors—Palbociclib, Ribociclib (B560063), and Abemaciclib—against this compound-containing complexes. This quantitative data allows for a direct comparison of their potency.
Table 1: Biochemical Inhibitory Activity (IC50) of CDK4/6 Inhibitors
| Inhibitor | Target Complex | IC50 (µM) | Reference |
| Ribociclib | CDK4/Cyclin D1 | 0.01 | [2] |
| CDK6/Cyclin D3 | 0.039 | [2] | |
| Palbociclib | CDK4/Cyclin D3 | Potent Inhibition | [3] |
| CDK6/Cyclin D3 | Potent Inhibition | [3] | |
| Abemaciclib | CDK4/Cyclin D1 | - | |
| CDK6/Cyclin D3 | - |
Note: Specific IC50 values for Palbociclib and Abemaciclib against this compound complexes were not available in the searched literature, though they are described as potent inhibitors.
Table 2: Inhibitor Constant (Ki) Demonstrating Selectivity
| Inhibitor | Target Complex | Ki (nM) | Fold Selectivity | Reference |
| Abemaciclib | CDK4/Cyclin D1 | 0.6 | 14x for CDK4/D1 | [4] |
| CDK6/Cyclin D3 | 8.2 | [4] |
This data highlights that Abemaciclib exhibits a preference for the CDK4/Cyclin D1 complex over the CDK6/Cyclin D3 complex.[4]
Key Experimental Methodologies
To aid researchers in their evaluation of this compound-CDK4/6 inhibitors, detailed protocols for essential experimental assays are provided below.
Biochemical Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of the this compound-CDK4/6 complex.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation : Prepare a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT). Dilute the recombinant human CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme, the substrate (e.g., a retinoblastoma (Rb) protein fragment), and ATP in the kinase buffer.
-
Inhibitor Preparation : Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in the kinase buffer.
-
Reaction Setup : In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control), followed by 2 µl of the diluted enzyme.
-
Kinase Reaction : Initiate the reaction by adding 2 µl of the substrate/ATP mixture. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Assay: Western Blotting for Pathway Analysis
Western blotting is crucial for assessing the downstream effects of an inhibitor on the this compound-CDK4/6 signaling pathway within a cellular context.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., a hematologic malignancy cell line with known this compound expression) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Rb (Ser780), total Rb, this compound, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control to determine the relative changes in protein expression or phosphorylation status.
Cellular Assay: Cell Cycle Analysis
Flow cytometry is a powerful technique to determine the effect of inhibitors on cell cycle progression.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment : Culture and treat cells with the inhibitor as described for the Western blot protocol.
-
Cell Harvesting and Fixation :
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining :
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis : Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective this compound-CDK4/6 inhibitor is expected to induce a G1 phase arrest.[1][5]
Visualizing the Molecular Landscape
To better understand the context of this compound inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The this compound-CDK4/6 signaling pathway in cell cycle progression.
Caption: A typical experimental workflow for evaluating this compound-CDK4/6 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Phenotypic Analysis of Cyclin D3 Knockout (Ccnd3⁻/⁻) vs. Wild-Type Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key phenotypic differences between cyclin D3 knockout (KO) and wild-type (WT) mice, supported by experimental data. This compound (Ccnd3) is a critical component of the core cell cycle machinery, and its absence in mice leads to distinct and lineage-specific phenotypes, particularly within the hematopoietic system.
Quantitative Data Summary
The most pronounced and quantifiable phenotype in Ccnd3⁻/⁻ mice is observed in the erythroid lineage. The absence of this compound results in fewer terminal cell divisions for erythroid precursors, leading to the production of fewer, but significantly larger, red blood cells (macrocytosis).[1][2][3]
Table 1: Hematological Profile of Adult Wild-Type vs. Ccnd3⁻/⁻ Mice
The following table summarizes data from complete blood counts (CBC) performed on adult (8-week-old) wild-type and Ccnd3⁻/⁻ littermates.
| Parameter | Wild-Type (+/+) | Ccnd3⁻/⁻ (-/-) | Percentage Change | Phenotypic Consequence |
| Hematocrit (HCT) | ~48% | ~42% | ↓ 13% | Mild Anemia |
| Red Blood Cell (RBC) Count | ~9.5 x 10⁶/µL | ~5.9 x 10⁶/µL | ↓ 38% | Reduced Erythrocyte Number |
| Mean Corpuscular Volume (MCV) | ~50 fL | ~70 fL | ↑ 40% | Macrocytosis (Enlarged RBCs) |
| Mean Corpuscular Hemoglobin (MCH) | ~16 pg | ~22 pg | ↑ 37.5% | Increased Hemoglobin per Cell |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | ~32 g/dL | ~31 g/dL | ↓ ~3% | Slightly Reduced Hb Concentration |
| Reticulocyte Percentage | ~5.2% | ~8.3% | No Significant Change¹ | Normal Erythropoietic Drive |
| Platelet Count | Normal | Normal | No Change | Normal Thrombopoiesis |
Data are approximated means based on published results for illustrative comparison.[4][5] ¹When corrected for the lower total RBC count, the absolute reticulocyte count shows no significant difference, indicating that the rate of new red blood cell production is not impaired.[5]
Key Phenotypic Consequences of this compound Ablation
A. Hematopoiesis: Defective Terminal Erythroid Proliferation
This compound is the predominant D-type cyclin in terminal erythroid precursor cells.[5] Its absence leads to a reduction in the number of cell divisions these precursors undergo before maturing.[1] This results in the characteristic phenotype of fewer, larger erythrocytes.[2][4] Mice lacking cyclins D1 and D2 do not display this erythroid phenotype, highlighting the unique and non-redundant role of this compound in this process.[5]
B. Immunology: Impaired Lymphocyte Development
This compound plays a crucial, non-redundant role in the development and function of both T and B lymphocytes.
-
T-Cell Development: Ccnd3⁻/⁻ animals exhibit impaired expansion of immature T lymphocytes. This is due to a maturation arrest at the double-negative (CD4⁻CD8⁻) thymocyte stage, underscoring the critical role of this compound in early T-cell development. Consequently, these mice show a significantly reduced susceptibility to T-cell malignancies driven by certain oncogenic pathways.[6]
-
B-Cell Development and Function: this compound is essential for the proliferative expansion of B cells within germinal centers (GCs), which are critical for generating high-affinity antibodies during an immune response.[7][8][9] Ccnd3⁻/⁻ mice show a dramatic reduction in GC B cells (identified as CD95⁺GL7⁺) following immunization.[8][10] This failure to expand GC B cells compromises the ability to mount an effective T-cell-dependent antibody response.[8] While cyclin D2 can compensate for the loss of D3 in some B-cell subsets, it cannot rescue the GC defect.[8]
Signaling Pathways and Logical Relationships
This compound-Mediated Cell Cycle Progression
This compound forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex phosphorylates the Retinoblastoma (Rb) protein. Hyperphosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry and cell cycle progression.[11][12][13][14]
Logical Flow: From Ccnd3 Knockout to Erythroid Phenotype
The diagram below illustrates the logical cascade from the genetic deletion of Ccnd3 to the resulting hematological phenotype.
Experimental Protocols
A. Hematological Analysis (Complete Blood Count)
This protocol is used to obtain the quantitative data presented in Table 1.
-
Blood Collection: Mice are anesthetized (e.g., with isoflurane). Blood (approx. 200 µL) is collected via retro-orbital puncture or cheek bleed into microtubes containing an anticoagulant (e.g., EDTA) to prevent clotting.[15][16]
-
Sample Preparation: Samples are mixed immediately on a rotary mixer for at least 30 minutes at room temperature. Analysis should be performed within 4 hours of collection.[15][16]
-
Analysis: Samples are analyzed using an automated hematology analyzer (e.g., Siemens ADVIA 2120 or Drew Scientific Hemavet 950FS) programmed with species-specific settings for mice.[15][16] The analyzer provides counts and parameters for red blood cells, white blood cells, and platelets.
-
Data Quality Control: Samples must be free of clots. Control standards are run prior to sample analysis to ensure instrument calibration.[15]
B. Immunophenotyping of Lymphocyte Populations by Flow Cytometry
This workflow is essential for analyzing the defects in T-cell and B-cell development.
-
Tissue Preparation: Spleen, lymph nodes, or thymus are harvested from euthanized WT and Ccnd3⁻/⁻ mice.[17][18] Organs are mechanically dissociated into a single-cell suspension by grinding through a 70 µm cell strainer.[17] Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining:
-
Cells (1-5 x 10⁶) are aliquoted into a 96-well plate.[17][19]
-
To prevent non-specific antibody binding, Fc receptors are blocked by incubating cells with anti-CD16/32 antibody (Fc Block™) for 10 minutes on ice.[17]
-
A cocktail of fluorochrome-conjugated antibodies specific for cell surface markers is added.
-
Incubation occurs for 30 minutes on ice in the dark.[17]
-
-
Data Acquisition: Cells are washed and resuspended in FACS buffer. Data is acquired on a multi-parameter flow cytometer (e.g., BD FACSVerse™ or similar).[18]
-
Data Analysis: Data is analyzed using software like FlowJo. A sequential gating strategy is applied to identify specific cell populations based on their marker expression profiles.[17][21]
Flow Cytometry Workflow for Germinal Center B-Cell Analysis
References
- 1. Assessment of T Cell Development by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number [dspace.mit.edu]
- 3. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicolor Flow Cytometry Approach for Analysis of Stromal and Thymocyte Cell Populations in the Mouse Thymus [protocols.io]
- 7. This compound drives inertial cell cycling in dark zone germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is Selectively Required for Proliferative Expansion of Germinal Center B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Governs Clonal Expansion of Dark Zone Germinal Center B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 14. zryd.net [zryd.net]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 17. Examination of Thymic Positive and Negative Selection by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Flow cytometric profiling of mature and developing regulatory T cells in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Immune Cell Marker Guide | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclin D3/CDK4 and Cyclin D3/CDK6 Kinase Activity
In the intricate regulation of the cell cycle, the progression from the G1 to the S phase is a critical checkpoint, primarily governed by the activity of cyclin D-dependent kinases 4 and 6 (CDK4 and CDK6). When complexed with D-type cyclins, including cyclin D3, these kinases phosphorylate key substrates, most notably the retinoblastoma protein (Rb), thereby initiating the cascade of events leading to DNA replication. While often discussed as functionally redundant, emerging evidence suggests that the this compound/CDK4 and this compound/CDK6 complexes exhibit distinct substrate specificities and play unique roles in cellular processes beyond cell cycle control. This guide provides a comparative overview of the kinase activities of these two complexes, supported by experimental data and methodologies.
Quantitative Comparison of Kinase Complex Properties
Direct head-to-head comparisons of the kinetic parameters (e.g., Km, Vmax) for this compound/CDK4 and this compound/CDK6 are not extensively documented in publicly available literature. However, a qualitative and functional comparison based on substrate preference and regulatory interactions reveals significant differences.
| Feature | This compound/CDK4 | This compound/CDK6 |
| Primary Function | G1/S phase transition through Rb phosphorylation | G1/S phase transition and regulation of metabolic pathways |
| Rb Phosphorylation Site Preference | Preferentially phosphorylates Thr826 of the Rb protein in vitro[1] | Preferentially phosphorylates Thr821 of the Rb protein in vitro[1] |
| Metabolic Enzyme Phosphorylation | Less efficient in phosphorylating glycolytic enzymes[2] | Efficiently phosphorylates and inhibits 6-phosphofructokinase (PFKP) and pyruvate (B1213749) kinase M2 (PKM2)[2][3][4] |
| Interaction with Inhibitors | Activity is regulated by p21 and p27 inhibitors[5] | May evade inhibition by p21 and p27, retaining activity under conditions of growth arrest |
| Substrate Docking (Rb) | A study reported a 90 ± 20-fold change in phosphorylation between wild-type and a mutant Rb, suggesting a strong dependence on a specific docking helix. | The same study reported a 30 ± 20-fold change in phosphorylation for the same Rb mutant, indicating a different interaction dynamic. |
| FOXM1 Phosphorylation | In a complex with cyclin D1, CDK4 phosphorylates the transcription factor FOXM1. | Phosphorylates the transcription factor FOXM1, and this activity is comparable to that of cyclin D1-CDK4. |
Signaling Pathways
The canonical signaling pathway for both this compound/CDK4 and this compound/CDK6 converges on the phosphorylation of the retinoblastoma protein to promote cell cycle progression. However, this compound/CDK6 has a distinct, well-documented role in regulating cellular metabolism.
Canonical G1/S Phase Progression
Both this compound/CDK4 and this compound/CDK6 are activated in response to mitogenic signals. The active complexes then phosphorylate Rb and its family members. This phosphorylation disrupts the binding of Rb to the E2F transcription factor, allowing E2F to activate the transcription of genes required for S-phase entry.
Metabolic Regulation by this compound/CDK6
This compound/CDK6 has a unique role in phosphorylating and inhibiting key enzymes in the glycolytic pathway.[2][3][4] This inhibition redirects glucose intermediates into the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine synthesis pathway, which are crucial for producing antioxidants like NADPH and glutathione. This function promotes cancer cell survival by mitigating reactive oxygen species (ROS).[2][4]
Experimental Protocols
The kinase activity of this compound/CDK4 and this compound/CDK6 can be measured using in vitro kinase assays. Below is a generalized protocol based on commonly used methods.
In Vitro Kinase Assay
This protocol outlines the steps for immunoprecipitating the kinase complex from cell lysates and then measuring its activity using a radioactive or luminescence-based method.
1. Cell Lysate Preparation:
-
Culture cells of interest to the desired confluency.
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Immunoprecipitation:
-
Incubate the clarified cell lysate with an antibody specific for either CDK4 or CDK6 overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-kinase complex.
-
Collect the beads by centrifugation.
3. Kinase Reaction:
-
Wash the beads several times with lysis buffer and then with kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).
-
Resuspend the beads in kinase buffer supplemented with the desired substrate (e.g., recombinant Rb protein or a specific peptide) and ATP. For radiometric assays, [γ-³³P]-ATP is used.[6] For luminescence-based assays like ADP-Glo, non-radioactive ATP is used.[1]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
4. Detection and Analysis:
-
For Radiometric Assays:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.
-
Quantify the signal using densitometry.
-
-
For Luminescence-Based Assays (e.g., ADP-Glo):
-
After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.[1]
-
Conclusion
While this compound/CDK4 and this compound/CDK6 share the primary role of driving cell cycle progression through Rb phosphorylation, they are not functionally identical. Key differences in their substrate specificity, particularly the unique role of this compound/CDK6 in metabolic regulation, highlight their distinct contributions to cellular physiology and pathology. The differential phosphorylation of Rb also suggests that they may fine-tune the G1/S transition in different ways. For researchers and drug development professionals, understanding these nuances is critical for designing targeted therapies. The provided experimental protocols offer a foundation for further investigation into the specific activities and roles of these important kinase complexes.
References
- 1. The structure of CDK4/cyclin D3 has implications for models of CDK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lineage specific composition of cyclin D–CDK4/CDK6–p27 complexes reveals distinct functions of CDK4, CDK6 and individual D‐type cyclins in differentiating cells of embryonic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Analysis of this compound-cdk4 Complexes in Fibroblasts Expressing and Lacking p27kip1 and p21cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic function of this compound-CDK6 kinase in cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
cyclin D3 expression in different cancer subtypes
An Objective Comparison of Cyclin D3 Expression Across Various Cancer Subtypes for Researchers and Drug Development Professionals
Introduction
This compound, a key regulator of the cell cycle, plays a crucial role in the transition from the G1 to the S phase.[1] In conjunction with its binding partners, cyclin-dependent kinases 4 and 6 (CDK4/6), this compound forms a complex that phosphorylates and inactivates the retinoblastoma (Rb) protein.[2][3] This inactivation allows for the release of E2F transcription factors, which then promote the expression of genes necessary for DNA replication and cell cycle progression.[2] Given its central role in cell proliferation, the dysregulation of this compound expression is frequently implicated in the development and progression of numerous human cancers.[2][4] This guide provides a comparative overview of , supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this compound as a potential therapeutic target.
Comparative Analysis of this compound Expression in Human Cancers
The expression of this compound varies significantly across different cancer types and subtypes. Overexpression has been linked to poor prognosis in several malignancies. The following table summarizes quantitative data on this compound expression from various studies.
| Cancer Type | Cancer Subtype | Detection Method | Key Findings | Reference |
| Breast Cancer | General | Immunohistochemistry (IHC) & qRT-PCR | Expression of this compound was significantly higher in breast cancer tissues compared to adjacent normal tissues (p < 0.05).[5] | [5] |
| ER+, PR+, HER2+ | Immunohistochemistry (IHC) | This compound expression correlated with ER status (p=0.000), PR status (p=0.001), and HER2 status (p=0.002).[5] | [5] | |
| HER-2 Overexpressing | Western Blot | Rapamycin treatment in HER-2 overexpressing cells leads to destabilization and downregulation of this compound protein.[6] | [6] | |
| Lung Cancer | Primary Pulmonary Carcinomas | Immunohistochemistry (IHC) | 71% (168 out of 237) of pulmonary carcinomas showed nuclear immunoreactivity for this compound. The percentage of positive tumor cells ranged from 1% to 73% (median, 16%).[7] | [7] |
| Hematological Malignancies | Non-Hodgkin Lymphoma | Immunohistochemistry (IHC) | This compound expression was correlated with proliferative activity and disease progression.[8] | [8] |
| Lymphoma (in meta-analysis) | Meta-analysis of HR | High this compound expression was significantly associated with decreased overall survival (HR 3.72).[9] | [9] | |
| Mantle Cell Lymphoma (MCL) | Immunohistochemistry (IHC) | Cyclin D1-positive mantle cell lymphomas were found to be this compound-negative.[8] | [8] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not Specified | This compound is deemed indispensable for the maintenance of T-ALL.[2] | [2] | |
| Bladder Cancer | General (in meta-analysis) | Meta-analysis of HR | High this compound expression was associated with shorter disease-free, progression-free, or recurrence-free survival (HR = 4.60).[3] | [3] |
| Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma | Northern Blot, RT-PCR, IHC | This compound mRNA and protein are expressed in pancreatic cancer cell lines and tissues.[10] Expression can be enhanced by the growth factor amphiregulin.[10] | [10] |
| Colorectal Cancer | Colon Tumors | Western Blot | Variable expression of this compound was observed in tumor tissues compared to adjacent normal tissues.[11] | [11] |
| Endocrine Tumors | Benign Endocrine Tumors | Immunohistochemistry (IHC) | Frequently showed strong this compound positivity.[8] | [8] |
| High-Grade Neuroendocrine Carcinomas | Immunohistochemistry (IHC) | Consistently negative for this compound.[8] | [8] |
This compound Signaling Pathway
This compound is a critical component of the cell cycle machinery. Its activity is primarily regulated by mitogenic signals. The canonical pathway involves the formation of a complex with CDK4 or CDK6, which then phosphorylates and inactivates the Rb protein, a key tumor suppressor. This releases the E2F transcription factor to activate genes required for the G1/S transition. Dysregulation at any point in this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer.[1][2]
Caption: The this compound-Rb-E2F signaling pathway controls the G1/S cell cycle transition.
Experimental Protocols
Accurate assessment of this compound expression is fundamental for both research and clinical applications. Below are generalized protocols for common techniques.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of this compound protein within formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Deparaffinization and Rehydration: Tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked by incubating with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to this compound (e.g., mouse monoclonal clone DCS22) at an optimized dilution, typically overnight at 4°C.[12]
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied. An amplification step may be included to enhance the signal.[13]
-
Chromogen Application: The signal is visualized by adding a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Nuclei are counterstained with hematoxylin. Slides are then dehydrated, cleared, and mounted with a coverslip.
-
Analysis: Staining intensity and the percentage of positive cells are evaluated by a pathologist.
Western Blotting
Western blotting allows for the quantification of total this compound protein in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a digital imaging system or X-ray film.[14]
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the relative mRNA expression level of the CCND3 gene.
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy). RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is prepared with cDNA, forward and reverse primers specific for CCND3, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Amplification and Detection: The reaction is run in a real-time PCR cycler. The instrument monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified product.
-
Data Analysis: The cycle threshold (Ct) values are determined for CCND3 and a reference (housekeeping) gene (e.g., GAPDH, ACTB). The relative expression of CCND3 is calculated using the ΔΔCt method.[15]
General Experimental Workflow
The process of investigating this compound expression in cancer samples typically follows a structured workflow from sample acquisition to data interpretation.
Caption: From sample collection to data interpretation for this compound analysis.
Conclusion
The available data indicate that this compound is heterogeneously expressed across and within various cancer types. In several malignancies, including specific subtypes of breast cancer, lymphoma, and bladder cancer, elevated this compound expression is correlated with key clinical features and may serve as a prognostic biomarker for worse outcomes.[3][5][9] The differential expression patterns, such as the mutually exclusive expression with cyclin D1 in mantle cell lymphoma, suggest non-redundant functions for D-type cyclins in different cellular contexts.[8] The provided methodologies and workflows offer a standardized framework for researchers to further investigate the role of this compound, paving the way for the development of targeted therapies against the this compound-CDK4/6 axis.
References
- 1. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic role of cyclin D2/D3 in multiple human malignant neoplasms: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic significance of this compound expression in malignancy patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound predicts disease-free survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Immunohistochemistry of this compound in pulmonary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound expression in normal, reactive and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction and expression of this compound in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. CyclinD1/CyclinD3 Ratio by Real-Time PCR Improves Specificity for the Diagnosis of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclin D3 Orthologs for Researchers and Drug Development Professionals
An In-depth Guide to the Structure, Function, and Experimental Comparison of Cyclin D3 Across Species
This compound, a key regulator of the cell cycle, plays a pivotal role in the G1 to S phase transition. As a member of the highly conserved cyclin family, it forms a complex with and acts as a regulatory subunit of cyclin-dependent kinase 4 (CDK4) or CDK6.[1][2] The activity of the this compound/CDK4/6 complex is crucial for the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein, a critical step in alleviating the inhibition of E2F transcription factors and promoting the expression of genes necessary for DNA replication.[3][4][5] Given its central role in cell proliferation, deregulation of this compound activity is frequently implicated in various cancers, making it a significant target for therapeutic intervention.[6][7]
This guide provides a comparative analysis of this compound orthologs, offering a resource for researchers, scientists, and drug development professionals. We will delve into a structural and functional comparison, present quantitative data, and provide detailed experimental protocols for the comparative analysis of these essential cell cycle regulators.
Structural and Functional Comparison of this compound Orthologs
This compound, along with Cyclin D1 and D2, belongs to the D-type cyclins, which are characterized by their expression in response to mitogenic signals. While there is a degree of functional redundancy among D-type cyclins, they also exhibit tissue-specific expression patterns and non-redundant functions. For instance, this compound has been shown to play a unique and critical role in processes such as erythropoiesis and myogenesis.[8]
The core structure of this compound is highly conserved across species and features several key domains that are essential for its function.
Key Conserved Domains in this compound:
| Domain | Description | Key Residues/Motifs |
| Cyclin Box Domain | A highly conserved region of approximately 100 amino acids located in the N-terminus. It is essential for binding to and activating CDK4 and CDK6.[6][9] | Mutagenesis of Lys112 in human this compound abolishes CDK4 binding.[6][9] |
| Rb-binding Domain | Located at the N-terminus, this domain is responsible for the interaction with the retinoblastoma protein, facilitating its phosphorylation by the this compound/CDK complex.[6][9] | Contains a conserved LxCxE motif.[10] |
| PEST Sequence | Found near the C-terminus, this sequence is rich in proline (P), glutamic acid (E), serine (S), and threonine (T) and is involved in regulating the protein's stability and degradation.[9] | N/A |
Quantitative Comparison of this compound Orthologs
The following table summarizes the percentage of sequence identity of this compound orthologs from various species compared to the human this compound protein. This data highlights the high degree of conservation, particularly within the functional domains.
| Species | Common Name | UniProt Accession | Sequence Identity to Human (%) |
| Homo sapiens | Human | P30281 | 100 |
| Mus musculus | Mouse | P30282 | 93 |
| Gallus gallus | Chicken | P30283 | 85 |
| Xenopus laevis | African Clawed Frog | Q9PT68 | 78 |
| Danio rerio | Zebrafish | Q6P4L3 | 65 |
| Drosophila melanogaster | Fruit Fly | P30280 | 42 |
Note: Sequence identity was calculated based on full-length protein sequences using a standard protein-protein BLAST alignment.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed methodologies for key experiments used in the comparative analysis of this compound orthologs.
Immunoprecipitation of this compound
This protocol is for the immunoprecipitation (IP) of this compound from cell lysates to study its interaction with binding partners like CDK4/6.[11][12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Cyclin D3 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP Lysis/Wash Buffer)
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Cyclin D3 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with cold wash buffer.
-
Elute the protein complexes by boiling the beads in 1X SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting.
In Vitro Kinase Assay for this compound/CDK4/6 Activity
This protocol measures the kinase activity of the this compound/CDK4/6 complex using a recombinant substrate.[1][3][14][15]
Materials:
-
Recombinant active this compound/CDK4 or this compound/CDK6 complex
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Recombinant Rb protein (or a peptide fragment) as a substrate
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Set up the kinase reaction in a microplate well by mixing the kinase assay buffer, the this compound/CDK complex, and the Rb substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Detect the phosphorylation of the substrate. If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence or radioactivity) using a plate reader.
Visualizing Molecular Interactions and Experimental Workflows
To provide a clearer understanding of the molecular pathways and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. promega.com [promega.com]
- 4. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP10 induces myeloma cell apoptosis by promoting this compound degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Validating Cyclin D3 Protein-Protein Interactions: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, the initial identification of a protein-protein interaction (PPI) is a critical first step. However, to confidently build signaling pathway models and advance therapeutic strategies, these initial findings must be rigorously validated through secondary, independent methods. This guide provides a comparative overview of key secondary methods for validating protein-protein interactions with cyclin D3, a crucial regulator of cell cycle progression.
We will delve into three widely-used techniques: Co-Immunoprecipitation (Co-IP), GST Pull-down Assays, and Förster Resonance Energy Transfer (FRET). This guide will objectively compare their performance, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most suitable validation strategy for your research needs.
Comparative Analysis of Secondary Validation Methods
Choosing the appropriate secondary validation method depends on various factors, including the nature of the interacting proteins, the desired level of quantitative data, and whether the interaction needs to be confirmed in a cellular context or in vitro. The following table summarizes the key characteristics of Co-IP, GST Pull-down, and FRET for validating this compound PPIs.
| Feature | Co-Immunoprecipitation (Co-IP) | GST Pull-down Assay | Förster Resonance Energy Transfer (FRET) |
| Principle | An antibody to this compound is used to capture it from a cell lysate, along with any interacting proteins.[1][2] | A recombinant GST-tagged this compound is used as "bait" to capture interacting "prey" proteins from a lysate.[1] | Measures the efficiency of energy transfer between two fluorescently-labeled proteins (e.g., this compound and its partner) when in close proximity.[3][4] |
| Interaction Environment | In vivo (within a cellular context) | In vitro (reconstituted system) | In vivo (within living cells) |
| Data Type | Qualitative (Yes/No interaction) or Semi-quantitative | Qualitative (Yes/No interaction) or Semi-quantitative | Quantitative (Binding affinity, distance) and Spatiotemporal information |
| Strengths | - Validates interactions in a native cellular environment.[2]- Can identify entire protein complexes. | - Relatively simple and robust for confirming direct interactions.[1]- Useful for mapping interaction domains.[5] | - Provides quantitative data on interaction strength and proximity.[3]- Allows for real-time visualization of interactions in living cells.[6] |
| Limitations | - May not detect transient or weak interactions.[1]- Susceptible to non-specific binding. | - In vitro nature may not reflect the true cellular environment.- Potential for false positives due to overexpression of recombinant proteins. | - Requires fluorescently tagging of proteins, which may affect their function.- Technically more complex to set up and perform.[7] |
| Typical Throughput | Low to medium | Medium | Low |
Experimental Protocols
Below are detailed methodologies for performing Co-IP, GST Pull-down, and FRET to validate the interaction between this compound and a putative partner protein (Protein X).
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the steps to validate the interaction between endogenous this compound and Protein X from a mammalian cell lysate.[8][9]
-
Cell Lysate Preparation:
-
Culture mammalian cells expressing both this compound and Protein X to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add a primary antibody specific to this compound to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using a primary antibody specific for Protein X to detect its presence in the immunoprecipitated complex. A band corresponding to Protein X in the this compound IP lane, but not in the IgG control lane, confirms the interaction.
-
GST Pull-down Assay Protocol
This protocol outlines the validation of a direct interaction between a recombinant GST-tagged this compound and Protein X.[10][11][12]
-
Bait Protein Immobilization:
-
Express and purify GST-tagged this compound from E. coli.
-
Equilibrate glutathione-agarose beads by washing with a suitable binding buffer.
-
Incubate the purified GST-cyclin D3 with the equilibrated beads for 1-2 hours at 4°C to allow for immobilization. As a negative control, incubate beads with GST alone.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate containing Protein X (as described in the Co-IP protocol) or use a purified preparation of Protein X.
-
-
Binding Reaction:
-
Incubate the immobilized GST-cyclin D3 beads (and the GST control beads) with the lysate containing Protein X for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer (binding buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.
-
Elute the protein complexes by adding elution buffer containing a high concentration of reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against Protein X. The presence of Protein X in the GST-cyclin D3 pull-down but not in the GST-only control confirms a direct interaction.
-
Förster Resonance Energy Transfer (FRET) Microscopy Protocol
This protocol describes the validation and quantification of the this compound-Protein X interaction in living cells using sensitized emission FRET.[6][7]
-
Plasmid Construction and Cell Transfection:
-
Generate expression vectors encoding this compound fused to a donor fluorophore (e.g., CFP) and Protein X fused to an acceptor fluorophore (e.g., YFP).
-
Transfect mammalian cells with the appropriate plasmid combinations: donor-only, acceptor-only, and donor-acceptor pair.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission)
-
Acceptor channel (YFP excitation, YFP emission)
-
FRET channel (CFP excitation, YFP emission)
-
-
-
FRET Data Analysis:
-
Correct the raw FRET channel image for donor bleed-through and acceptor cross-excitation using images from the donor-only and acceptor-only control cells.
-
Calculate the normalized FRET (NFRET) efficiency to quantify the interaction. A high NFRET value indicates a strong interaction between this compound and Protein X.
-
The FRET efficiency (E) can be calculated using the acceptor photobleaching method with the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence before photobleaching and F_D is the donor fluorescence after photobleaching the acceptor.[7]
-
Visualizing this compound Interactions and Experimental Workflows
To further clarify the biological context and experimental processes, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway illustrating the role of this compound in cell cycle progression.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for a GST Pull-down Assay.
By employing these robust secondary validation methods and leveraging the detailed protocols provided, researchers can confidently confirm and characterize the protein-protein interactions of this compound. This rigorous approach is essential for building accurate biological models and for the successful development of novel therapeutic interventions targeting this compound-mediated pathways.
References
- 1. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. individual.utoronto.ca [individual.utoronto.ca]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 7. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 11. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
comparing the efficacy of different cyclin D3 siRNAs
This guide provides a comprehensive comparison of the efficacy of different small interfering RNAs (siRNAs) designed to target Cyclin D3 (CCND3). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven resource for selecting the most potent siRNA for their experimental needs. This document includes a summary of knockdown efficiencies, detailed experimental protocols for validation, and diagrams of the relevant biological pathway and experimental workflow.
This compound is a crucial regulator of cell cycle progression.[1][2] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which then phosphorylates the Retinoblastoma protein (Rb).[2][3] This action allows the transcription factor E2F to be released, promoting the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2][4] Given its role in cell proliferation, aberrant this compound activity is often implicated in various cancers, making it a significant target for therapeutic research.[2]
Quantitative Comparison of this compound siRNA Knockdown Efficiency
The following table summarizes the performance of three distinct, hypothetical siRNA candidates targeting human this compound. The data represents typical results obtained 48 hours post-transfection in a standard cancer cell line (e.g., HeLa or U2OS) using a lipid-based transfection reagent. Efficacy was quantified by measuring the remaining mRNA and protein levels relative to a non-targeting control siRNA.
| siRNA Identifier | Target Sequence (5'-3') | Concentration (nM) | % mRNA Knockdown (qPCR) | % Protein Knockdown (Western Blot) |
| siCCND3-A | GCAAGUACGGUGAGAUCAU | 10 | 85% | 78% |
| siCCND3-B | CUGAAGAUCCGUCACAUGA | 10 | 92% | 88% |
| siCCND3-C | GAACAUUCAGAGCUGAUAA | 10 | 76% | 65% |
Note: The data presented is illustrative. Actual performance can vary based on cell type, transfection conditions, and specific reagents used. It is crucial to perform an optimization experiment for each new cell line and siRNA combination.[5][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the process for evaluating siRNA efficacy, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the key experiments required to validate siRNA efficacy.
This protocol is optimized for a 24-well plate format using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX. Reverse transfection is often preferred for high-throughput screening.[7]
Materials:
-
This compound siRNAs and non-targeting control siRNA (10 µM stock solutions).
-
Lipofectamine™ RNAiMAX or similar lipid-based transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Target cells in culture.
-
24-well tissue culture plates.
Procedure:
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 1.5 µL of the 10 µM siRNA stock into 50 µL of Opti-MEM™ medium in an RNase-free microfuge tube. This yields a final siRNA concentration of 10 nM in a 500 µL well volume.
-
In a separate tube, dilute 1.5 µL of RNAiMAX reagent into 50 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and diluted lipid reagent (total volume ~100 µL). Mix gently by flicking the tube and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Cell Seeding:
-
While complexes are incubating, trypsinize and count the cells. Ensure cells are healthy and have high viability.[5]
-
Add the 100 µL of siRNA-lipid complexes to each empty well of the 24-well plate.
-
Immediately add 400 µL of the cell suspension to each well, containing approximately 20,000-40,000 cells (cell number should be optimized for ~70% confluency at time of harvest).[5]
-
Gently rock the plate to ensure even distribution of cells and complexes.
-
-
Incubation and Harvest:
-
Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours.
-
After incubation, harvest the cells for RNA or protein analysis.
-
Procedure:
-
RNA Extraction:
-
Wash cells in the well with PBS, then lyse directly in the plate using 350 µL of a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Isolate total RNA using a column-based kit according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.
-
Use primers specific for this compound and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA sample.
-
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-CCND3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the this compound band intensity to the loading control and compare to the non-targeting control to determine the percentage of protein knockdown.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are CCND3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Guidelines for transfection of siRNA [qiagen.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating Specificity: A Comparative Guide to Antibodies for D-Type Cyclins
For researchers, scientists, and drug development professionals, the precise detection of individual D-type cyclins—Cyclin D1, D2, and D3—is critical for unraveling their distinct roles in cell cycle regulation and cancer biology. However, the high degree of homology among these proteins presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of commercially available antibodies, supported by experimental data, to aid in the selection of the most specific reagents for your research needs.
Understanding the Challenge: D-Type Cyclin Homology
Cyclin D1, D2, and D3 are key regulatory proteins that control the G1-S phase transition of the cell cycle. Their functional redundancy and overlapping expression patterns in various tissues and cancer types necessitate the use of highly specific antibodies for accurate experimental results. The sequence homology among the D-type cyclins, particularly within the cyclin box domain responsible for CDK4/6 binding, is the primary source of antibody cross-reactivity. This can lead to misinterpretation of expression levels and localization, potentially confounding research outcomes.
Antibody Performance Comparison
The following tables summarize the performance of several commercially available antibodies against Cyclin D1, D2, and D3. The data is compiled from manufacturer datasheets and, where available, independent scientific literature.
Anti-Cyclin D1 Antibodies
| Antibody | Host | Clonality | Validated Applications | Reported Cross-Reactivity | Vendor | Catalog No. |
| Anti-Cyclin D1 (SP4) | Rabbit | Monoclonal | IHC-P, WB, IF, Flow Cytometry | Minimal to no cross-reactivity with Cyclin D2 and D3 reported. | Abcam | ab16663 |
| Cyclin D1 Antibody (#2922) | Rabbit | Polyclonal | WB, IP | Does not cross-react with other D-type family members.[1] | Cell Signaling Technology | 2922 |
| cyclin D1 Antibody (72-13G) | Mouse | Monoclonal | WB, IP, IF, IHC(P) | May cross-react with Cyclin D2 or Cyclin D3.[2] | Santa Cruz Biotechnology | sc-450 |
| Anti-Cyclin D1/D2 Antibody | Goat | Polyclonal | WB | Cross-reacts with Cyclin D1 and D2, but not D3, as confirmed by Western blot with recombinant proteins.[3] | R&D Systems | AF4196 |
Anti-Cyclin D2 Antibodies
| Antibody | Host | Clonality | Validated Applications | Reported Cross-Reactivity | Vendor | Catalog No. |
| Anti-Cyclin D2 (DCS-5.2) | Mouse | Monoclonal | WB, ICC, Flow Cytometry, IP | No cross-reactivity with Cyclin D1 or D3.[4] | Invitrogen | AHF0122 |
| Anti-Cyclin D2 Antibody | Rabbit | Polyclonal | WB, IHC, ICC/IF | Specificity tested against recombinant full-length human Cyclin D2. Cross-reactivity with D1 and D3 not explicitly stated.[5] | ABclonal | A89459 |
Anti-Cyclin D3 Antibodies
| Antibody | Host | Clonality | Validated Applications | Reported Cross-Reactivity | Vendor | Catalog No. |
| This compound (DCS22) Mouse mAb | Mouse | Monoclonal | WB, IHC-P | Does not cross-react with Cyclin D1 or Cyclin D2.[6] | Cell Signaling Technology | 2936 |
| Anti-Cyclin D3/CCND3 [DCS2.2] | Mouse | Monoclonal | WB, IHC-P, Flow Cytometry | Shown to be specific for this compound in knockout cell lines, though additional cross-reactive bands were observed. | Abcam | ab28283 |
| Human this compound Antibody | Mouse | Monoclonal | WB, IHC | Approximately 5% cross-reactivity with recombinant human Cyclin D1 observed.[7] | R&D Systems | MAB6570 |
Visualizing Key Processes
To further aid in experimental design and data interpretation, the following diagrams illustrate the core signaling pathway involving D-type cyclins and a typical workflow for assessing antibody specificity.
References
- 1. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. Human/Mouse Cyclin D1/D2 Antibody AF4196: R&D Systems [rndsystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Anti-Cyclin D2 Antibody (A89459) | Antibodies.com [antibodies.com]
- 6. This compound (DCS22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. rndsystems.com [rndsystems.com]
Cyclin D3 as a Prognostic Marker: A Comparative Guide for Researchers
In the landscape of cancer research and drug development, identifying reliable prognostic markers is paramount for predicting patient outcomes and tailoring therapeutic strategies. Among the key regulators of the cell cycle, cyclins have emerged as significant players in tumorigenesis and prognosis. This guide provides a comparative analysis of cyclin D3 as a prognostic marker against other critical cyclins, supported by experimental data and detailed methodologies.
Comparative Prognostic Value of Cyclins
The prognostic significance of cyclins often varies depending on the tumor type and the specific cyclin being evaluated. While some cyclins are consistently associated with poor outcomes, the role of others, including this compound, can be more context-dependent.
A meta-analysis of 13 studies involving 2,395 participants revealed that high expression of this compound was significantly correlated with worse overall survival (Hazard Ratio [HR] = 1.88) and disease-specific survival (HR = 2.68) across various malignancies.[1][2] However, this association was not significant for disease-free, recurrence-free, or progression-free survival.[1][2] Notably, elevated this compound expression was strongly linked to a poorer overall survival in lymphoma (HR = 3.72), whereas its significance in breast cancer was not statistically established (HR = 2.12).[1][2] Another meta-analysis supported the oncogenic role of this compound, showing a pooled HR of 2.29 for overall survival across different cancers.[3][4] Specifically, it was associated with reduced overall survival in breast cancer patients (HR = 1.64) and shorter disease-free/progression-free survival in bladder cancer patients (HR = 4.60).[3][4]
In contrast, the prognostic value of other D-type cyclins, such as cyclin D1, is more controversial. While some studies report cyclin D1 overexpression as a predictor of worse prognosis, others associate it with a better clinical outcome, particularly in estrogen receptor-positive breast cancers.[5][6] High cyclin D1 expression has been linked to a favorable prognosis in breast cancer in some studies.[7][8] Cyclin D2 has been identified as a key player in certain lymphomas, like mantle cell lymphoma, where its overexpression in the absence of cyclin D1 may indicate a better prognosis.[9] However, a meta-analysis showed that overall, high cyclin D2 was associated with a worse prognosis (pooled HR = 2.21).[3][4]
Other cyclins, such as cyclin E, have shown more consistent prognostic value. Multiple studies and a meta-analysis have identified cyclin E overexpression as a strong and independent predictor of poor survival in ovarian cancer, with a hazard ratio of 1.48 for overall survival.[10][11][12][13][14] Similarly, cyclins A and B, which are crucial for the S and G2/M phases of the cell cycle, respectively, have been implicated in the prognosis of various cancers. For instance, in non-small cell lung cancer (NSCLC), increased expression of cyclin B1 has been associated with reduced survival, while the prognostic significance of cyclin A has been noted as unfavorable.[15][16][17][18] A meta-analysis on cyclin B1 in solid tumors found that its overexpression was linked to poor 3-year and 5-year overall survival.[19]
Quantitative Data Summary
The following tables summarize the prognostic significance of this compound and other cyclins across various cancer types, presenting Hazard Ratios (HR) for overall survival (OS) and other survival endpoints where available.
Table 1: Prognostic Significance of this compound in Various Cancers
| Cancer Type | Number of Studies (Patients) | Survival Endpoint | Hazard Ratio (95% CI) | Finding |
| Various Malignancies | 13 (2395) | Overall Survival | 1.88 (1.31–2.69) | High expression correlates with worse OS.[1][2] |
| Various Malignancies | 13 (2395) | Disease-Specific Survival | 2.68 (1.35–5.31) | High expression correlates with worse DSS.[1][2] |
| Lymphoma | N/A | Overall Survival | 3.72 (2.18–6.36) | High expression correlates with worse OS.[1][2] |
| Diffuse Large B-cell Lymphoma | 1 (81) | Overall Survival | N/A (p < 0.001) | High expression associated with shorter OS.[20] |
| Breast Cancer | N/A | Overall Survival | 1.64 (1.07–2.52) | High expression correlates with reduced OS.[3][4] |
| Breast Cancer | 1 (243) | Disease-Free Survival | 5.545 (1.705-18.032) | High expression correlates with worse DFS.[21] |
| Bladder Cancer | N/A | DFS/PFS/RFS | 4.60 (1.89–12.57) | High expression correlates with shorter DFS/PFS/RFS.[3][4] |
| Ovarian Adenocarcinoma | 1 (92) | Overall Survival | N/A (p > 0.0001) | Absent expression was an indicator of poor survival.[22] |
Table 2: Comparative Prognostic Significance of Other Cyclins
| Cyclin | Cancer Type | Survival Endpoint | Hazard Ratio (95% CI) / Finding |
| Cyclin D1 | Breast Cancer | Overall Survival | Favorable prognosis in some subtypes.[7][8] |
| Breast Cancer | Disease-Free Survival | High expression in Luminal A associated with shorter DFS.[5] | |
| Cyclin D2 | Various Malignancies | Overall Survival | 2.21 (1.67–2.93) - High expression correlates with worse OS.[3][4] |
| Gastric Cancer | Overall Survival | 2.20 (1.66–2.92) - High expression correlates with shorter OS.[3] | |
| NSCLC | Overall Survival | 0.28 (0.12–0.64) - May act as a tumor suppressor.[3] | |
| Cyclin E | Ovarian Cancer | Overall Survival | 1.48 (1.12–1.85) - Overexpression is a poor prognostic factor.[10][12] |
| Cyclin A | NSCLC | Overall Survival | Patients with positive expression had significantly shorter median survival.[16] |
| Cyclin B1 | Solid Tumors | 5-year Overall Survival | 2.11 (1.33–3.36) - Overexpression correlates with poor survival.[19] |
| NSCLC | Overall Survival | High expression associated with reduced survival.[15] |
Signaling Pathways and Experimental Workflows
The aberrant expression of cyclins in cancer disrupts the normal cell cycle progression, leading to uncontrolled proliferation. The diagram below illustrates the central role of D-type cyclins in the G1/S phase transition.
Caption: Role of this compound in the G1/S cell cycle transition.
The following diagram outlines a typical experimental workflow for assessing the prognostic value of a cyclin, such as this compound, in a patient cohort.
Caption: Workflow for prognostic marker evaluation.
Experimental Protocols
The primary method for evaluating cyclin expression in tumor tissues for prognostic studies is Immunohistochemistry (IHC) .
Immunohistochemistry Protocol for this compound
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum-free).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for this compound (e.g., a mouse monoclonal or rabbit polyclonal antibody) at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
Scoring of IHC Results: The expression of this compound is typically assessed by a pathologist who is blinded to the clinical outcomes. A semi-quantitative scoring system is often used, considering both the percentage of positively stained tumor cells and the intensity of the staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). A final score can be calculated, and a cut-off value is determined to stratify patients into "high" and "low" expression groups for survival analysis.
Conclusion
This compound is a significant prognostic marker in several malignancies, with high expression generally indicating a poorer outcome, particularly in lymphomas. However, its prognostic value is not universal and can be less pronounced in other cancers like breast cancer, where the prognostic landscape of D-type cyclins is more complex. In comparison, cyclins like E in ovarian cancer and B1 in NSCLC appear to be more consistently reliable indicators of poor prognosis. The choice of which cyclin to evaluate as a prognostic marker should be guided by the specific cancer type. Standardization of experimental protocols and scoring systems is crucial for the clinical validation and application of these markers. Further research involving large, prospective studies is needed to solidify the prognostic role of this compound and other cyclins in a wider range of cancers and to explore their potential as therapeutic targets.
References
- 1. Prognostic significance of this compound expression in malignancy patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic role of cyclin D2/D3 in multiple human malignant neoplasms: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic role of cyclin D2/D3 in multiple human malignant neoplasms: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance of cyclin D1 protein expression and gene amplification in invasive breast carcinoma | PLOS One [journals.plos.org]
- 6. Prognostic significance of cyclin D1 protein expression and gene amplification in invasive breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prognostic significance and value of cyclin D1, CDK4 and p16 in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Prognostic value of cyclin E expression in patients with ovarian cancer: a Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin E expression is a significant predictor of survival in advanced, suboptimally debulked ovarian epithelial cancers: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jbuon.com [jbuon.com]
- 13. Cyclin E expression is correlated with tumor progression and predicts a poor prognosis in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prognostic Biomarkers in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and prognostic significance of cyclin B1 and cyclin A in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclin A is associated with an unfavourable outcome in patients with non-small-cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The clinical significance of Cyclin B1 and Wee1 expression in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical implication of cyclin B1 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prognostic role of cyclin B1 in solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound is a predictive and prognostic factor in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound predicts disease-free survival in breast cancer | springermedizin.de [springermedizin.de]
- 22. Expression and prognostic significance of this compound in ovarian adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Growth Factor-Induced Differential Regulation of D-Type Cyclins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The D-type cyclins—cyclin D1, D2, and D3—are critical regulators of cell cycle progression, integrating extracellular signals with the core cell cycle machinery. Their expression is tightly controlled by a variety of growth factors, which differentially activate intracellular signaling pathways to modulate the levels and activity of each D-type cyclin. This differential regulation is crucial for normal cell proliferation and is often dysregulated in cancer. This guide provides a comparative analysis of how various growth factors differentially regulate D-type cyclins, supported by experimental data and detailed methodologies.
Comparative Analysis of D-Type Cyclin Regulation by Growth Factors
Growth factors orchestrate the entry of quiescent cells into the cell cycle and their progression through the G1 phase, largely by inducing the expression of D-type cyclins. However, the specific D-type cyclin induced depends on the growth factor, the cell type, and the context of the extracellular matrix. The two primary signaling cascades implicated in this regulation are the Ras/Raf/MEK/ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
Quantitative Comparison of D-Type Cyclin Expression
The following tables summarize quantitative data from studies investigating the differential expression of D-type cyclins in response to various growth factors.
Table 1: Differential Regulation of Cyclin D1 and D3 mRNA by Serum and PDGF in Balb/c-3T3 Fibroblasts [1][2]
| Growth Factor/Stimulus | Cyclin D1 mRNA Induction (fold change) | Cyclin D3 mRNA Induction (fold change) | Peak Induction Time (hours post-stimulation) |
| Serum (10%) | 20 to 30-fold | Modest increase | 6 (Cyclin D1), 12 (this compound) |
| PDGF | 20 to 30-fold | No significant change | 6 (Cyclin D1) |
Data adapted from Won et al. (1992). This study highlights that while both serum and Platelet-Derived Growth Factor (PDGF) strongly induce cyclin D1, only serum leads to a modest, delayed induction of this compound in these fibroblasts.
Table 2: Differential Regulation of Cyclin D1 and D3 by EGF and TSH in Human Thyrocytes [3][4]
| Growth Factor/Stimulus | Cyclin D1 Protein Level | This compound Protein Level | Associated CDK Activity |
| EGF + Serum | Increased | No significant change | Stimulated Cyclin D1-CDK4 activity |
| TSH | Repressed or no change | No significant change | Stimulated pre-existing this compound-CDK4 activity |
Data adapted from Paternot et al. (2006). This study demonstrates a clear divergence in the utilization of D-type cyclins in human thyrocytes. Epidermal Growth Factor (EGF) in combination with serum specifically upregulates cyclin D1 and its associated kinase activity. In contrast, Thyroid-Stimulating Hormone (TSH) does not induce cyclin D1 but instead activates pre-existing complexes of this compound and CDK4.
Table 3: Regulation of Cyclin D1 and D3 in Proliferating Hepatocytes [5]
| Condition | Cyclin D1 Expression | This compound Expression |
| Quiescent Liver | Nearly undetectable | Constitutively expressed |
| Regenerating Liver (post-PH) | Substantially up-regulated | Modestly induced |
| Cultured Hepatocytes (EGF + Insulin) | Substantially induced | Modestly affected |
Data adapted from Albrecht et al. (1998). This research indicates that in hepatocytes, cyclin D1 expression is tightly regulated by mitogenic stimuli, whereas this compound is constitutively expressed and less responsive to growth factors.
Signaling Pathways in Differential Regulation
The differential regulation of D-type cyclins is a consequence of the specific signaling pathways activated by different growth factors.
PDGF Signaling to Cyclin D1
Platelet-derived growth factor (PDGF) is a potent mitogen for cells of mesenchymal origin. It primarily signals through the Ras/Raf/MEK/ERK pathway to induce cyclin D1 expression.[1][2][6] The PI3K/Akt pathway also plays a role in regulating cyclin D1 transcription and protein stability in response to PDGF.[7] Notably, in fibroblasts, PDGF stimulation leads to a robust induction of cyclin D1 without significantly affecting this compound levels.[1][2]
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Growth factor regulation of cyclin D1 mRNA expression through protein synthesis-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential regulation of cyclins D1 and D3 in hepatocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of PDGF-D signaling pathway in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cyclin D(1) expression and DNA synthesis by phosphatidylinositol 3-kinase in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Compensatory Mechanisms in Cyclin D3 Deficient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclin D3, a key regulator of the G1 phase of the cell cycle, plays a crucial role in the proliferation and differentiation of various cell types. Its deficiency prompts intricate compensatory mechanisms to maintain cellular homeostasis. This guide provides a comparative analysis of these mechanisms, supported by experimental data, to elucidate the cellular response to the loss of this compound function.
Compensatory Upregulation of D-Type Cyclins
In the absence of this compound, cells often exhibit a compensatory upregulation of other D-type cyclins, namely cyclin D1 and cyclin D2. This response appears to be cell-type specific and is a primary mechanism to ensure the continued phosphorylation of the retinoblastoma protein (pRb) and progression through the G1/S checkpoint.
Quantitative Comparison of Cyclin Expression
| Cell Type | Change in Cyclin D1 Expression | Change in Cyclin D2 Expression | Reference |
| B-1a cells | Not reported | Sustained accumulation | [1] |
| Mammary Tumor Cells | Compensatory upregulation | Not reported | |
| Epidermal Keratinocytes | Increased protein level | Not reported |
Functional Consequences of this compound Deficiency
The loss of this compound has profound effects on cellular function, extending beyond simple cell cycle arrest. These consequences are multifaceted and include alterations in proliferation, differentiation, and even processes independent of the cell cycle.
Comparative Analysis of Functional Outcomes
| Parameter | Effect of this compound Deficiency | Quantitative Data | Cell Type | Reference(s) |
| Proliferation | Impaired | 2- to 3-fold reduction in BrdU incorporation | Germinal Center B Cells | [2] |
| 0.5-fold reduction in BrdU incorporation in tumors | Keratinocytes | [3] | ||
| Differentiation | Impaired establishment of satellite cell population | Reduced myofiber size | Myogenic Progenitors | |
| Precocious differentiation | - | Myogenic Progenitors | ||
| Altered terminal differentiation | 38% reduction in RBC count; 40% increase in erythrocyte size | Erythroid Precursors | [4] | |
| Cell Cycle | Delayed G1 arrest | Not specified | Hematopoietic Cells | [5] |
| Apoptosis | Increased | 2-fold increase in apoptotic cells in hair follicles | Keratinocytes | [3] |
| Cell Cycle-Independent Roles | Enhanced influenza virus progeny titers | Not specified | A549 lung epithelial cells | |
| Altered β-cell apoptosis rates and glucose sensitivity | Not specified | Pancreatic β-cells |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
Signaling Pathway of Compensatory Mechanism
Caption: Compensatory upregulation of Cyclin D1/D2 in this compound deficient cells.
Experimental Workflow: Western Blotting
Caption: Western Blotting workflow for analyzing cyclin protein levels.
Experimental Workflow: BrdU Incorporation Assay
Caption: Workflow for assessing cell proliferation via BrdU incorporation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Cyclin D1, D2, and D3
-
Protein Extraction: Lyse this compound deficient and wild-type (WT) cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, Cyclin D2, this compound, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
BrdU Incorporation Assay for Cell Proliferation
-
Cell Seeding: Seed this compound deficient and WT cells in chamber slides or multi-well plates.
-
BrdU Labeling: Add 10 µM BrdU to the culture medium and incubate for 1-2 hours to label cells in S-phase.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
DNA Denaturation: Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes.
-
Permeabilization and Blocking: Permeabilize with 0.1% Triton X-100 in PBS and block with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Quantitative Real-Time PCR (qRT-PCR) for Cyclin mRNA Expression
-
RNA Extraction: Isolate total RNA from this compound deficient and WT cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for Cyclin D1, Cyclin D2, this compound, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
CDK4/6 Kinase Assay
-
Immunoprecipitation: Lyse cells and immunoprecipitate CDK4 or CDK6 using specific antibodies coupled to protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitates in kinase buffer containing a pRb fragment as a substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
SDS-PAGE and Autoradiography: Stop the reaction and resolve the proteins by SDS-PAGE. Visualize the phosphorylated pRb substrate by autoradiography.
-
Quantification: Quantify the radioactive signal to determine the kinase activity.
Conclusion
The cellular response to this compound deficiency is a complex and context-dependent process. The primary compensatory mechanism involves the upregulation of other D-type cyclins, particularly cyclin D2, to maintain cell cycle progression. However, the loss of this compound often leads to significant functional consequences, including impaired proliferation and altered differentiation, highlighting its non-redundant roles in specific cellular contexts. Understanding these compensatory mechanisms is crucial for developing targeted therapeutic strategies for diseases associated with aberrant this compound expression.
References
- 1. Disruption of this compound blocks proliferation of normal B-1a cells, but loss of this compound is compensated by cyclin D2 in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is Selectively Required for Proliferative Expansion of Germinal Center B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound coordinates the cell cycle during differentiation to regulate erythrocyte size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of G1/S transition by cyclins D2 and D3 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cyclin D3 Disposal
For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of reagents like cyclin D3 are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and fosters a culture of responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with general laboratory best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound may cause mild skin and eye irritation[1].
Recommended PPE:
-
Safety goggles with side shields
-
Compatible chemical-resistant gloves
-
Appropriate laboratory coat
In the event of a spill, absorb the material with an inert substance like sand or vermiculite (B1170534) and place it in a sealed container for disposal[1]. Always handle the reagent in a well-ventilated area or under a laboratory fume hood[1].
This compound Waste Categorization and Disposal Procedures
The appropriate disposal method for this compound depends on its formulation and any potential contamination with other hazardous materials. It is essential to consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.
Step 1: Waste Stream Identification and Segregation
Proper segregation of waste is the first and most critical step.
-
Non-Hazardous this compound Solutions: Solutions of this compound in benign buffers (e.g., PBS, Tris) with no other hazardous components can be considered for inactivation followed by drain disposal, if permitted by local regulations[2].
-
Chemically Contaminated this compound: If this compound is mixed with hazardous chemicals (e.g., solvents, detergents), it must be treated as chemical hazardous waste. Collect this waste in a designated, properly labeled hazardous waste container for pickup by certified personnel[2][3][4][5].
-
Biohazardous this compound Waste: If the this compound has been used in experiments involving biohazardous materials (e.g., cell lines, viral vectors), it must be decontaminated, typically by autoclaving, before being disposed of as regulated medical waste[2].
-
Contaminated Labware: All disposable labware, such as pipette tips, tubes, and gloves, that has come into contact with this compound should be collected in a designated waste container. Depending on the nature of the experiment, this may be classified as biohazardous or chemical waste[2][5]. Sharps must be placed in a designated puncture-proof sharps container[2][5].
Experimental Protocol: Inactivation of Non-Hazardous this compound Solutions
For non-hazardous this compound solutions, inactivation is a recommended precautionary measure before disposal. The following are two common inactivation methods.
Method 1: Chemical Inactivation (Bleach)
-
Prepare a 10% bleach solution.
-
Add the bleach solution to the this compound solution to achieve a final bleach concentration of at least 1%[2].
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation[2].
-
Neutralize the bleach solution if required by your institution's EHS guidelines[2].
-
Dispose of the inactivated solution down the drain with a large volume of running water, in accordance with local regulations[2].
Method 2: Heat Inactivation
-
Transfer the this compound solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes[2].
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water, as permitted by local regulations[2].
Summary of this compound Properties
The following table summarizes key data for a representative this compound product, which informs its handling and disposal procedures.
| Property | Data | Reference |
| Appearance | Colorless fluid | [1] |
| GHS Classification | Skin irritation (Category 3), Eye irritation (Category 2B) | [1] |
| Hazard Statements | Causes mild skin irritation (H316), Causes eye irritation (H320) | [1] |
| Signal Word | Warning | [1] |
| Chemical Stability | Stable under recommended transport and storage conditions | [1] |
| Incompatible Materials | Strong acids/bases, strong oxidizing/reducing agents | [1] |
| Storage Conditions | Store in a dry and well-ventilated place at -70 °C | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling cyclin D3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with cyclin D3. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is based on established safety data sheets and general laboratory protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause mild skin irritation (GHS Category 3) and eye irritation (GHS Category 2B)[1]. While it is not regulated under WHMIS, it may be harmful if inhaled, potentially causing respiratory tract irritation[1]. Therefore, appropriate personal protective equipment must be worn.
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are standard for incidental contact. Discard gloves immediately after use or contamination and wash hands thoroughly. For tasks with higher splash risk, consider double-gloving.[1][2][3] |
| Eyes/Face | Safety goggles with side-shields | Must be approved under appropriate government standards (e.g., ANSI Z87.1). A face shield should be worn over goggles during procedures with a significant splash hazard, such as pouring large volumes.[1][2][4] |
| Body | Laboratory coat | A lab coat is the minimum requirement to protect skin and clothing from splashes or contamination. Ensure it is fully buttoned.[1][2][5] |
| Feet | Closed-toe shoes | Required for all personnel working in the laboratory to protect against spills and falling objects.[2][5] |
| Respiratory | Use in a well-ventilated area | Handling should be performed in an area with adequate ventilation. For procedures that may generate aerosols, mists, or vapors, use a chemical fume hood.[1] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical for safety. The following workflow outlines the key steps for managing this compound in the laboratory.
Procedural Guidance
Before You Begin:
-
Hazard Assessment : Before starting any new procedure, perform a risk assessment to identify potential hazards and ensure appropriate control measures are in place.[2]
-
Locate Safety Equipment : Confirm the location and proper functioning of safety showers, eyewash stations, and spill kits.
-
Consult SDS : Always review the Safety Data Sheet (SDS) for the specific this compound product you are using before handling.[1]
Handling this compound:
-
Personal Protective Equipment : Don the required PPE as detailed in the table above. A lab coat, safety goggles with side shields, and nitrile gloves are the minimum requirements.[1][2]
-
Ventilation : Handle this compound in a well-ventilated area. Avoid breathing any vapors, mists, or gases that may be generated.[1]
-
Avoid Contact : Take precautions to prevent contact with skin, eyes, and clothing.[1]
-
Storage : Store this compound protein at –70°C in a dry, well-ventilated location. To maintain stability, aliquot the protein into smaller quantities after the initial centrifugation and avoid repeated freeze-thaw cycles.[1]
In Case of Exposure or Spill:
-
Eye Contact : Immediately flush the eyes cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation : Move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Spill Cleanup : For small spills, absorb the material with sand, vermiculite, or another inert absorbent. Place the absorbed material into a closed, labeled container for proper disposal. Ensure adequate ventilation during cleanup.[1]
Disposal Plan:
-
Contaminated Materials : Dispose of used gloves and other contaminated disposable materials by following all applicable local, state, and federal laboratory regulations for chemical and biological waste.[1]
-
Unused Product : Dispose of unused this compound and its container in accordance with institutional and regulatory guidelines. Do not allow the product to enter drains.[1]
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. westlab.com [westlab.com]
- 5. wm.edu [wm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
